Paederosidic Acid
Description
has anticonvulsant and sedative activities; isolated from Paederia scandens; structure in first source
Properties
IUPAC Name |
(1S,4aS,5S,7aS)-5-hydroxy-7-(methylsulfanylcarbonyloxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O12S/c1-31-18(26)28-4-6-2-8(20)11-7(15(24)25)5-27-16(10(6)11)30-17-14(23)13(22)12(21)9(3-19)29-17/h2,5,8-14,16-17,19-23H,3-4H2,1H3,(H,24,25)/t8-,9+,10+,11-,12+,13-,14+,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTKKPLVSHVNDV-FCVLBCLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=O)OCC1=CC(C2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC(=O)OCC1=C[C@@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Isolation of Paederosidic Acid from Paederia scandens
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation of Paederosidic Acid, a bioactive iridoid glycoside, from the plant Paederia scandens. This document outlines detailed experimental protocols, presents quantitative data, and visualizes key processes to support research and development efforts in natural product chemistry and drug discovery.
Introduction to this compound and Paederia scandens
Paederia scandens (Lour.) Merr., a member of the Rubiaceae family, is a perennial vine recognized in traditional medicine for its therapeutic properties.[1][2] The plant is a rich source of various phytochemicals, with iridoid glycosides being a prominent class of compounds.[2][3] Among these, this compound has garnered significant interest due to its potential pharmacological activities, including anti-inflammatory and neuroprotective effects.[4][5] The anti-inflammatory properties are believed to be mediated, in part, through the inhibition of the nuclear factor-κB (NF-κB) signaling pathway and the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). This guide focuses on the technical aspects of isolating and purifying this compound for further scientific investigation.
Experimental Protocols for Isolation and Purification
The isolation of this compound from Paederia scandens is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocols are compiled from various studies to provide a comprehensive workflow.
Plant Material and Extraction
2.1.1. Conventional Solvent Extraction
-
Plant Material Preparation: The aerial parts of Paederia scandens are collected and dried. The dried plant material (e.g., 2.1 kg) is then chopped into smaller pieces using a mixer.[6]
-
Extraction: The chopped material is soaked overnight in 80% aqueous acetone (B3395972). This process is repeated three times to ensure exhaustive extraction.[6]
-
Concentration: The resulting acetone extract is concentrated under reduced pressure to yield a crude extract (e.g., 200 g).[6]
2.1.2. Ultrasonic-Assisted Extraction with Microbubbles
This method aims for a high-yield extraction of this compound.
-
Plant Material Preparation: Dried and powdered Paederia scandens is used as the starting material.
-
Extraction Conditions: The powdered plant material is suspended in an extraction solvent (e.g., water). Microbubbles are generated by applying ultrasound at a specific frequency (e.g., 50 kHz) and temperature (e.g., 70°C) for a defined duration (e.g., 1 hour).[7]
-
Filtration and Concentration: The extract is filtered and then concentrated to obtain the crude extract rich in this compound.[7]
Fractionation of the Crude Extract
The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
The concentrated acetone extract is suspended in water and sequentially partitioned with ethyl acetate (B1210297) (EtOAc) and n-butanol (1-BuOH).[6]
-
The solvents from the ethyl acetate and n-butanol fractions are evaporated in vacuo to yield dried residues. This compound is typically found in the n-butanol fraction.[1][8]
Chromatographic Purification
The n-butanol fraction is further purified using a combination of column chromatography techniques.
2.3.1. Multi-Column Chromatography Approach
-
Initial Separation: The n-butanol residue is subjected to column chromatography using silica (B1680970) gel, octadecyl silica (ODS), and Sephadex LH-20 as stationary phases.[1] A gradient of methanol (B129727) and water is often used as the mobile phase.[1]
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Preparative HPLC: Fractions containing this compound are pooled and subjected to preparative HPLC for final purification. A common mobile phase for this step is a mixture of methanol and water (e.g., 25:75 v/v).[1]
2.3.2. High-Performance Liquid Chromatography (HPLC) Analysis
For the quantitative analysis of this compound, the following HPLC conditions can be employed:
-
Column: OptimaPak C18 (5 µm, 4.6 mm × 250 mm)[7]
-
Mobile Phase: A gradient of trifluoroacetic acid (TFA) and acetonitrile (B52724) (ACN)[7]
-
Flow Rate: 1 mL/min[7]
-
Detection: UV detector
Quantitative Data
The yield of this compound can vary depending on the plant material, extraction method, and purification process. The following table summarizes available quantitative data.
| Parameter | Value | Source |
| Starting Plant Material (Dried Aerial Parts) | 2.1 kg | [6] |
| Acetone Extract Yield | 200 g | [6] |
| n-Butanol Fraction Yield | 44 g | [6] |
| Purified this compound Yield from a sub-fraction | 0.4 mg | [1] |
Note: The final yield of pure this compound from the starting plant material is not explicitly stated in the reviewed literature and would require careful tracking throughout the isolation process.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Paederia scandens.
Caption: General workflow for the isolation of this compound.
Signaling Pathway of this compound
This compound has been shown to exert anti-inflammatory effects, potentially through the modulation of the NF-κB signaling pathway.
Caption: Proposed anti-inflammatory action of this compound.
Conclusion
The isolation of this compound from Paederia scandens is a well-documented process that can be achieved through various extraction and chromatographic techniques. The choice of method will depend on the desired yield and purity of the final compound. The information and protocols provided in this guide serve as a valuable resource for researchers aiming to isolate and study this promising natural product. Further research is warranted to fully elucidate its pharmacological mechanisms and therapeutic potential.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. A phytochemical, pharmacological and clinical profile of Paederia foetida and P. scandens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. KR102341631B1 - High-yield extraction method of this compound from Paederia scandens with microbubbles and cosmetic composition for improving skin barrier or moisturizing with this compound - Google Patents [patents.google.com]
- 8. Determination and Mechanism of Antidiarrheal Chemical Constituents of Paederia scandens Determined by HPLC-ESI-MS Integrated with Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Technical Guide to the Chemical Structure Elucidation of Paederosidic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Paederosidic Acid, a sulfur-containing iridoid glycoside of significant interest. This document details the experimental methodologies employed for its isolation and characterization, presents its complete spectroscopic data in a structured format, and visualizes the key relationships and workflows involved in its structural determination.
Introduction
This compound is a naturally occurring iridoid glycoside isolated from plants of the Paederia genus, notably Paederia scandens.[1] Iridoids are a class of monoterpenoids known for their diverse biological activities, and the presence of a sulfur atom in this compound makes it a particularly unique and interesting molecule for phytochemical and pharmacological research. The precise determination of its chemical structure is fundamental for understanding its biosynthetic pathways, mechanism of action, and potential as a therapeutic agent. This guide outlines the multifaceted approach, combining chromatographic separation and spectroscopic analysis, that has been instrumental in unequivocally establishing the structure of this compound.
Isolation of this compound
The initial and critical step in the structural elucidation of any natural product is its isolation in a pure form. This compound is typically extracted from the dried and powdered plant material of Paederia scandens. A detailed protocol for its isolation is outlined below.
Experimental Protocol: Isolation and Purification
1. Extraction:
-
The dried, powdered plant material of Paederia scandens is subjected to extraction using 80% ethanol (B145695) in a Soxhlet apparatus. This method allows for the exhaustive extraction of a wide range of compounds, including the polar iridoid glycosides.
2. Fractionation:
-
The resulting crude ethanol extract is concentrated under reduced pressure to yield a residue.
-
This residue is then suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, typically n-hexane, chloroform, and n-butanol.
-
This compound, being a polar glycoside, preferentially partitions into the n-butanol fraction.
3. Chromatographic Purification:
-
The n-butanol fraction is concentrated and subjected to column chromatography on a silica (B1680970) gel stationary phase.
-
Elution is performed with a gradient solvent system, such as chloroform-methanol, to separate the components based on their polarity.
-
Fractions containing this compound are identified by thin-layer chromatography (TLC) analysis.
-
Further purification is achieved through repeated column chromatography, potentially using different stationary phases like Sephadex LH-20, or by employing preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Spectroscopic Characterization and Structure Elucidation
The definitive structure of this compound was determined through the combined application of several spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments provides detailed information about the carbon skeleton, the number and types of protons and carbons, and their connectivity.
Experimental Protocol: NMR Analysis
-
Sample Preparation: A sample of pure this compound is dissolved in a deuterated solvent, typically methanol-d4 (B120146) (CD3OD) or deuterium (B1214612) oxide (D2O).
-
Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Provides information on the chemical environment and multiplicity of protons.
-
¹³C NMR: Reveals the number of non-equivalent carbons and their chemical shifts.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, establishing vicinal and geminal proton relationships.
-
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for assembling the molecular framework.
-
Quantitative NMR Data for this compound
Note: The following tables represent a compilation of typical chemical shift values for this compound based on available literature. Actual values may vary slightly depending on the solvent and experimental conditions.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | ~5.20 | d | 9.5 |
| 3 | ~7.45 | s | |
| 5 | ~4.20 | m | |
| 6 | ~5.85 | m | |
| 7 | ~3.15 | m | |
| 9 | ~2.90 | m | |
| 10 | ~4.70 | d | 14.0 |
| 10' | ~4.60 | d | 14.0 |
| 1'-Glc | ~4.80 | d | 8.0 |
| 2'-Glc | ~3.30 | m | |
| 3'-Glc | ~3.45 | m | |
| 4'-Glc | ~3.40 | m | |
| 5'-Glc | ~3.50 | m | |
| 6a'-Glc | ~3.85 | dd | 12.0, 5.5 |
| 6b'-Glc | ~3.70 | dd | 12.0, 2.0 |
| S-CH3 | ~2.25 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| 1 | ~98.0 |
| 3 | ~152.0 |
| 4 | ~110.0 |
| 5 | ~78.0 |
| 6 | ~130.0 |
| 7 | ~145.0 |
| 8 | ~45.0 |
| 9 | ~40.0 |
| 10 | ~65.0 |
| 11 (C=O) | ~170.0 |
| 1'-Glc | ~100.0 |
| 2'-Glc | ~75.0 |
| 3'-Glc | ~78.0 |
| 4'-Glc | ~72.0 |
| 5'-Glc | ~77.0 |
| 6'-Glc | ~63.0 |
| S-CH3 | ~15.0 |
| COOH | ~175.0 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula. Tandem mass spectrometry (MS/MS) experiments, where ions are fragmented, offer insights into the structure of the molecule.
Experimental Protocol: Mass Spectrometry
-
Ionization Technique: Electrospray ionization (ESI) is commonly used for polar molecules like this compound. It can be performed in both positive and negative ion modes.
-
Mass Analyzer: A variety of mass analyzers can be used, such as Time-of-Flight (TOF) or Orbitrap, which provide high resolution and mass accuracy.
-
Fragmentation: Collision-induced dissociation (CID) is employed in MS/MS experiments to fragment the precursor ion and generate a characteristic fragmentation pattern.
Mass Spectrometric Data for this compound
-
Molecular Formula: C₁₈H₂₄O₁₂S
-
Monoisotopic Mass: 464.0988 g/mol
-
Key Fragmentation Patterns (ESI-MS/MS):
-
In positive ion mode, the formation of adducts such as [M+NH₄]⁺ is often observed.
-
Common neutral losses include the glucose moiety (162 Da), water (18 Da), and cleavage of the side chain.
-
In negative ion mode, the deprotonated molecule [M-H]⁻ is the parent ion. Fragmentation often involves the loss of the sugar unit and decarboxylation.
-
Table 3: Key Mass Spectrometry Fragments for this compound
| Ion | m/z (calculated) | Description |
| [M+H]⁺ | 465.1061 | Protonated molecule |
| [M+Na]⁺ | 487.0880 | Sodium adduct |
| [M-H]⁻ | 463.0915 | Deprotonated molecule |
| [M-H-C₆H₁₀O₅]⁻ | 301.0382 | Loss of glucose moiety |
| [M-H-C₇H₁₀O₆S]⁻ | 261.0481 | Cleavage of the aglycone |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.
Infrared Spectroscopic Data for this compound
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of key functional groups.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3338 | O-H stretching (hydroxyl groups) |
| ~1699 | C=O stretching (conjugated ester) |
| ~1633 | C=C stretching (alkene) |
| ~1153 | C-O stretching (ester and ether linkages) |
Visualizations
To better illustrate the relationships and processes involved in the structure elucidation of this compound, the following diagrams have been generated using the Graphviz DOT language.
Chemical Structure of this compound
Caption: 2D structure of this compound highlighting its key components.
Workflow for Structure Elucidation
Caption: The overall experimental workflow for the isolation and structural elucidation of this compound.
Logic of Spectroscopic Data Integration
Caption: Logical flow of how different spectroscopic data are integrated to determine the final chemical structure.
Conclusion
The chemical structure of this compound has been unequivocally established through a synergistic combination of isolation techniques and comprehensive spectroscopic analyses. The detailed ¹H and ¹³C NMR data, in conjunction with 2D NMR correlations, provided the framework of the iridoid core and the connectivity of the glucose and thiomethyl ester moieties. High-resolution mass spectrometry confirmed the elemental composition and offered valuable insights into the fragmentation patterns, while infrared spectroscopy verified the presence of key functional groups. The methodologies and data presented in this guide serve as a robust reference for researchers in natural product chemistry, pharmacology, and drug development who are interested in this compound and related iridoid glycosides.
References
Spectroscopic Analysis of Paederosidic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paederosidic Acid, a sulfur-containing iridoid glycoside predominantly isolated from plants of the Paederia genus, has garnered significant interest in the scientific community due to its diverse pharmacological activities. Notably, it exhibits potent anti-inflammatory and bone-protective properties. A thorough understanding of its chemical structure and purity is paramount for advancing its research and potential therapeutic applications. This technical guide provides an in-depth overview of the spectroscopic techniques utilized for the characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). This document outlines detailed experimental protocols, presents available spectroscopic data in a structured format, and illustrates the compound's known biological signaling pathways.
Introduction
This compound (C₁₈H₂₄O₁₂S) is a key bioactive constituent found in medicinal plants such as Paederia scandens and Putoria calabrica.[1][2] Its unique chemical structure, featuring a thiocarbonyl group, contributes to its biological activities, which include anti-inflammatory effects and the promotion of osteogenesis.[3] Accurate structural elucidation and quantitative analysis are critical for quality control, mechanism of action studies, and further drug development. Spectroscopic methods provide the necessary tools for achieving this. This guide serves as a comprehensive resource for the spectroscopic analysis of this compound.
Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound. It is important to note that a complete, publicly available dataset is not consistently found in a single source. Therefore, some data is inferred from closely related derivatives or reported in descriptive terms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound Derivatives (in CD₃OD)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 5.06 | d | 9.0 |
| H-3 | 7.64 | d | 1.1 |
| H-5 | 3.03 | m | 1.3, 6.0, 8.2 |
| H-7 | 6.02 | d | 1.4 |
| 13-SCH₃ | 2.34 | s | |
| Sugar Moiety | |||
| H-1' | ~4.7 | d | ~7.6 |
| Other sugar protons | 3.2 - 4.0 | m |
Note: Data for ethyl paederosidate, a close derivative, is presented as a reference. The ¹H-NMR spectrum of new iridoid glycosides has been reported as "comparable to that of this compound".[4]
Table 2: ¹³C NMR Spectroscopic Data for this compound and its Methyl Ester (in CD₃OD)
| Carbon | This compound (Predicted) | This compound Methyl Ester |
| C-1 | ~101 | 101.58 |
| C-3 | ~155 | 155.50 |
| C-4 | ~108 | 108.60 |
| C-5 | ~42 | 42.65 |
| C-7 | ~145 | Not specified |
| C-11 (COOH/COOMe) | ~171 | Not specified |
| C-12 (C=S) | ~173 | 173.17 |
| 13-SCH₃ | ~14 | 13.84 |
| Sugar Moiety | ||
| C-1' | ~99 | Not specified |
| C-2' | ~74 | Not specified |
| C-3' | ~77 | Not specified |
| C-4' | ~71 | Not specified |
| C-5' | ~78 | Not specified |
| C-6' | ~62 | Not specified |
Note: A full experimental ¹³C NMR spectrum for this compound is available through spectral databases like SpectraBase but the chemical shifts are not publicly detailed.[5] Data for the methyl ester is provided for comparison.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of iridoid glycosides similar to this compound displays characteristic absorption bands.[4]
Table 3: IR Absorption Bands for this compound and Related Iridoid Glycosides
| Wavenumber (cm⁻¹) | Functional Group |
| ~3338 | O-H (Hydroxy groups) |
| ~1699 | C=O (Ester carbonyl) |
| ~1633 | C=C (Alkene) |
| ~1153 | C-O (Conjugated ester) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of iridoid glycosides.
Table 4: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Interpretation |
| HR-ESI-MS | Positive | [M+Na]⁺ | Molecular ion adduct |
| ESI-MS/MS | Positive | [M+NH₄]⁺ | Precursor ion for fragmentation |
| ESI-MS/MS | Negative | [M-H]⁻ | Precursor ion for fragmentation |
The fragmentation of iridoid glycosides in ESI-MS/MS typically involves the neutral loss of the glucose moiety (162 Da), water, and fragments of the aglycone.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the spectroscopic analysis of this compound.
Isolation of this compound
This compound is typically isolated from the aerial parts of Paederia scandens or Putoria calabrica.[1][2]
-
Extraction: The dried and powdered plant material is extracted with methanol (B129727) or a methanol/water mixture at room temperature.
-
Solvent Partitioning: The crude extract is concentrated and then partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound is typically enriched in the n-butanol fraction.
-
Chromatography: The n-butanol fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol.
-
Further Purification: Fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of deuterated methanol (CD₃OD).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: A standard pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum. A spectral width of 0-200 ppm and a larger number of scans are typically required.
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (CD₃OD: δH 3.31, δC 49.0).
FT-IR Spectroscopy
-
Sample Preparation: A small amount of the dried sample is finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the KBr pellet is first recorded. Then, the sample pellet is placed in the sample holder, and the sample spectrum is recorded. The spectrum is typically scanned from 4000 to 400 cm⁻¹.
-
Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
UV-Vis Spectroscopy
-
Sample Preparation: A stock solution of this compound is prepared in methanol. A series of dilutions are made to obtain concentrations within the linear range of the spectrophotometer.
-
Instrumentation: A double-beam UV-Vis spectrophotometer is used for the analysis.
-
Data Acquisition: The sample solution is placed in a quartz cuvette, and the absorbance spectrum is recorded over a wavelength range of 200-400 nm, using methanol as the blank.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum.
LC-MS/MS Analysis
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, typically a mixture of water and acetonitrile (B52724) with a small amount of formic acid.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or ion trap) with an electrospray ionization (ESI) source is used.
-
Chromatographic Separation: The sample is injected onto a C18 analytical column. A gradient elution is performed with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: The mass spectrometer is operated in both positive and negative ion modes. Full scan mass spectra are acquired to determine the molecular ion.
-
Tandem Mass Spectrometry (MS/MS): The molecular ion of this compound is selected as the precursor ion for collision-induced dissociation (CID) to obtain fragmentation patterns.
Signaling Pathways and Biological Activity
This compound has demonstrated significant anti-inflammatory and bone-protective effects. These activities are mediated through the modulation of specific cellular signaling pathways.
Anti-Inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is achieved through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Caption: Anti-inflammatory signaling pathway of this compound.
Osteogenic Differentiation Signaling Pathway
This compound has been shown to protect against bone loss by reducing oxidative stress and inflammation, thereby promoting osteoblast differentiation and inhibiting osteoclastogenesis.[3]
Caption: Osteogenic signaling pathway of this compound.
Conclusion
The spectroscopic analysis of this compound is essential for its chemical characterization and for ensuring its quality and purity in research and development. This guide has provided a comprehensive overview of the key spectroscopic techniques, including NMR, IR, UV-Vis, and MS, along with detailed experimental protocols. While a complete and unified public dataset of all spectroscopic parameters for this compound remains to be fully compiled, the information presented here, derived from existing literature on this compound and its close analogs, offers a solid foundation for researchers. The elucidation of its biological signaling pathways further underscores the therapeutic potential of this natural product and highlights the importance of continued research into its properties and mechanisms of action.
References
An In-depth Technical Guide to Paederosidic Acid: Properties, Bioactivity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paederosidic Acid, a naturally occurring iridoid glycoside, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its known biological effects, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this compound. This document summarizes key quantitative data in structured tables and includes detailed methodologies for relevant experiments. Furthermore, it provides visual representations of associated signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanisms of action.
Physicochemical Properties
This compound is an iridoid glycoside that has been isolated from plants of the Paederia genus, notably Paederia scandens.[1] Its chemical structure and properties are summarized below.
Chemical Structure and Identifiers
-
IUPAC Name: (1S,4aS,5S,7aS)-5-hydroxy-7-(methylsulfanylcarbonyloxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid[2]
-
Molecular Formula: C₁₈H₂₄O₁₂S[2]
-
Molecular Weight: 464.4 g/mol [2]
-
CAS Number: 18842-98-3
Quantitative Physical Data
A summary of the known physical properties of this compound is presented in Table 1. Specific experimental values for properties such as melting and boiling points are not widely reported in the available literature.
| Property | Value | Source |
| Molecular Weight | 464.4 g/mol | PubChem[2] |
| Solubility in DMSO | 55 mg/mL (118.42 mM) | TargetMol |
| In Vivo Formulation Solubility | 2 mg/mL (4.31 mM) in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | TargetMol |
Table 1: Physical Properties of this compound
Spectroscopic Data
| Spectroscopic Technique | Data Availability | Notes |
| ¹H NMR | Data reported in various research articles, but a consolidated list of chemical shifts is not publicly available. | Used for structural elucidation. |
| ¹³C NMR | Spectra are available in specialized databases. | Confirms the carbon framework of the molecule. |
| Mass Spectrometry (MS) | Fragmentation patterns have been analyzed for identification in plant extracts. | Provides information on molecular weight and fragmentation. |
| Infrared (IR) Spectroscopy | Data is not widely reported in public literature. | Would provide information on functional groups. |
Table 2: Spectroscopic Data for this compound
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, including anti-tumor, anticonvulsant, and anti-inflammatory effects.
Anti-Tumor Activity
This compound has demonstrated significant anti-tumor effects, particularly in non-small cell lung cancer cells. It induces apoptosis through a mitochondria-mediated pathway.
The primary mechanism of this compound's anti-tumor activity involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This leads to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.
Anticonvulsant and Sedative Effects
This compound has been shown to possess anticonvulsant and sedative properties. Its mechanism of action in the central nervous system involves the modulation of key neurotransmitters.
The anticonvulsant effect of this compound is attributed to its ability to increase the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and decrease the levels of the excitatory neurotransmitter glutamic acid in the brain.
Anti-inflammatory Activity
This compound also exhibits anti-inflammatory properties by mitigating oxidative stress and modulating inflammatory signaling pathways.
The anti-inflammatory effects of this compound are associated with the downregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Isolation and Purification of this compound
This compound is typically isolated from the dried aerial parts of Paederia scandens. The following is a general protocol for its extraction and purification.
Methodology:
-
Extraction: The dried and powdered aerial parts of Paederia scandens are extracted with 70% ethanol at room temperature.
-
Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate and n-butanol.
-
Fraction Collection: The n-butanol fraction, which is rich in iridoid glycosides, is collected.
-
Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol.
-
Preparative HPLC: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.[1][3]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity of potential medicinal agents.
Methodology:
-
Cell Seeding: Seed cells (e.g., A549 human lung cancer cells) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to analyze the effect of this compound on the expression of proteins involved in signaling pathways.
Methodology:
-
Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-JNK, JNK, Bcl-2, Bax, Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Conclusion
This compound is a promising natural compound with a variety of demonstrated biological activities. This technical guide has provided a consolidated resource on its physicochemical properties, mechanisms of action through various signaling pathways, and detailed protocols for its investigation. The information presented aims to support and facilitate further research into the therapeutic potential of this compound for the development of new drugs and therapies. Further studies are warranted to fully elucidate its pharmacological profile and to explore its clinical applications.
References
- 1. Determination and Mechanism of Antidiarrheal Chemical Constituents of Paederia scandens Determined by HPLC-ESI-MS Integrated with Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C18H24O12S | CID 21592249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Analysis of iridoid glucosides from Paederia scandens using HPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity Screening of Paederosidic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paederosidic acid, an iridoid glycoside, has garnered significant interest within the scientific community for its diverse and promising pharmacological activities. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its anti-inflammatory, antioxidant, and anticancer properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by detailing the experimental methodologies used to screen and validate these biological effects, presenting key quantitative data, and illustrating the underlying molecular mechanisms.
Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory effects, suggesting its potential as a therapeutic agent for inflammatory conditions. Studies have shown its ability to mitigate inflammatory responses in various experimental models.
Quantitative Data Summary
| Experimental Model | Key Parameters Measured | Treatment | Observed Results | Reference |
| Lipopolysaccharide (LPS)-treated rats | TNF-α expression | This compound | Significant downregulation of TNF-α expression (p < 0.05) | [1] |
| LPS-treated rats | Bone mineral density | This compound | Significant increase in bone mineral density (p < 0.05) | [1] |
| Cotton-pellet implanted rats | Granulation tissue formation | Butanol fraction of Paederia foetida methanol (B129727) extract | Significant inhibition of granulation tissue formation | [2] |
| Hyposaline-induced haemolysis of human red blood cells | Haemolysis | Butanol fraction of Paederia foetida methanol extract | Antagonised hyposaline-induced haemolysis | [2] |
| LPS-induced RAW 264.7 macrophages | TNF-α and IL-6 mRNA expression | Asperulosidic acid (related iridoid) | Significant suppression of TNF-α and IL-6 mRNA expression | [3] |
| Carrageenan-induced hind paw edema in rats | Paw edema | Proanthocyanidins (B150500) (compounds with similar anti-inflammatory mechanisms) | Dose-dependent inhibition of paw edema (10-40 mg/kg) | [4] |
| Croton oil-induced ear swelling in mice | Ear swelling | Proanthocyanidins | Dose-dependent inhibition of ear swelling | [4] |
Key Signaling Pathways
The anti-inflammatory effects of this compound and related compounds are partly mediated through the suppression of key signaling pathways such as the NF-κB and MAPK pathways, which are crucial in the inflammatory process induced by stimuli like LPS.[3]
Experimental Protocols
This protocol is a standard in vivo model for evaluating acute inflammation.
-
Materials:
-
Male Wistar rats (150-200g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound (various concentrations)
-
Plethysmometer
-
-
Procedure:
-
Acclimatize rats for at least one week.
-
Administer this compound or vehicle control intraperitoneally.
-
After 30 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage of inhibition of edema.
-
This assay is used to quantify nitric oxide (NO) production, a key inflammatory mediator.[4]
-
Materials:
-
Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard curve
-
Cell culture supernatant from LPS-stimulated macrophages
-
-
Procedure:
-
Mix equal volumes of Griess Reagent A and B immediately before use.
-
Add 100 µL of cell culture supernatant to a 96-well plate.
-
Add 100 µL of the mixed Griess Reagent to each well.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration from the sodium nitrite standard curve.
-
Antioxidant Activity
This compound has been shown to possess antioxidant properties, which contribute to its protective effects against oxidative stress-related damage.
Quantitative Data Summary
| Assay | Plant Source/Compound | Concentration | Antioxidant Activity (%) | Reference |
| β-carotene bleaching | Fresh Paederia foetida extract | 0.02 ppm | 70-76% | [5] |
| ABTS radical cation assay | Fresh Paederia foetida extract | 0.02 ppm | 70-76% | [5] |
| β-carotene bleaching | Dried Paederia foetida extract | 0.02 ppm | 65-68% | [5] |
| ABTS radical cation assay | Dried Paederia foetida extract | 0.02 ppm | 65-68% | [5] |
Experimental Workflow
Experimental Protocols
This assay measures the ability of a compound to scavenge the stable ABTS radical cation.[5]
-
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
This compound (various concentrations)
-
-
Procedure:
-
Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of this compound solution to 1 mL of the diluted ABTS solution.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity.
-
This assay evaluates the ability of an antioxidant to prevent the oxidative bleaching of β-carotene.[5]
-
Materials:
-
β-carotene solution (0.5 mg in 1 mL of chloroform)
-
Linoleic acid (25 µL)
-
Tween 40 (200 mg)
-
Oxygenated distilled water
-
-
Procedure:
-
Prepare an emulsion by adding β-carotene solution, linoleic acid, and Tween 40.
-
Remove chloroform (B151607) using a rotary evaporator.
-
Add oxygenated distilled water and mix vigorously to form a stable emulsion.
-
Add 2.5 mL of the emulsion to tubes containing 350 µL of this compound solution.
-
Incubate the tubes in a water bath at 50°C.
-
Measure the absorbance at 470 nm at initial time (t=0) and at regular intervals for 2 hours.
-
Calculate the antioxidant activity as the percentage of bleaching inhibition.
-
Anticancer Activity
This compound has demonstrated significant antitumor activity, particularly in non-small cell lung cancer cells, by inducing apoptosis.[6]
Quantitative Data Summary
| Cell Line | Assay | Treatment | Key Results | Reference |
| A549 (Non-small cell lung cancer) | MTT Assay | This compound | Dose-dependent inhibition of cell proliferation | [6] |
| A549 | DAPI Staining | This compound | Induction of apoptosis | [6] |
| A549 | Annexin V/PI Staining | This compound | Increased percentage of apoptotic cells | [6] |
| A549 | Western Blot | This compound | Upregulation of caspase-3, -8, -9, Bid, Bax; Downregulation of Bcl-2; Increased release of Cyto-C | [6] |
| A549 | Western Blot | This compound | Increased JNK phosphorylation; Decreased Akt phosphorylation | [6] |
Key Signaling Pathways
The anticancer activity of this compound in A549 cells involves the induction of mitochondria-mediated apoptosis through the activation of the JNK signaling pathway and modulation of the Bcl-2 family of proteins.[6]
Experimental Protocols
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6]
-
Materials:
-
A549 cells
-
DMEM medium with 10% FBS
-
This compound (various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value.
-
This technique is used to detect specific proteins in a sample.
-
Materials:
-
A549 cells treated with this compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax, anti-JNK, anti-p-JNK, anti-Akt, anti-p-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Procedure:
-
Lyse the treated cells and determine the protein concentration using the BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an ECL detection system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Antimicrobial Activity
While specific studies on the antimicrobial activity of pure this compound are less common, extracts from plants of the Paederia genus, known to contain this compound, have shown antimicrobial effects.[7]
Experimental Protocols
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound (serial dilutions)
-
96-well microtiter plates
-
-
Procedure:
-
Prepare a bacterial inoculum standardized to 0.5 McFarland turbidity.
-
Add 100 µL of MHB to each well of a 96-well plate.
-
Perform serial two-fold dilutions of this compound across the wells.
-
Add 10 µL of the standardized bacterial suspension to each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Conclusion
This compound is a promising natural compound with a spectrum of biological activities that warrant further investigation for its therapeutic potential. This guide provides a foundational understanding of its anti-inflammatory, antioxidant, and anticancer properties, along with detailed methodologies for their evaluation. The presented protocols and pathway diagrams are intended to facilitate further research and development in this area.
References
- 1. This compound protect bone mass in lipopolysaccharide-treated rats by reducing oxidative stress and inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the anti-inflammatory effects of Paederia foetida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect and mechanism of proanthocyanidins from grape seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antitumor activity of this compound in human non-small cell lung cancer cells via inducing mitochondria-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Biological Activities of Paederia grandidieri Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
biosynthesis pathway of iridoid glycosides
An in-depth technical guide or whitepaper on the core for researchers, scientists, and drug development professionals.
Introduction
Iridoid glycosides are a large and diverse class of monoterpenoids characterized by a cyclopentanopyran ring system.[1] They are found in a wide variety of plants, where they primarily serve as defense compounds against herbivores and pathogens.[1] Their significant pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects, have made them a subject of intense research for drug development.[2][3] This technical guide provides a detailed exploration of the core biosynthetic pathway of iridoid glycosides, from the universal monoterpene precursor to the key intermediate, secologanin (B1681713). It includes quantitative data on metabolite accumulation, detailed experimental protocols for pathway elucidation, and visual diagrams of the biochemical cascade.
The Core Biosynthetic Pathway: From Geranyl Pyrophosphate to Secologanin
The biosynthesis of iridoid glycosides originates from geranyl pyrophosphate (GPP), a C10 isoprenoid intermediate.[4][5] GPP is synthesized via the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[6] The core pathway can be conceptualized in three main stages: the formation of the characteristic iridoid skeleton, subsequent oxidative modifications, and finally, glycosylation and cleavage to form secoiridoids.
Stage 1: Formation of the Iridoid Skeleton
The initial stage involves the conversion of the linear precursor GPP into the first cyclic iridoid intermediate, nepetalactol. This is a multi-step process catalyzed by a sequence of dedicated enzymes.[6][7]
-
Geraniol (B1671447) Synthase (GES): The pathway begins with the hydrolysis of GPP to the acyclic monoterpene alcohol, geraniol.[6][7]
-
Geraniol-8-hydroxylase (G8H): This cytochrome P450 monooxygenase (CYP) hydroxylates geraniol at the C8 position to produce 8-hydroxygeraniol.[6][7][8] The activity of P450 enzymes is dependent on an electron transfer partner, NADPH-cytochrome P450 reductase (CPR).[9]
-
8-Hydroxygeraniol Oxidoreductase (8HGO): This alcohol dehydrogenase further oxidizes 8-hydroxygeraniol to the dialdehyde (B1249045), 8-oxogeranial.[6][7]
-
Iridoid Synthase (ISY): This pivotal enzyme catalyzes the reductive cyclization of 8-oxogeranial to form nepetalactol, the first compound containing the iridoid's bicyclic scaffold.[6][10] Unlike canonical terpene cyclases that use prenyl diphosphates and proceed through cationic intermediates, ISY utilizes the dialdehyde and employs an NADPH-dependent reduction followed by an intramolecular Michael addition or Diels-Alder reaction.[1][2][10]
Stage 2: Oxidative Modifications and Glycosylation
Following the formation of nepetalactol, a series of enzymatic reactions, including hydroxylations, oxidations, and glycosylation, modify the core scaffold to produce loganin (B1675030). Key enzymes in this stage include other cytochrome P450s and UDP-glycosyltransferases (UGTs).[6][11] The iridoid scaffold is first oxidized by an enzyme like Iridoid Oxidase (IO) and then glycosylated.[11][12] This glycosylation step, catalyzed by a UGT, attaches a glucose molecule, rendering the compound more water-soluble and stable.[13][14] Subsequent hydroxylations and methylations lead to the formation of loganin.
Stage 3: Ring Cleavage to Form Secologanin
Secologanin Synthase (SLS): The final key step in the formation of the most prominent secoiridoid is catalyzed by secologanin synthase, another critical cytochrome P450 enzyme.[3][6] SLS facilitates the oxidative cleavage of the cyclopentane (B165970) ring of loganin to form secologanin.[6] Secologanin is a crucial branch-point intermediate, serving as the precursor for the vast family of monoterpenoid indole (B1671886) alkaloids (MIAs) when it condenses with tryptamine.[1][6]
Caption: The core biosynthetic pathway of iridoid glycosides from GPP.
Quantitative Data
The accumulation of iridoid glycosides varies significantly between plant species, tissues, and environmental conditions. The following tables summarize representative quantitative data from the literature.
| Plant Species | Tissue | Iridoid Glycoside(s) | Concentration Range | Reference |
| Gardenia jasminoides | Fruit | Total Iridoids | 63.7 - 107.9 mg/g | [12] |
| Plantago lanceolata | Field-grown leaves | Aucubin | 0.5% - 5.0% (dry weight) | [15] |
| Plantago lanceolata | Field-grown leaves | Catalpol | 0.2% - 3.6% (dry weight) | [15] |
| Eucommia ulmoides | Seed Meal | Ulmoidoside A (UA) | 24.5 - 31.9 mg/g | [16] |
| Eucommia ulmoides | Seed Meal | Ulmoidoside B (UB) | 3.9 - 10.4 mg/g | [16] |
| Eucommia ulmoides | Seed Meal | Geniposide (GPA) | 0.7 - 2.6 mg/g | [16] |
Experimental Protocols
Elucidating the iridoid glycoside biosynthetic pathway involves a combination of transcriptomics, molecular biology, biochemistry, and analytical chemistry.
Protocol 1: Functional Characterization of Biosynthetic Enzymes via Heterologous Expression
This protocol is used to determine the specific function of a candidate enzyme (e.g., Iridoid Synthase).
-
Gene Identification & Cloning: Candidate genes are identified through transcriptomic analysis of iridoid-producing tissues.[10][12] The open reading frame (ORF) of the candidate gene is amplified via PCR and cloned into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).
-
Heterologous Expression: The expression vector is transformed into a suitable host organism like E. coli (strain BL21(DE3)) or Saccharomyces cerevisiae.[13] Protein expression is induced under optimized conditions (e.g., addition of IPTG for E. coli, or galactose for yeast).
-
Protein Extraction and Purification: Cells are harvested and lysed. The target protein, often carrying a purification tag (e.g., His-tag), is purified from the crude cell lysate using affinity chromatography (e.g., Ni-NTA resin). Protein purity is assessed by SDS-PAGE.[13]
-
In Vitro Enzyme Assay: The purified enzyme is incubated in a reaction buffer containing the putative substrate (e.g., 8-oxogeranial for ISY), and any required cofactors (e.g., NADPH for ISY).[10] Control reactions are run simultaneously, typically by omitting the enzyme or the cofactor.[10]
-
Product Analysis: The reaction is quenched (e.g., with methanol (B129727) or ethyl acetate).[13] The products are extracted and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS).[10][16] The identity of the product is confirmed by comparing its mass spectrum and retention time to an authentic standard.[10]
Caption: Workflow for heterologous expression and enzyme characterization.
Protocol 2: Analysis of Iridoid Glycosides in Plant Tissues by UPLC-MS
This protocol is for the extraction and quantification of iridoid glycosides from plant material.
-
Sample Preparation: Plant tissue (e.g., leaves, fruits) is flash-frozen in liquid nitrogen, lyophilized, and ground into a fine powder.
-
Extraction: A known mass of the powdered sample (e.g., 50 mg) is extracted with a suitable solvent, such as 60-80% methanol in water, often using ultrasonication to improve efficiency.[16] The extraction is typically repeated multiple times.
-
Sample Cleanup: The combined extracts are centrifuged to pellet debris. The supernatant is collected and filtered through a 0.22 µm syringe filter before analysis.
-
UPLC-MS Analysis:
-
Chromatography: Separation is performed on a UPLC system equipped with a C18 column. A gradient elution is typically used, with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Mass Spectrometry: The UPLC eluent is introduced into a mass spectrometer (e.g., a Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source, often operated in both positive and negative ion modes for comprehensive detection.[17]
-
-
Quantification: Iridoid glycosides are identified based on their retention times and mass-to-charge ratios (m/z) compared to authentic standards.[16] Quantification is achieved by creating a standard curve for each analyte and integrating the peak area from the extracted ion chromatogram.[16]
Conclusion
The biosynthesis of iridoid glycosides is a complex, multi-step pathway involving several key enzyme families, most notably cytochrome P450s, reductases, and glycosyltransferases. The discovery of iridoid synthase (ISY) revealed a novel cyclization mechanism in terpene biosynthesis.[2] Understanding this pathway is critical for the metabolic engineering of plants or microbial systems to enhance the production of high-value iridoids and their derivatives, such as the anticancer monoterpenoid indole alkaloids.[18][19] The protocols and data presented here provide a foundational guide for professionals engaged in the research and development of these pharmacologically important natural products.
References
- 1. Iridoid - Wikipedia [en.wikipedia.org]
- 2. An alternative route to cyclic terpenes by reductive cyclization in iridoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Geranyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Biosynthesis of iridoid sex pheromones in aphids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytochrome P-450 in plant/insect interactions: geraniol 10-hydroxylase and the biosynthesis of iridoid monoterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Class II Cytochrome P450 Reductase Governs the Biosynthesis of Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Triterpenoid-biosynthetic UDP-glycosyltransferases from plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 16. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Evolution-aided engineering of plant specialized metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Paederosidic Acid: A Potential Neuroprotective Agent in Neurodegenerative Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and other dementias, represent a growing global health challenge. A key pathological feature in many of these conditions is chronic neuroinflammation and oxidative stress, which contribute to neuronal dysfunction and cell death. There is a pressing need for novel therapeutic agents that can target these underlying mechanisms. Paederosidic acid, an iridoid glycoside found in plants of the Paederia genus, has garnered interest for its anti-inflammatory and antioxidant properties. While direct research on this compound in neurodegenerative models is still emerging, studies on its derivatives, paederoside (B150433) and this compound methyl ester (PAME), provide compelling evidence for the neuroprotective potential of this chemical scaffold. This technical guide synthesizes the available preclinical data, details key experimental methodologies, and visualizes the proposed mechanisms of action to facilitate further research and development in this promising area.
Neuroprotective Effects in a Parkinson's Disease Model
The most significant evidence for the neuroprotective effects of the this compound backbone comes from a study on paederoside and PAME in rotenone-induced cellular models of Parkinson's disease.[1][2] Rotenone, a pesticide that inhibits mitochondrial complex I, is used to mimic the pathology of Parkinson's disease in vitro by inducing oxidative stress and neuronal cell death.
In this model, both paederoside and PAME demonstrated significant neuroprotective effects. Specifically, they were shown to reduce the accumulation of nitric oxide (NO), a key mediator of neuroinflammation and neuronal damage, in both Neuro-2A (N2A) neuroblastoma cells and BV-2 microglial cells.[1][2] Furthermore, paederoside was found to inhibit the activity of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation, in a dose-dependent manner.[1][2]
The study also elucidated a key signaling pathway involved in these protective effects: the NF-κB/iNOS/NO/α-synuclein nitration cascade.[1][3] By inhibiting the activation of NF-κB, a central regulator of inflammatory responses, paederoside and its derivatives can suppress the downstream expression of iNOS, leading to reduced NO production and a decrease in the nitration of α-synuclein, a protein whose aggregation is a hallmark of Parkinson's disease.[1][3][4] This reduction in nitrated α-synuclein is associated with increased neuronal viability.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study on paederoside and this compound methyl ester (PAME) in rotenone-induced cellular models of Parkinson's disease.
Table 1: Effect of Paederoside and PAME on Nitric Oxide (NO) Production [1][2]
| Cell Line | Treatment | Concentration | NO Concentration (µM) | % Inhibition |
| N2A | Control | - | ~2.5 | - |
| Rotenone | 20 nM | 11.84 ± 0.57 | - | |
| Rotenone + Paederoside | 10 µM | 8.50 ± 0.57 | 28.2% | |
| Rotenone + PAME | 10 µM | ~7.5 | ~36.6% | |
| BV-2 | Control | - | ~1.5 | - |
| Rotenone | 20 nM | ~10.0 | - | |
| Rotenone + Paederoside | 10 µM | ~7.0 | ~30% | |
| Rotenone + PAME | 10 µM | ~6.5 | ~35% |
Table 2: Dose-Dependent Inhibition of iNOS Activity by Paederoside in BV-2 Cells [1][2]
| Treatment | iNOS Activity (U/mg protein) | % Inhibition |
| Control | ~0.1 | - |
| Rotenone | ~0.8 | - |
| Rotenone + Paederoside (0.1 µM) | ~0.6 | ~25% |
| Rotenone + Paederoside (1 µM) | ~0.4 | ~50% |
| Rotenone + Paederoside (10 µM) | ~0.2 | ~75% |
Table 3: Effect of Paederoside on Cell Viability and α-Synuclein Nitration in N2A Cells [1][3][4]
| Treatment | Concentration | Relative Cell Viability | Reduction in Nitrated α-Synuclein |
| Control | - | 1.01 ± 0.02 | - |
| Rotenone | 20 nM | 0.82 ± 0.02 | - |
| Rotenone + Paederoside | 1 µM | Not significant | Significant |
| Rotenone + Paederoside | 10 µM | 1.10 ± 0.05 | Significant |
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the key studies investigating the neuroprotective effects of paederoside and its derivatives.
Cell Culture and Treatment
-
Cell Lines:
-
Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.[1]
-
Induction of Neurotoxicity: Parkinson's disease-like pathology was induced by treating the cells with 20 nM rotenone.[1]
-
Treatment with Paederoside/PAME: Cells were pre-treated with various concentrations of paederoside or PAME (typically 0.1, 1, and 10 µM) for a specified period (e.g., 2 hours) before the addition of rotenone.[1][2]
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the concentration of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.
-
Sample Collection: After treatment, the cell culture supernatant was collected.[1]
-
Griess Reagent: The Griess reagent is a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid.[5]
-
Reaction: An equal volume of the cell supernatant and the Griess reagent were mixed and incubated at room temperature for 10 minutes.[5]
-
Measurement: The absorbance of the resulting azo dye was measured at 540 nm using a microplate reader. The nitrite concentration was calculated from a standard curve generated with known concentrations of sodium nitrite.[1]
Inducible Nitric Oxide Synthase (iNOS) Activity Assay
This assay measures the activity of the iNOS enzyme in cell lysates.
-
Cell Lysis: BV-2 cells were washed with PBS and lysed using a lysis buffer.[1]
-
Reaction Mixture: The cell lysate was incubated with a reaction mixture containing L-arginine (the substrate for iNOS), NADPH, and other cofactors.[6]
-
Measurement: The conversion of L-arginine to L-citrulline and NO was measured. This can be done by quantifying the amount of L-citrulline produced, often using a colorimetric method.[6]
-
Protein Normalization: The iNOS activity was normalized to the total protein concentration of the cell lysate.[1]
Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells, which is an indicator of cell viability.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is a yellow tetrazolium salt that is reduced to purple formazan (B1609692) crystals by metabolically active cells.[5]
-
Incubation: After the treatment period, the culture medium was replaced with a medium containing MTT, and the cells were incubated for a further 4 hours.[5]
-
Solubilization: The formazan crystals were dissolved in a solubilization solution, typically dimethyl sulfoxide (B87167) (DMSO).[5]
-
Measurement: The absorbance of the solubilized formazan was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]
Measurement of α-Synuclein Nitration
The level of nitrated α-synuclein can be determined using immunological methods.
-
Cell Lysates: Cells were lysed to extract total protein.[4]
-
Western Blotting: The protein lysates were separated by SDS-PAGE and transferred to a membrane. The membrane was then probed with a primary antibody specific for nitrated α-synuclein (anti-nitrotyrosine).[4]
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) was used for detection, followed by the addition of a chemiluminescent substrate. The resulting signal, which is proportional to the amount of nitrated α-synuclein, was captured using an imaging system.[4]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and its derivatives are believed to be mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress.
NF-κB Signaling Pathway in Neuroinflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In the context of neurodegenerative diseases, its overactivation in microglia and neurons leads to the production of pro-inflammatory mediators, including iNOS and COX-2.
Caption: NF-κB signaling pathway in neuroinflammation and the inhibitory role of this compound.
Experimental Workflow for Assessing Neuroprotection
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of a compound like this compound in an in vitro model of neurodegeneration.
Caption: A typical experimental workflow for in vitro neuroprotection studies.
Conclusion and Future Directions
The available evidence strongly suggests that the chemical scaffold of this compound possesses significant neuroprotective properties. Studies on its derivatives, paederoside and this compound methyl ester, have demonstrated their ability to mitigate neuroinflammation and oxidative stress in a cellular model of Parkinson's disease by inhibiting the NF-κB signaling pathway.
However, a significant research gap remains concerning the direct effects of this compound in its free form on various neurodegenerative diseases. Future research should focus on:
-
Direct evaluation of this compound: Conducting comprehensive in vitro and in vivo studies to determine the neuroprotective efficacy of this compound itself in models of Parkinson's disease, Alzheimer's disease, Huntington's disease, and ALS.
-
Pharmacokinetic and bioavailability studies: Assessing the ability of this compound and its derivatives to cross the blood-brain barrier.
-
Structure-activity relationship studies: Investigating how modifications to the this compound structure influence its neuroprotective activity.
A deeper understanding of the therapeutic potential of this compound could pave the way for the development of novel treatments for a range of devastating neurodegenerative disorders.
References
- 1. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]
- 2. Preferentially increased nitration of α-synuclein at tyrosine-39 in a cellular oxidative model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Advances in current in vitro models on neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the Role of Site-Specific Nitration of α-Synuclein in the Pathogenesis of Parkinson's Disease via Protein Semisynthesis and Mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
In Vitro Mechanism of Action of Paederosidic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the established in vitro mechanisms of action for Paederosidic Acid (PA), a naturally occurring iridoid glycoside. The information presented is collated from peer-reviewed scientific literature, focusing on its anticancer and anti-inflammatory properties. This document details the key signaling pathways affected by this compound, summarizes the quantitative findings, and provides standardized protocols for the experimental techniques used to elucidate these mechanisms.
Core Mechanisms of Action
In vitro studies have primarily elucidated two core mechanisms of action for this compound: the induction of apoptosis in cancer cells and the mitigation of inflammatory and oxidative stress responses.
Induction of Mitochondria-Mediated Apoptosis in Cancer Cells
This compound has demonstrated significant antitumor activity in human non-small cell lung cancer cells (A549) by inducing programmed cell death through the intrinsic, or mitochondrial, pathway of apoptosis.[1] This process is characterized by a cascade of molecular events that disrupt mitochondrial integrity, leading to the activation of executioner caspases and subsequent cell dismantling.
The primary signaling axis implicated in this process involves the modulation of the c-Jun N-terminal kinase (JNK) and Protein Kinase B (Akt) pathways.[1] Treatment with this compound leads to a significant increase in the phosphorylation of JNK, a key stress-activated protein kinase, while concurrently decreasing the phosphorylation of Akt, a critical cell survival signaling protein.[1] This dual action shifts the cellular balance away from survival and towards apoptosis.
Activation of the JNK pathway and inhibition of the Akt pathway converge on the Bcl-2 family of proteins, which are critical regulators of the mitochondrial apoptotic pathway. This compound treatment results in the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeabilization (MOMP), leading to the release of Cytochrome C (Cyto-C) from the mitochondria into the cytosol.[1]
Cytosolic Cytochrome C triggers the formation of the apoptosome and activates a caspase cascade. Specifically, this compound treatment leads to the upregulation and activation of initiator caspases-8 and -9, and the executioner caspase-3.[1] The activation of caspase-8 also suggests a potential cross-talk with the extrinsic apoptosis pathway through the cleavage of Bid (tBid), which further amplifies the mitochondrial signal.[1]
Anti-inflammatory and Anti-Oxidative Stress Effects
This compound also exhibits potent anti-inflammatory and anti-oxidative properties. In studies using lipopolysaccharide (LPS)-stimulated cellular models, PA has been shown to protect against inflammatory-induced bone loss.[2] This protective effect is mediated by its ability to modulate key inflammatory and oxidative stress markers.
In vitro experiments demonstrate that this compound can significantly downregulate the expression of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[2] Concurrently, it enhances the cellular antioxidant defense system by upregulating the expression of Superoxide Dismutase 2 (SOD2), a critical mitochondrial antioxidant enzyme.[2] By reducing inflammatory signaling and combating oxidative stress, this compound enhances osteogenic differentiation while suppressing osteoclast differentiation in relevant cell lines like MC3T3-E1 and RAW264.7.[2]
Data Presentation
The following tables summarize the key molecular changes observed in vitro following treatment with this compound.
Table 1: Effects of this compound on Apoptosis-Related Proteins in A549 Cells
| Protein Family | Protein | Effect Observed | Reference |
| Signaling Kinases | Phospho-JNK | Significant Increase | [1] |
| Phospho-Akt | Significant Decrease | [1] | |
| Bcl-2 Family | Bcl-2 (Anti-apoptotic) | Downregulation | [1] |
| Bax (Pro-apoptotic) | Upregulation | [1] | |
| Bid | Upregulation | [1] | |
| Mitochondrial Protein | Cytochrome C | Release from Mitochondria | [1] |
| Caspase Family | Caspase-3 | Upregulation / Activation | [1] |
| Caspase-8 | Upregulation / Activation | [1] | |
| Caspase-9 | Upregulation / Activation | [1] |
Table 2: Anti-inflammatory & Anti-oxidative Effects of this compound
| Target Cell Line(s) | Molecular Target | Effect Observed | Reference |
| MC3T3-E1, RAW264.7 | TNF-α (Pro-inflammatory Cytokine) | Significant Downregulation | [2] |
| MC3T3-E1, RAW264.7 | SOD2 (Antioxidant Enzyme) | Significant Upregulation | [2] |
Signaling Pathway and Workflow Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate the key mechanistic pathways and experimental workflows.
Caption: this compound Induced Apoptosis Pathway in A549 Cells.
Caption: Anti-inflammatory and Anti-oxidative Action of this compound.
Caption: General Experimental Workflow for In Vitro Analysis.
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited in the literature on this compound. Researchers should optimize these protocols for their specific laboratory conditions and cell lines.
Cell Culture
-
Cell Lines:
-
A549 (Human Non-Small Cell Lung Carcinoma): Maintained in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
RAW264.7 (Murine Macrophage): Maintained in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere containing 5% CO₂.
MTT Cell Proliferation Assay
This assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle-only control group. Incubate for the desired period (e.g., 24 or 48 hours).
-
MTT Addition: Four hours before the end of the incubation period, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 10 minutes on an orbital shaker. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed A549 cells in 6-well plates (e.g., 4 x 10⁵ cells/well) and treat with the desired concentration of this compound for the specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided with a commercial Annexin V-FITC/PI Apoptosis Detection Kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer within one hour. Data is used to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Cell Treatment and Lysis: Treat cells with this compound as required. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA Protein Assay Kit.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE: Separate the denatured proteins by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-JNK, p-Akt, Caspase-3, Bax, Bcl-2, SOD2, TNF-α, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize the expression of target proteins to the loading control.
References
- 1. Antitumor activity of this compound in human non-small cell lung cancer cells via inducing mitochondria-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound protect bone mass in lipopolysaccharide-treated rats by reducing oxidative stress and inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Technical Guide to the Pharmacological Properties of Sulfur-Containing Iridoid Glucosides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known pharmacological properties of sulfur-containing iridoid glucosides, a unique class of natural compounds with promising therapeutic potential. This document collates quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to serve as an in-depth resource for researchers, scientists, and professionals in drug development.
Introduction
Iridoids are a large group of monoterpenoids characterized by a cyclopentane[c]pyran ring system. A specialized subgroup of these compounds incorporates sulfur atoms, forming sulfur-containing iridoid glucosides. These natural products, found in various plant species such as those from the Paederia and Saprosma genera, have demonstrated a range of significant biological activities.[1] This guide focuses on the scientifically validated pharmacological properties of these compounds, including their anti-inflammatory, neuroprotective, and anticancer effects.
Anti-inflammatory Properties
Sulfur-containing iridoid glucosides have emerged as potent modulators of inflammatory responses. Key compounds such as paederoside (B150433) and paederosidic acid, isolated from Paederia scandens, have been shown to exert significant anti-inflammatory effects.[2][3]
Quantitative Data: Anti-inflammatory Activity
The anti-inflammatory efficacy of various sulfur-containing iridoid glucosides has been quantified through several in vitro and in vivo studies. The following table summarizes the key quantitative data.
| Compound | Assay | Model/Cell Line | Parameter Measured | Result (IC₅₀/Inhibition) | Reference(s) |
| Paederoside | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | NO concentration | Significant inhibition | [2] |
| This compound | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | NO concentration | Significant inhibition | [2] |
| Unnamed Iridoid | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | NO concentration | IC₅₀ = 15.30 μM | [2] |
| Paederoside | iNOS Activity | Rotenone-treated BV-2 cells | iNOS activity | 37.9% decrease at optimal dose | [4] |
| This compound | TNF-α Expression | LPS-treated rats | TNF-α levels | Significant downregulation | [3] |
Mechanism of Action: Inhibition of the NF-κB Pathway
A primary mechanism underlying the anti-inflammatory effects of sulfur-containing iridoid glucosides is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Experimental Protocols
This protocol details the measurement of nitric oxide production, a key indicator of inflammation, in macrophage cells.
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the sulfur-containing iridoid glucoside for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.
-
Griess Assay:
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined by comparison with a standard curve of sodium nitrite.
This in vivo protocol is a standard model for evaluating the anti-inflammatory activity of compounds.
-
Animals: Use male Wistar rats weighing 150-200g, acclimatized for at least one week.
-
Grouping: Divide the animals into control, standard (e.g., indomethacin), and test groups (treated with different doses of the sulfur-containing iridoid glucoside).
-
Administration: Administer the test compound or vehicle orally or intraperitoneally 1 hour before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Neuroprotective Properties
Recent studies have highlighted the neuroprotective potential of sulfur-containing iridoid glucosides, particularly in models of neurodegenerative diseases like Parkinson's disease.[4]
Quantitative Data: Neuroprotective Activity
The neuroprotective effects have been quantified by measuring various cellular and biochemical parameters.
| Compound | Assay | Model/Cell Line | Parameter Measured | Result | Reference(s) |
| Paederoside | NO Production | Rotenone-treated BV-2 cells | NO concentration | 28.2% suppression | [4] |
| Paederoside | iNOS Activity | Rotenone-treated BV-2 cells | iNOS activity | 37.9% decrease | [4] |
Mechanism of Action: Modulation of the NF-κB/iNOS/NO Pathway
The neuroprotective effects of paederoside have been linked to its ability to modulate the NF-κB/iNOS/NO signaling pathway, thereby reducing nitric oxide production and subsequent cellular damage in neuronal cells.[4]
Experimental Protocols
This protocol outlines the measurement of inducible nitric oxide synthase activity.
-
Cell Culture and Treatment: Culture BV-2 microglial cells and treat with the test compound and a neurotoxic agent (e.g., rotenone) as described for the neuroprotection assay.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the Bradford assay.
-
iNOS Activity Measurement:
-
Use a commercially available iNOS activity assay kit.
-
The assay typically measures the conversion of L-arginine to L-citrulline by iNOS.
-
Incubate the cell lysate with a reaction mixture containing L-[¹⁴C]arginine.
-
-
Data Analysis: Quantify the amount of [¹⁴C]L-citrulline produced, which is proportional to the iNOS activity. Express the results as units of activity per milligram of protein.
Anticancer Properties
Preliminary studies suggest that sulfur-containing iridoid glucosides possess cytotoxic activity against various cancer cell lines, indicating their potential as anticancer agents.
Quantitative Data: Anticancer Activity
The cytotoxic effects of these compounds are summarized in the table below.
| Compound | Cell Line | Assay | Result (IC₅₀) | Reference(s) |
| 10-O-trans-p-coumaroyl-(4R,6R)-3,4-dihydro-3α-methylthiopaederoside | Endocrine tumor cell lines (various) | Cytotoxicity Assay | < 20.0 μM | [5] |
Mechanism of Action
The precise mechanisms underlying the anticancer activity of sulfur-containing iridoid glucosides are still under investigation. However, related iridoids have been shown to induce apoptosis and modulate signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[[“]][7] Further research is needed to elucidate the specific molecular targets of the sulfur-containing variants.
Experimental Protocols
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., various endocrine tumor cell lines) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the sulfur-containing iridoid glucoside for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antioxidant Properties
While specific quantitative data for the antioxidant activity of sulfur-containing iridoid glucosides is still emerging, the presence of the sulfur moiety suggests potential antioxidant capacity. Sulfur-containing compounds are known to be effective radical scavengers.[8]
Potential Mechanisms of Action
The antioxidant activity of these compounds could be attributed to their ability to:
-
Donate a hydrogen atom to free radicals.
-
Chelate metal ions involved in radical generation.
-
Activate endogenous antioxidant defense systems.
Experimental Protocols
This is a common and straightforward method to evaluate the free radical scavenging activity of a compound.
-
Reagent Preparation: Prepare a stock solution of the test compound and a solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, mix various concentrations of the test compound with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
The ORAC assay measures the antioxidant capacity of a substance against peroxyl radicals.
-
Reagent Preparation: Prepare solutions of the test compound, a fluorescent probe (e.g., fluorescein), and a free radical generator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride).
-
Reaction Mixture: In a black 96-well plate, mix the test compound with the fluorescein (B123965) solution.
-
Initiation of Reaction: Add the AAPH solution to initiate the radical-induced oxidation of fluorescein.
-
Fluorescence Measurement: Monitor the decay of fluorescence over time using a fluorescence microplate reader.
-
Data Analysis: Calculate the area under the fluorescence decay curve (AUC). The antioxidant capacity is expressed as Trolox equivalents (TE).
Conclusion
Sulfur-containing iridoid glucosides represent a promising class of natural products with diverse pharmacological activities. Their demonstrated anti-inflammatory and neuroprotective properties, coupled with emerging evidence of anticancer potential, warrant further investigation. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate future research and development efforts aimed at harnessing the therapeutic potential of these unique compounds. Further studies are needed to expand the quantitative dataset, elucidate detailed mechanisms of action for their anticancer and antioxidant effects, and explore their pharmacokinetic and toxicological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. MAPK machinery in plants: Recognition and response to different stresses through multiple signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential Role of Sulfur-Containing Antioxidant Systems in Highly Oxidative Environments - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Cytotoxicity Assessment of Paederosidic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity assessment of Paederosidic Acid (PA), with a focus on its antitumor properties. The information presented is synthesized from peer-reviewed research, offering insights into its mechanism of action, experimental protocols for its evaluation, and quantitative data on its efficacy in specific cancer cell lines.
Quantitative Cytotoxicity Data
The primary cytotoxic evaluation of this compound has been notably documented in the context of non-small cell lung cancer. The anti-proliferative effects of PA were assessed on A549 cells, a human non-small cell lung cancer cell line. The half-maximal inhibitory concentration (IC50) values were determined using the MTT method, which measures cell metabolic activity as an indicator of cell viability.
| Cell Line | Compound | IC50 (µg/mL) | Assay | Reference |
| A549 (Human non-small cell lung cancer) | This compound | Not explicitly stated in abstract, but determined via MTT | MTT | [1] |
Note: While the specific IC50 value was calculated in the referenced study, it is not available in the abstract. The study confirms a significant anti-proliferative effect demonstrated by this metric.
Experimental Protocols
The following protocols are based on the methodologies described in the assessment of this compound's antitumor activity[1].
Cell Culture and Treatment
-
Cell Line: A549 human non-small cell lung cancer cells.
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted to various concentrations in the culture medium for treating the cells.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seeding: Seed A549 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated from the dose-response curve.
Apoptosis Detection
Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity for many anticancer agents.
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to observe nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
-
Cell Culture: Grow and treat cells with this compound on glass coverslips.
-
Fixation: Fix the cells with a solution like 4% paraformaldehyde.
-
Staining: Stain the cells with a DAPI solution.
-
Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.
This method quantifies the percentage of apoptotic and necrotic cells.
-
Cell Preparation: Harvest and wash the treated cells.
-
Staining: Resuspend the cells in a binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Analysis: Analyze the stained cells using a flow cytometer. The results differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blotting for Protein Expression
Western blotting is used to detect and quantify the expression of specific proteins involved in signaling pathways.
-
Protein Extraction: Lyse the treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a suitable assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspases, JNK) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescence substrate and imaging system.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing this compound cytotoxicity.
Signaling Pathway of this compound-Induced Apoptosis
Research indicates that this compound induces mitochondria-mediated apoptosis in A549 cells. This process is initiated by the activation of the JNK signaling pathway and a decrease in Akt phosphorylation[1]. The activation of JNK plays a crucial role in the subsequent apoptotic cascade. This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to mitochondrial dysfunction and the activation of caspases.
Caption: this compound's apoptotic signaling pathway.
Summary and Future Directions
The preliminary assessment of this compound reveals its potential as an antitumor agent, specifically against non-small cell lung cancer. Its cytotoxic effects are mediated through the induction of apoptosis via the JNK signaling pathway, which modulates the balance of Bcl-2 family proteins and activates the caspase cascade[1]. The provided experimental protocols offer a framework for researchers to further investigate the cytotoxic properties of this compound.
Future research should aim to:
-
Determine the IC50 values of this compound across a broader range of cancer cell lines to understand its spectrum of activity.
-
Investigate the detailed molecular interactions between this compound and its upstream targets.
-
Conduct in vivo studies to validate the in vitro cytotoxic effects and assess the therapeutic potential of this compound in a preclinical setting.
References
An In-depth Technical Guide to Paederosidic Acid Derivatives from Paederia Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Paederia, notably Paederia scandens and Paederia foetida, has a rich history in traditional medicine, particularly in Southeast Asia, for treating a variety of ailments including inflammation, pain, diarrhea, and rheumatism.[1][2] Modern phytochemical investigations have identified a class of sulfur-containing iridoid glycosides as major bioactive constituents.[3][4] Among these, paederosidic acid and its derivatives are of significant interest due to their diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of these compounds, focusing on their chemical diversity, biological activities with quantitative data, detailed experimental protocols for their study, and the signaling pathways through which they exert their effects.
Chemical Diversity of this compound and its Derivatives
Paederia species are a rich source of iridoid glycosides, with this compound being a key and characteristic compound.[3] The foul smell associated with these plants, often called "skunk vine," is due to the enzymatic breakdown of this compound into methyl mercaptan.[3] Numerous derivatives have been isolated and identified, showcasing a range of structural modifications including acylation, dimerization, and variations in the sulfur-containing moieties.
A selection of prominent this compound derivatives and other iridoid glycosides found in Paederia species includes:
-
This compound: The foundational compound in this series.
-
Paederoside: A closely related derivative.[5]
-
This compound Methyl Ester: A methyl ester derivative of this compound.[4]
-
Paescanosides A-C: Novel iridoid glycosides isolated from P. scandens.[3]
-
Paefoetines A and B: Novel iridoid glycosides from P. foetida.[1]
-
Acylated Derivatives: Various derivatives with acyl groups such as p-coumaroyl, feruloyl, and caffeoyl attached to the glycoside structure.[6][7]
-
Dimeric Iridoid Glycosides: Complex structures formed by the dimerization of iridoid glycoside units.[4]
Quantitative Biological Activity
This compound and its derivatives exhibit a wide spectrum of biological activities. The following tables summarize the available quantitative data for some of the most significant effects.
Table 1: Anti-inflammatory and Antinociceptive Activity
| Compound/Extract | Assay | Target/Model | Result (IC50/ED50) | Reference |
| Iridoid Glycoside (unspecified, Cpd. 6) | Nitric Oxide (NO) Inhibition | LPS-stimulated RAW 264.7 macrophages | 15.30 µM | [8] |
| Paefoetine A | Antinociceptive | Acetic acid-induced writhing in mice | 49.2 µmol/kg (ED50) | [1] |
| 6'-O-trans-caffeoyl-(4S,6R)-3,4-dihydro-2'-O-3α-paederoside | Antinociceptive | Acetic acid-induced writhing in mice | 53.4 µmol/kg (ID50) | [7] |
Table 2: Cytotoxic Activity against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Result (IC50) | Reference |
| 10-O-trans-p-coumaroyl-(4R,6R)-3,4-dihydro-3α-methylthiopaederoside | Multiple | Endocrine Tumors | < 20.0 µM | [6] |
| 10-O-trans-p-coumaroyl-(4S,6R)-3,4-dihydro-3β-ethoxypaederoside | Multiple | Various Tumor Cell Lines | < 20.0 µM | [9] |
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and biological evaluation of this compound derivatives.
Protocol 1: Isolation and Purification of Iridoid Glycosides
This protocol is a generalized procedure based on methods for isolating iridoid glycosides from plants in the Rubiaceae family.
1. Extraction: a. Air-dry the aerial parts (leaves and stems) of the Paederia species. b. Grind the dried plant material into a coarse powder. c. Macerate the powdered material with 80-95% ethanol (B145695) at room temperature for 24-48 hours. Repeat the extraction process three times. d. Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
2. Fractionation: a. Suspend the crude extract in distilled water and partition successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and n-butanol. b. The iridoid glycosides are typically enriched in the n-butanol fraction. Concentrate this fraction to dryness.
3. Chromatographic Purification: a. Subject the n-butanol fraction to column chromatography on a silica (B1680970) gel column. b. Elute the column with a gradient of chloroform-methanol (e.g., starting from 100:1 to 1:1) to separate the compounds based on polarity. c. Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles. d. Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient system.
Caption: General workflow for the isolation and purification of iridoid glycosides.
Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol details the procedure for assessing the anti-inflammatory activity of isolated compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
1. Cell Culture: a. Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
2. Cell Viability Assay (MTT Assay): a. Seed RAW 264.7 cells (1 x 10⁴ cells/well) in a 96-well plate and incubate overnight. b. Treat the cells with various concentrations of the test compound for 24 hours. c. Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. d. Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals. e. Measure the absorbance at 570 nm. Determine the non-toxic concentration range for subsequent experiments.
3. Nitric Oxide (NO) Assay: a. Seed RAW 264.7 cells in a 96-well plate and incubate overnight. b. Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour. c. Stimulate the cells with LPS (1 µg/mL) for 24 hours. d. Collect the cell culture supernatant. e. Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride). f. Measure the absorbance at 540 nm. Calculate the nitrite (B80452) concentration based on a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Caption: Workflow for the in vitro nitric oxide (NO) inhibition assay.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound derivatives are primarily attributed to their ability to modulate key inflammatory signaling pathways. The most well-documented mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[8]
NF-κB Signaling Pathway Inhibition
Under normal conditions, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines like IL-1β and IL-6.
This compound and its derivatives have been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[8] This leads to a downstream reduction in the expression of pro-inflammatory mediators.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Conclusion
This compound and its derivatives from Paederia species represent a promising class of natural products with significant therapeutic potential, particularly in the realm of anti-inflammatory and antinociceptive applications. Their demonstrated ability to modulate the NF-κB signaling pathway provides a solid mechanistic basis for their observed biological effects. Further research, including comprehensive structure-activity relationship studies, investigation of other potential molecular targets, and preclinical and clinical evaluations, is warranted to fully explore the drug development potential of these fascinating compounds. This guide provides a foundational resource for researchers embarking on or continuing their investigations into this important area of natural product science.
References
- 1. Iridoid glycosides from the leaves of Paederia foetida and their antinociceptive activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Antinociceptive iridoid glycosides from the aerial parts of Paederia foetida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory iridoid glycosides from Paederia scandens (Lour.) Merrill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Stability and Solubility of Paederosidic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paederosidic acid, an iridoid glycoside isolated from plants of the Paederia genus, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory and anti-tumor properties. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount for formulation development, ensuring stability, and optimizing bioavailability. This technical guide provides a comprehensive overview of the stability and solubility of this compound, offering detailed experimental protocols and data presentation to aid researchers in their endeavors.
Chemical Structure:
-
IUPAC Name: (1S,4aS,5S,7aS)-5-hydroxy-7-(methylsulfanylcarbonyloxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid
Solubility Profile
The solubility of a compound is a critical determinant of its absorption and bioavailability. This compound, as a glycoside, is anticipated to exhibit some degree of aqueous solubility, while its organic functionalities may permit dissolution in various organic solvents.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in various solvent systems.
| Solvent System | Solubility | Molar Concentration (mM) | Reference |
| Dimethyl Sulfoxide (DMSO) | 55 mg/mL | 118.42 | [3] |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | ≥ 5.38 | [1] |
| 10% DMSO / 90% corn oil | ≥ 2.5 mg/mL | ≥ 5.38 | [1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL | 4.31 | [3] |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines the equilibrium (thermodynamic) solubility determination of this compound using the widely accepted shake-flask method.
Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid, high purity)
-
Selected solvents (e.g., water, phosphate (B84403) buffer pH 7.4, ethanol, methanol (B129727), acetonitrile)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with undissolved solute present.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm) for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, either centrifuge the aliquot at a high speed (e.g., 10,000 rpm for 10 minutes) or filter it through a 0.22 µm syringe filter.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Data Analysis: The determined concentration represents the thermodynamic solubility of this compound in the specific solvent at the tested temperature.
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Profile
Assessing the stability of this compound is critical for determining appropriate storage conditions, shelf-life, and identifying potential degradation products that could impact efficacy and safety. As an iridoid glycoside, this compound may be susceptible to hydrolysis, oxidation, and other degradation pathways.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are performed to identify the likely degradation products and pathways of a drug substance. These studies involve subjecting the compound to conditions more severe than accelerated stability testing. The following table outlines the recommended forced degradation studies for this compound based on ICH guidelines.
| Stress Condition | Proposed Experimental Conditions | Analytical Technique for Monitoring | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Stability-Indicating HPLC-UV/MS | Potential hydrolysis of the glycosidic bond or ester functionalities. |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 8 hours | Stability-Indicating HPLC-UV/MS | Potential hydrolysis of the ester and lactone moieties. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Stability-Indicating HPLC-UV/MS | Oxidation of the sulfur atom or other susceptible functional groups. |
| Thermal Degradation | Solid-state: 80°C for 48 hoursSolution: 60°C in water for 48 hours | Stability-Indicating HPLC-UV/MS, DSC/TGA (for solid-state) | General degradation, potential for epimerization or rearrangement. |
| Photostability | Solid-state and in solution exposed to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be protected from light. | Stability-Indicating HPLC-UV/MS | Photodegradation, potential for isomerization or formation of photoproducts. |
Experimental Protocol: Forced Degradation Study
This protocol provides a general framework for conducting forced degradation studies on this compound.
Objective: To investigate the degradation behavior of this compound under various stress conditions and to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile (B52724), and methanol
-
pH meter
-
Temperature-controlled oven and water bath
-
Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C. Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours) and neutralize with an equivalent amount of NaOH.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature. Withdraw and neutralize samples at appropriate time points.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Withdraw samples at appropriate time points.
-
Thermal Degradation:
-
Solution: Incubate the stock solution in water at 60°C.
-
Solid-state: Place solid this compound in an oven at 80°C.
-
-
Photostability: Expose solid this compound and a solution of the compound to light in a photostability chamber. Wrap control samples in aluminum foil.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The use of a mass spectrometer is highly recommended for the identification of degradation products.
Caption: Forced Degradation Study Workflow.
Development of a Stability-Indicating Analytical Method
A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically an HPLC method, that can separate the parent drug from its degradation products.
Protocol Outline: HPLC Method Development
-
Column Selection: Start with a C18 reversed-phase column, which is versatile for a wide range of polarities.
-
Mobile Phase Selection: A common starting point is a gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid to improve peak shape) and an organic phase (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is beneficial for assessing peak purity.
-
Method Optimization: Inject a mixture of the stressed samples and optimize the gradient, flow rate, and column temperature to achieve adequate resolution between this compound and all degradation peaks.
-
Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Signaling Pathways and Logical Relationships
While the primary focus of this guide is on the physicochemical properties of this compound, it is pertinent to mention its biological context. For instance, this compound has been reported to induce mitochondria-mediated apoptosis in cancer cells. A simplified representation of this signaling pathway is provided below.
Caption: Simplified Apoptosis Signaling Pathway of this compound.
Conclusion
This technical guide provides a foundational understanding of the stability and solubility of this compound. The provided experimental protocols offer a starting point for researchers to generate robust and reliable data. A comprehensive characterization of these physicochemical properties is essential for the successful translation of this compound from a promising natural product to a potential therapeutic agent. Further research is warranted to generate specific quantitative stability data and to fully elucidate its degradation pathways.
References
Initial Investigations into the Anti-inflammatory Effects of Paederosidic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial investigations into the anti-inflammatory properties of Paederosidic Acid (PA). The document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms to support further research and development in this area.
Quantitative Data Summary
The anti-inflammatory effects of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key findings, focusing on the inhibition of critical inflammatory mediators.
| In Vitro Efficacy of this compound | |
| Parameter | Result |
| Cell Line | RAW 264.7 Macrophages |
| Inducer | Lipopolysaccharide (LPS) |
| Inhibition of Nitric Oxide (NO) Production | Data not yet fully quantified in publicly available literature. |
| Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production | Significant downregulation of TNF-α expression has been observed.[1] |
| Inhibition of Interleukin-6 (IL-6) Production | Significant reduction in IL-6 levels has been reported. |
| Inhibition of Interleukin-1β (IL-1β) Production | Significant reduction in IL-1β levels has been noted. |
| Effect on iNOS Expression | Downregulation of inducible nitric oxide synthase (iNOS) expression. |
| Effect on COX-2 Expression | Downregulation of cyclooxygenase-2 (COX-2) expression. |
| In Vivo Efficacy of this compound | |
| Parameter | Result |
| Animal Model | Lipopolysaccharide (LPS)-treated rats |
| Effect on TNF-α Levels | Significant downregulation of TNF-α expression.[1] |
| Effect on Oxidative Stress | Alleviation of oxidative stress.[1] |
Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their inhibition by this compound leads to a downstream reduction in the production of pro-inflammatory mediators.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory effects.
In Vitro Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages
This protocol outlines the steps to assess the anti-inflammatory activity of this compound in a cell-based model.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent for Nitric Oxide (NO) assay
-
ELISA kits for TNF-α and IL-6
-
Reagents for Western blotting and qPCR
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A vehicle control (cells treated with LPS and vehicle) and a negative control (untreated cells) should be included.
-
-
Nitric Oxide (NO) Assay:
-
Collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration, a stable metabolite of NO, using the Griess reagent according to the manufacturer's instructions.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 using specific ELISA kits following the manufacturer's protocols.
-
-
Western Blot Analysis (for NF-κB and MAPK pathways):
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against key pathway proteins (e.g., phospho-p65, IκBα, phospho-p38, phospho-JNK).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection system.
-
-
Quantitative PCR (qPCR) Analysis (for gene expression):
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using specific primers for iNOS, COX-2, TNF-α, and IL-6 genes. Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
-
In Vivo Anti-inflammatory Assay in LPS-treated Rats
This protocol describes a general framework for evaluating the anti-inflammatory effects of this compound in a rat model of systemic inflammation.
Materials:
-
Sprague-Dawley or Wistar rats
-
Lipopolysaccharide (LPS)
-
This compound
-
Anesthetic agents
-
Blood collection supplies
-
ELISA kits for rat TNF-α
Procedure:
-
Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Treatment:
-
Divide the rats into groups: Control, LPS-only, and LPS + this compound (at different doses).
-
Administer this compound (e.g., orally or intraperitoneally) for a specified period before LPS challenge.
-
-
Induction of Inflammation: Induce systemic inflammation by injecting LPS (intraperitoneally).
-
Sample Collection:
-
At a predetermined time point after LPS injection, anesthetize the rats and collect blood samples via cardiac puncture.
-
Collect relevant tissues (e.g., liver, lung) for further analysis.
-
-
Cytokine Measurement:
-
Separate serum from the blood samples.
-
Measure the serum levels of TNF-α and other relevant cytokines using specific ELISA kits.
-
-
Histopathological Analysis:
-
Fix the collected tissues in 10% formalin, embed in paraffin, and section.
-
Stain the sections with Hematoxylin and Eosin (H&E) to evaluate inflammatory cell infiltration and tissue damage.
-
This guide provides a foundational understanding of the initial research into the anti-inflammatory effects of this compound. The presented data, pathway visualizations, and detailed protocols are intended to facilitate further investigation and development of this promising natural compound.
References
The Anticonvulsant Potential of Paederosidic Acid: A Theoretical and Investigative Framework
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, there is a notable absence of direct scientific literature and empirical data specifically investigating the anticonvulsant potential of Paederosidic Acid. This guide, therefore, synthesizes information on the known biological activities of this compound and establishes a theoretical framework for its potential anticonvulsant effects based on established principles of epilepsy pathophysiology and anticonvulsant drug action. The experimental protocols and data tables presented are prospective, designed to guide future research in this nascent area.
Introduction to this compound
This compound is an iridoid glycoside that has been identified in various plant species. While research on this compound is not extensive, existing studies have highlighted its potential therapeutic properties, particularly its anti-inflammatory and antioxidant effects.[1] Recent studies have shown that this compound can mitigate inflammation and oxidative stress, suggesting its potential in managing conditions with an inflammatory or oxidative component.[1]
The Link Between Neuroinflammation, Oxidative Stress, and Epilepsy
Epilepsy is a chronic neurological disorder characterized by recurrent seizures.[2] While the exact mechanisms are not always clear, it is increasingly recognized that neuroinflammation and oxidative stress play significant roles in the generation and propagation of seizures.[3][4] Inflammatory mediators can alter neuronal excitability, and oxidative stress can lead to neuronal damage, both of which can contribute to the development and progression of epilepsy.[5][6]
Hypothetical Anticonvulsant Mechanisms of this compound
Given the established anti-inflammatory and antioxidant properties of this compound, it is plausible to hypothesize that it may exert anticonvulsant effects through several mechanisms. These are theoretical pathways that warrant experimental validation.
Modulation of Neuroinflammatory Pathways
This compound has been shown to downregulate pro-inflammatory cytokines such as TNF-α.[1] In the context of the central nervous system, this could translate to a reduction in neuroinflammation, thereby potentially increasing the seizure threshold.
References
- 1. This compound protect bone mass in lipopolysaccharide-treated rats by reducing oxidative stress and inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epilepsy in Neurodegenerative Diseases: Related Drugs and Molecular Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | In Silico and In Vivo: Evaluating the Therapeutic Potential of Kaempferol, Quercetin, and Catechin to Treat Chronic Epilepsy in a Rat Model [frontiersin.org]
- 4. Pinoresinol diglucoside alleviates ischemia/reperfusion‐induced brain injury by modulating neuroinflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Neuroinflammatory and Neurotoxic Potential of Palmitic Acid Is Mitigated by Oleic Acid in Microglial Cells and Microglial-Neuronal Co-cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Paederosidic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paederosidic acid, a prominent iridoid glycoside found in Paederia scandens, has garnered significant interest for its diverse pharmacological activities. This document provides detailed protocols for the extraction of this compound from P. scandens and its subsequent purification. The protocols described herein cover conventional solvent extraction and advanced ultrasonic-assisted extraction methods. Purification strategies detailed include multi-step column chromatography and preparative high-performance liquid chromatography (HPLC). This guide is intended to provide researchers with a comprehensive workflow for obtaining high-purity this compound for further scientific investigation and drug development endeavors.
Introduction
Paederia scandens (Lour.) Merr., a plant of the Rubiaceae family, is a well-known traditional medicinal herb.[1] Its therapeutic properties are largely attributed to its rich content of iridoid glycosides, with this compound being one of the most significant bioactive constituents.[2][3] Iridoid glycosides from P. scandens have demonstrated a range of pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective activities.[4][5] The isolation of pure this compound is essential for in-depth pharmacological studies, mechanism of action elucidation, and potential therapeutic development.
This document outlines detailed methodologies for the extraction and purification of this compound from the aerial parts of P. scandens.
Experimental Protocols
Protocol 1: Conventional Solvent Extraction
This protocol is based on established methods for the extraction of iridoid glycosides from P. scandens.[6][7]
1. Plant Material Preparation:
-
Dried aerial parts of Paederia scandens are collected and coarsely powdered.
2. Extraction:
-
The powdered plant material (1 kg) is macerated with 80% aqueous acetone (B3395972) (5 L) at room temperature for 24 hours.
-
The extraction process is repeated three times to ensure exhaustive extraction.
-
The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.
3. Liquid-Liquid Partitioning:
-
The crude extract is suspended in water (1 L) and successively partitioned with ethyl acetate (B1210297) (3 x 1 L) and n-butanol (3 x 1 L).
-
The n-butanol fraction, which is enriched with iridoid glycosides, is collected and concentrated to dryness.
Protocol 2: Ultrasonic-Assisted Extraction (UAE)
This advanced protocol utilizes ultrasonic waves to enhance extraction efficiency and is based on a patented high-yield method.[5]
1. Plant Material Preparation:
-
As described in Protocol 1.
2. Optimized Ultrasonic-Assisted Extraction:
-
The powdered plant material (100 g) is suspended in distilled water (1 L) in a sonication vessel.
-
The suspension is subjected to ultrasonic irradiation (e.g., 40 kHz) for a specified duration (e.g., 30 minutes) at a controlled temperature (e.g., 40°C). The generation of microbubbles during this process enhances the extraction.[5]
-
The extract is then filtered and concentrated. Optimization of parameters such as solvent-to-solid ratio, extraction time, and ultrasonic power can be performed using Response Surface Methodology (RSM) to maximize the yield of this compound.[8]
Purification Protocols
The crude or partitioned extract containing this compound can be purified using a combination of chromatographic techniques.
Protocol 3: Multi-Step Column Chromatography
This protocol employs a series of column chromatography steps with different stationary phases to achieve high purity.[6]
1. Silica (B1680970) Gel Column Chromatography:
-
The dried n-butanol fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.
-
The column is eluted with a gradient of chloroform-methanol (e.g., starting from 100:0 to 80:20 v/v) to separate major fractions.
-
Fractions are monitored by thin-layer chromatography (TLC), and those containing this compound are pooled and concentrated.
2. Sephadex LH-20 Column Chromatography:
-
The this compound-rich fraction from the silica gel column is dissolved in methanol (B129727) and applied to a Sephadex LH-20 column.
-
Elution is performed with methanol to remove pigments and other impurities.[9] Fractions containing the target compound are collected.
3. Octadecylsilyl (ODS) Column Chromatography:
-
A final purification step can be performed using a reversed-phase ODS column.
-
The sample is eluted with a gradient of methanol-water (e.g., starting from 20:80 to 80:20 v/v).
-
Fractions are analyzed by HPLC, and those with high-purity this compound are combined and lyophilized.
Protocol 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For obtaining highly pure this compound, preparative HPLC is the method of choice.[10][11]
1. Sample Preparation:
-
The partially purified this compound fraction is dissolved in the initial mobile phase and filtered through a 0.45 µm membrane.
2. Preparative HPLC Conditions:
-
Column: A reversed-phase C18 preparative column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-5 min, 5% A; 5-30 min, 5-40% A; 30-35 min, 40-100% A.
-
Flow Rate: Dependent on the column dimensions, typically 10-20 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 240 nm).
-
Fractions corresponding to the this compound peak are collected, pooled, and lyophilized.
Data Presentation
Table 1: Summary of Extraction and Purification Data (Illustrative)
| Stage | Method | Key Parameters | Yield (Illustrative) | Purity (Illustrative) |
| Extraction | Conventional Solvent | 80% Acetone, Maceration | 15-20% (Crude Extract) | Low |
| Ultrasonic-Assisted | Water, 40 kHz, 30 min | 20-25% (Crude Extract) | Low | |
| Partitioning | Liquid-Liquid | Ethyl Acetate, n-Butanol | 5-8% (n-Butanol Fraction) | Moderate |
| Purification | Silica Gel Column | Chloroform-Methanol Gradient | 1-2% | Increased |
| Sephadex LH-20 Column | Methanol | 0.5-1% | High | |
| Preparative HPLC | C18, Acetonitrile/Water | 0.1-0.3% | >98% |
Note: Yields and purity are illustrative and can vary based on the quality of the plant material and the precise experimental conditions.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Iridoid Glycoside Biosynthesis Pathway
Caption: Generalized Iridoid Glycoside Biosynthesis Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphatidic acid biosynthesis in the model organism yeast Saccharomyces cerevisiae - a survey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iridoid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. KR102341631B1 - High-yield extraction method of this compound from Paederia scandens with microbubbles and cosmetic composition for improving skin barrier or moisturizing with this compound - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Ultrasonic-assisted extraction of polyphenolic compounds from Paederia scandens (Lour.) Merr. Using deep eutectic solvent: optimization, identification, and comparison with traditional methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prep-hplc.com [prep-hplc.com]
- 10. researchgate.net [researchgate.net]
- 11. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Paederosidic Acid using a Validated HPLC-ESI-MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Paederosidic acid is a sulfur-containing iridoid glycoside found in plants of the Paederia genus, notably Paederia scandens. It is recognized for a variety of potential pharmacological activities, making its accurate quantification in plant materials and biological matrices crucial for research and development. This application note details a robust and sensitive High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) method for the quantification of this compound. The method is designed for high throughput and accurate analysis, suitable for pharmacokinetic studies, quality control of herbal extracts, and other research applications.
Molecular Structure and Properties
-
Compound: this compound
Experimental Protocols
Standard and Sample Preparation
1.1. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in a 1 mL volumetric flask with methanol (B129727).
-
Working Standard Solutions: Perform serial dilutions of the stock solution with 50% methanol to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).
1.2. Sample Preparation (from Paederia scandens plant material)
-
Grinding: Grind the dried plant material to a fine powder (passing through a 65-mesh sieve).
-
Extraction: Accurately weigh approximately 0.5 g of the powdered sample into a flask. Add 25 mL of 50% ethanol (B145695).
-
Reflux Extraction: Perform reflux extraction in a water bath for 60 minutes.
-
Cooling and Weight Adjustment: Allow the extract to cool to room temperature and add 50% ethanol to compensate for any solvent loss during reflux.
-
Filtration: Filter the extract through a 0.22 µm syringe filter into an HPLC vial for analysis.
HPLC-ESI-MS Analysis
2.1. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
2.2. ESI-MS Conditions
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative. Negative mode is often more sensitive for iridoid glycosides.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion for this compound in negative mode is the deprotonated molecule [M-H]⁻ at m/z 463.4.
-
A primary fragmentation pathway for iridoid glycosides is the neutral loss of the glucose moiety (162 Da).[4]
-
The proposed MRM transition for quantification is m/z 463.4 → 301.3 . A secondary, qualifying transition can also be monitored.
-
Note: The collision energy and other source parameters should be optimized for the specific instrument being used.
-
-
Source Parameters (Typical Starting Points):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 30 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Data Presentation
Table 1: Quantitative Parameters for this compound Analysis
| Parameter | Value |
| Precursor Ion (m/z) | 463.4 ([M-H]⁻) |
| Product Ion (m/z) | 301.3 |
| Expected Retention Time (RT) | 6-8 minutes (system dependent) |
| Linearity (R²) | ≥ 0.99 |
| Limit of Quantification (LOQ) | 0.25 - 5.0 ng/mL |
| Accuracy | 85% - 115% |
| Precision (%RSD) | < 15% |
| Recovery | > 85% |
Note: These values are based on typical performance for iridoid glycoside analysis and should be confirmed during in-house method validation.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of MRM for this compound.
References
Application Notes and Protocols for a Paederosidic Acid Bioassay for P2Y14R Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2Y14 receptor (P2Y14R), a G-protein coupled receptor (GPCR), has emerged as a significant target in drug discovery due to its role in inflammatory and immune responses.[1] Activated by UDP-sugars like UDP-glucose, this Gi-coupled receptor's signaling cascade primarily involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[2] P2Y14R activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway and, in some cellular contexts, couple to Gq/i proteins to induce calcium mobilization.[3][4] Given its expression in immune cells, P2Y14R antagonists are being investigated for their therapeutic potential in various inflammatory conditions.[5]
Paederosidic Acid is a natural compound that has demonstrated notable anti-inflammatory, anti-tumor, anticonvulsant, and sedative properties.[6][7][8] Recent studies have highlighted its capacity to mitigate inflammation and oxidative stress, suggesting its potential as a modulator of inflammatory pathways.[7] This document provides detailed application notes and protocols for developing a comprehensive bioassay to evaluate this compound as a potential antagonist of the P2Y14 receptor.
The proposed bioassay is structured around three key experiments designed to provide a multi-faceted assessment of this compound's activity at the P2Y14R:
-
cAMP Accumulation Assay: To determine the functional antagonism of this compound on the primary Gi-signaling pathway of P2Y14R.
-
Calcium Mobilization Assay: To assess the antagonistic effect on the potential Gq/i-mediated secondary signaling pathway.
-
Competitive Radioligand Binding Assay: To confirm direct binding of this compound to the P2Y14 receptor.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the P2Y14 receptor signaling pathway and the proposed experimental workflow for assessing this compound's antagonistic activity.
Caption: P2Y14R signaling cascade.
References
- 1. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional expression of the P2Y14 receptor in murine T-lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 4. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 5. researchgate.net [researchgate.net]
- 6. Sedative hypnotics biological activity- BioCrick [biocrick.com]
- 7. This compound protect bone mass in lipopolysaccharide-treated rats by reducing oxidative stress and inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | BCL | Apoptosis | TargetMol [targetmol.com]
Application Note & Protocol: Assessment of Paederosidic Acid's Sedative Effects in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Paederosidic acid (PA) is an iridoid glycoside found in plants of the Paederia genus, such as Paederia scandens. Traditional medicine has utilized these plants for various ailments, and modern research has begun to validate some of their pharmacological properties. Notably, this compound has demonstrated potential anticonvulsant and sedative effects in a dose-dependent manner. Preliminary studies suggest that these effects are mediated through the modulation of central nervous system neurotransmitters, specifically by increasing the levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and decreasing levels of the excitatory neurotransmitter glutamic acid.[1] This application note provides detailed protocols for assessing the sedative properties of this compound in a murine model, focusing on behavioral pharmacology assays. The proposed mechanism of action centers on the enhancement of GABAergic inhibition, a common pathway for sedative and anxiolytic drugs.
Proposed Signaling Pathway for this compound-Induced Sedation
The sedative effect of this compound is hypothesized to be mediated through the potentiation of the GABAergic system. By increasing the concentration of GABA in the synaptic cleft, this compound may enhance the activation of GABA-A receptors. This leads to an influx of chloride ions (Cl-), causing hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing, resulting in a sedative effect.
References
Application of Paederosidic Acid in Osteoclast Differentiation Assays: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paederosidic Acid (PA) is a naturally occurring iridoid glycoside that has demonstrated various biological activities, including anti-inflammatory and antioxidant effects. Recent research has indicated its potential role in bone metabolism, specifically in the inhibition of osteoclast differentiation.[1] Osteoclasts are multinucleated cells of hematopoietic origin responsible for bone resorption, and their excessive activity is implicated in pathological bone loss in diseases such as osteoporosis, rheumatoid arthritis, and periodontitis. This document provides detailed application notes and protocols for studying the effects of this compound on osteoclast differentiation, drawing from established methodologies and the current understanding of its mechanism of action.
Mechanism of Action
This compound has been shown to suppress osteoclast differentiation, primarily investigated in lipopolysaccharide (LPS)-induced inflammatory bone loss models.[1] The inhibitory effect of PA is associated with its ability to reduce inflammation and oxidative stress.[1] The proposed mechanism involves the downregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and the upregulation of antioxidant enzymes like Superoxide Dismutase 2 (SOD2).[1]
While direct studies on the effect of this compound on the quintessential Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway are not yet available, its known anti-inflammatory properties suggest a potential interference with key signaling cascades that govern osteoclastogenesis. The RANKL pathway, upon activation, triggers a cascade involving TNF receptor-associated factor 6 (TRAF6), which subsequently activates downstream pathways including nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38.[2][3] These pathways converge to induce the expression of key transcription factors, c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), the master regulator of osteoclast differentiation.[4] It is hypothesized that this compound may exert its inhibitory effects by modulating one or more of these critical signaling nodes.
Data Presentation
Table 1: Putative Dose-Dependent Inhibition of Osteoclast Differentiation by this compound
Note: The following data is hypothetical and serves as an illustrative example for experimental design. Actual values must be determined empirically.
| This compound Concentration (µM) | Number of TRAP-positive Multinucleated Cells (per well) | Percentage Inhibition of TRAP Activity (%) |
| 0 (Vehicle Control) | 150 ± 12 | 0% |
| 1 | 125 ± 10 | 16.7% |
| 5 | 80 ± 7 | 46.7% |
| 10 | 45 ± 5 | 70.0% |
| 25 | 15 ± 3 | 90.0% |
| 50 | 5 ± 2 | 96.7% |
Table 2: Putative Effect of this compound on Osteoclast-Specific Gene Expression
Note: The following data is hypothetical and for illustrative purposes. Experimental validation is required.
| Gene Marker | Fold Change (PA-treated vs. Vehicle Control) |
| TRAP (Acp5) | 0.4 |
| Cathepsin K (Ctsk) | 0.3 |
| MMP-9 | 0.5 |
| NFATc1 | 0.4 |
| c-Fos | 0.6 |
Experimental Protocols
Protocol 1: RAW264.7 Cell Culture and Osteoclast Differentiation
This protocol describes the induction of osteoclast differentiation from the murine macrophage cell line RAW264.7 using RANKL and the application of this compound.
Materials:
-
RAW264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant murine RANKL
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well and 24-well tissue culture plates
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well or a 24-well plate at 5 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Adherence: Incubate the cells at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell adherence.
-
Treatment: After 24 hours, replace the medium with fresh medium containing 50 ng/mL of RANKL. For the experimental groups, add varying concentrations of this compound. Include a vehicle control group (medium with RANKL and the solvent for PA).
-
Culture Maintenance: Replace the medium with fresh medium containing RANKL and the respective treatments every 48 hours.
-
Differentiation Period: Continue the culture for 5-7 days, observing the cells daily for morphological changes, such as cell fusion and the formation of multinucleated cells.
-
Assessment: After the differentiation period, proceed with downstream assays such as TRAP staining (Protocol 2) and gene expression analysis (Protocol 3).
Protocol 2: Tartrate-Resistant Acid Phosphatase (TRAP) Staining
TRAP is a hallmark enzyme of osteoclasts, and its staining is a standard method to identify and quantify osteoclast formation.
Materials:
-
Leukocyte Acid Phosphatase (TRAP) staining kit
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Distilled water
-
Light microscope
Procedure:
-
Cell Fixation: After the differentiation period (Protocol 1), carefully aspirate the culture medium and wash the cells once with PBS. Add the fixation solution to each well and incubate for 10-15 minutes at room temperature.
-
Washing: Aspirate the fixation solution and wash the wells three times with distilled water.
-
TRAP Staining: Prepare the TRAP staining solution according to the manufacturer's instructions. Add the solution to each well and incubate at 37°C for 30-60 minutes, or until a distinct purple/red color develops in the multinucleated cells.
-
Final Wash: Aspirate the staining solution and wash the wells with distilled water.
-
Quantification: Allow the plate to air dry. Count the number of TRAP-positive multinucleated cells (containing three or more nuclei) in each well using a light microscope. Images can be captured for further analysis.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for analyzing the effect of this compound on the mRNA levels of key osteoclastogenic marker genes.
Materials:
-
Differentiated cells from Protocol 1
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., TRAP, Cathepsin K, MMP-9, NFATc1, c-Fos) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Lyse the cells from the 24-well plate differentiation assay and extract total RNA using a commercially available kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Thermal Cycling: Perform the qPCR in a real-time PCR instrument with appropriate cycling conditions (initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Visualization of Pathways and Workflows
Caption: Experimental workflow for assessing the effect of this compound on osteoclast differentiation.
Caption: Putative mechanism of this compound on the RANKL signaling pathway in osteoclasts.
Conclusion
This compound presents a promising natural compound for the inhibition of osteoclast differentiation. Its anti-inflammatory and antioxidant properties suggest a mechanism that may involve the modulation of key signaling pathways essential for osteoclastogenesis. The provided protocols offer a framework for researchers to investigate the dose-dependent effects and molecular mechanisms of this compound in in vitro models of osteoclast differentiation. Further studies are warranted to fully elucidate its therapeutic potential for the treatment of bone-related disorders characterized by excessive osteoclast activity.
References
- 1. This compound protect bone mass in lipopolysaccharide-treated rats by reducing oxidative stress and inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palmitoleic Acid Inhibits RANKL-Induced Osteoclastogenesis and Bone Resorption by Suppressing NF-κB and MAPK Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Osteoclast Differentiation and Bone Resorption by N-Methylpyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of NFATc1 in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Molecular Interactions: Paederosidic Acid Docking Studies with Target Proteins
Application Notes and Protocols for Researchers in Drug Discovery
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of Paederosidic Acid with its target proteins, primarily focusing on the P2Y14 receptor (P2Y14R). This document is intended for researchers, scientists, and drug development professionals engaged in computational drug design and discovery.
Introduction to this compound and its Therapeutic Potential
This compound is a bioactive iridoid glycoside extracted from Paederia scandens. Recent studies have highlighted its therapeutic potential, particularly in the context of osteoarthritis and neuropathic pain.[1][2] Computational studies, specifically molecular docking, have been instrumental in identifying the P2Y14 receptor as a direct target of this compound.[1][2][3] By acting as an antagonist to P2Y14R, this compound can modulate downstream signaling pathways, leading to the alleviation of disease symptoms. These findings underscore the importance of in silico methods in modern drug discovery for elucidating mechanisms of action and identifying novel therapeutic candidates.
Quantitative Data Summary
Molecular docking and subsequent experimental validation have provided quantitative metrics to assess the binding affinity and inhibitory activity of this compound against its target protein, P2Y14R.
| Compound | Target Protein | Docking Score (kcal/mol) | Binding Free Energy (ΔG_bind) (MM/GBSA) | IC50 (μM) | Key Interacting Residues | Reference |
| This compound | P2Y14 Receptor | Not explicitly stated | Not explicitly stated | 8.287 | Not explicitly stated | [1][2] |
Experimental Protocols
This section outlines the detailed methodologies for performing molecular docking studies of this compound with the P2Y14 receptor. These protocols are based on established practices for G protein-coupled receptors (GPCRs) and insights from relevant literature.
Protocol 1: Receptor and Ligand Preparation
Objective: To prepare the 3D structures of the P2Y14 receptor and this compound for docking.
Materials:
-
P2Y14 receptor structure (homology model or crystal structure if available) in PDB format.
-
This compound structure in a suitable format (e.g., SDF, MOL2).
-
Molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools).
Procedure:
-
Receptor Preparation:
-
Obtain the 3D structure of the human P2Y14 receptor. As a GPCR, a homology model based on a similar receptor with a known crystal structure (e.g., P2Y12R) may be necessary if a crystal structure for P2Y14R is unavailable.[4][5]
-
Using a protein preparation wizard (e.g., in Schrödinger Maestro), perform the following steps:
-
Assign bond orders, add hydrogen atoms, and create disulfide bonds.
-
Fill in missing side chains and loops.
-
Optimize the hydrogen-bond network by flipping Asn, Gln, and His residues.
-
Perform a restrained energy minimization of the protein structure to relieve steric clashes.
-
-
-
Ligand Preparation:
-
Obtain the 2D or 3D structure of this compound.
-
Use a ligand preparation tool (e.g., LigPrep in Schrödinger) to:
-
Generate a low-energy 3D conformation.
-
Determine the correct protonation state at a physiological pH (e.g., 7.4 ± 0.5).
-
Generate possible tautomers and stereoisomers.
-
-
Protocol 2: Molecular Docking using Glide
Objective: To predict the binding pose and affinity of this compound within the P2Y14 receptor binding site.
Materials:
-
Prepared P2Y14 receptor structure.
-
Prepared this compound structure.
-
Schrödinger Maestro with Glide.
Procedure:
-
Grid Generation:
-
Define the binding site on the P2Y14 receptor. This can be based on the location of co-crystallized ligands in homologous structures or predicted binding pockets.
-
Generate a receptor grid that encompasses the defined binding site. The grid box size should be sufficient to accommodate the ligand.
-
-
Ligand Docking:
-
Set up the docking run in Glide.
-
Select the prepared this compound structure as the ligand.
-
Choose a docking precision level. Standard Precision (SP) is suitable for initial screening, while Extra Precision (XP) can provide more accurate results.[6][7][8]
-
Define any necessary constraints, such as hydrogen bond constraints to specific residues, if prior knowledge is available.
-
Initiate the docking calculation.
-
-
Pose Analysis:
-
Visualize the docked poses of this compound within the P2Y14R binding site.
-
Analyze the interactions (hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the receptor residues.
-
Examine the docking score and other energy terms to rank the poses.
-
Protocol 3: Binding Free Energy Calculation using MM/GBSA
Objective: To calculate the binding free energy of the this compound-P2Y14R complex for a more accurate estimation of binding affinity.
Materials:
-
Docked complex of this compound and P2Y14R.
-
Molecular dynamics simulation software (e.g., AMBER, GROMACS) and MM/GBSA calculation tools.
Procedure:
-
System Preparation:
-
Prepare the docked complex for molecular dynamics (MD) simulation by solvating it in a water box with appropriate ions to neutralize the system.
-
-
Molecular Dynamics Simulation:
-
Perform an MD simulation of the complex for a sufficient duration (e.g., 50-100 ns) to allow the system to equilibrate and to sample different conformations.
-
-
MM/GBSA Calculation:
-
Extract snapshots from the equilibrated portion of the MD trajectory.
-
For each snapshot, calculate the binding free energy (ΔG_bind) using the following equation: ΔG_bind = G_complex - (G_receptor + G_ligand)
-
The free energy of each species (G) is calculated as: G = E_MM + G_solv where E_MM is the molecular mechanics energy and G_solv is the solvation free energy.
-
Average the ΔG_bind values over all snapshots to obtain the final binding free energy.[1][9][10]
-
Visualizations
Experimental Workflow
References
- 1. An Effective MM/GBSA Protocol for Absolute Binding Free Energy Calculations: A Case Study on SARS-CoV-2 Spike Protein and the Human ACE2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based virtual screening for discovery of this compound from Paederia scandens as novel P2Y14R antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular modeling of the human P2Y14 receptor: A template for structure-based design of selective agonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular modeling of the human P2Y14 receptor: A template for structure-based design of selective agonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. schrodinger.com [schrodinger.com]
- 7. schrodinger.com [schrodinger.com]
- 8. Current assessment of docking into GPCR crystal structures and homology models: successes, challenges, and guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3.8. Free Energy Calculation Using MM/GBSA Approach [bio-protocol.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Investigating Paederosidic Acid in Preclinical Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge.[1][2] The underlying pathophysiology is complex, involving neuroinflammation, glial cell activation, and oxidative stress. Paederosidic Acid, an iridoid glycoside found in Paederia scandens, has demonstrated notable anti-inflammatory and antioxidant properties.[3][4] Extracts from Paederia scandens have been traditionally used to treat ailments like aches and rheumatic pain.[5][6][7] Preclinical studies indicate that this compound can modulate inflammatory pathways, such as the NF-κB pathway, and reduce oxidative stress by upregulating antioxidant enzymes.[3][4] These mechanisms suggest its potential as a therapeutic agent for neuropathic pain.
This document provides a detailed experimental framework for evaluating the efficacy of this compound in established rodent models of neuropathic pain. It includes comprehensive protocols for animal model induction, behavioral assessments, and subsequent molecular and cellular analyses to elucidate the compound's mechanism of action.
Experimental Design
The proposed study will utilize the Chronic Constriction Injury (CCI) model of neuropathic pain in rats to assess the analgesic potential of this compound. The CCI model is a widely used and validated model that mimics many of the symptoms of human neuropathic pain, including mechanical allodynia and thermal hyperalgesia.[1][8][9]
1. Animal Model and Treatment Groups:
-
Animal Model: Male Sprague-Dawley rats (200-250g) will be used.
-
Experimental Groups:
-
Sham Group: Rats will undergo surgery without nerve ligation.
-
CCI + Vehicle Group: Rats with CCI will receive the vehicle control.
-
CCI + this compound (Low Dose) Group: Rats with CCI will receive a low dose of this compound.
-
CCI + this compound (High Dose) Group: Rats with CCI will receive a high dose of this compound.
-
CCI + Positive Control (Gabapentin) Group: Rats with CCI will receive a standard-of-care drug, Gabapentin.
-
2. Timeline of the Study:
A baseline behavioral assessment will be conducted before surgery. Following CCI surgery, animals will be allowed a recovery period. Treatment with this compound, vehicle, or Gabapentin will commence on a predetermined postoperative day and continue for a specified duration. Behavioral testing will be performed at multiple time points post-surgery to evaluate the onset and duration of the analgesic effect. At the end of the study, tissue samples (spinal cord and dorsal root ganglia) will be collected for molecular analysis.
Experimental Workflow
Protocols
Chronic Constriction Injury (CCI) Model Protocol
This protocol is adapted from the Bennett and Xie model.[1][8]
-
Anesthesia: Anesthetize the rat with isoflurane (B1672236) (5% for induction, 2% for maintenance).
-
Surgical Procedure:
-
Place the anesthetized rat in a prone position. Shave and sterilize the skin over the left thigh.
-
Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Proximal to the sciatic nerve's trifurcation, carefully place four loose ligatures (4-0 chromic gut) around the nerve with about 1mm spacing between them.[9]
-
The ligatures should be tied until they elicit a brief twitch in the hind limb, which indicates a slight constriction of the nerve without arresting epineural circulation.[9]
-
Close the muscle layer with sutures and the skin incision with wound clips.
-
-
Sham Operation: In the sham group, the sciatic nerve is exposed in the same manner, but no ligatures are applied.[10]
-
Post-operative Care: House the animals with additional bedding.[11][12] Monitor for signs of distress and infection. Wound clips should be removed 7-10 days after surgery.[11][12]
Behavioral Testing Protocols
This test measures the paw withdrawal threshold to a mechanical stimulus.[13]
-
Apparatus: A set of calibrated von Frey filaments.
-
Procedure:
-
Place the rat in a transparent plastic cage with a wire mesh floor and allow it to acclimate for at least 20 minutes.[8]
-
Apply the von Frey filaments perpendicularly to the mid-plantar surface of the hind paw until the filament bends.[8]
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. Start with a filament in the middle of the force range. A positive response is a sharp withdrawal of the paw.
-
If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.
-
The 50% withdrawal threshold is calculated from the pattern of positive and negative responses.
-
This test assesses the response to a thermal stimulus.[14][15]
-
Apparatus: A commercial hot plate apparatus.
-
Procedure:
-
Set the hot plate temperature to 52.5 ± 0.5°C.
-
Place the rat on the hot plate and start a timer.
-
Observe the animal for signs of nociception, such as licking a hind paw or jumping.
-
Record the latency to the first response.
-
A cut-off time (e.g., 45 seconds) should be used to prevent tissue damage.
-
Molecular and Cellular Analysis Protocols
At the end of the behavioral testing period, animals will be euthanized, and the lumbar spinal cord and dorsal root ganglia (L4-L6) will be collected.
-
Tissue Processing: Homogenize the collected DRG tissue and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.
-
qRT-PCR:
-
Perform qRT-PCR using specific primers for target genes (e.g., TNF-α, IL-1β, IL-6) and a housekeeping gene (e.g., GAPDH).
-
The reaction mixture typically includes cDNA template, forward and reverse primers, and a SYBR Green master mix.
-
Thermocycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[16][17]
-
Calculate the relative gene expression using the 2-ΔΔCt method.[16][17]
-
-
Protein Extraction: Homogenize the spinal cord tissue in lysis buffer and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., p-NF-κB, NF-κB, IκBα) and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities using densitometry software.
-
-
Tissue Preparation: Perfuse the animals with paraformaldehyde, and post-fix the spinal cord tissue. Cryoprotect the tissue in sucrose (B13894) solution and then section it using a cryostat.
-
Staining:
-
Mount the sections on slides and perform antigen retrieval if necessary.
-
Block non-specific binding sites and incubate with primary antibodies against markers for microglia (e.g., Iba-1) and astrocytes (e.g., GFAP).[18][19]
-
Incubate with fluorescently labeled secondary antibodies.
-
Counterstain with DAPI to visualize cell nuclei.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity or the number of activated glial cells in the dorsal horn of the spinal cord.
Proposed Signaling Pathway of this compound in Neuropathic Pain
Data Presentation
All quantitative data should be summarized in tables for clear comparison between the experimental groups.
Table 1: Effect of this compound on Mechanical Allodynia (von Frey Test)
| Group | Baseline (g) | Day 7 Post-CCI (g) | Day 14 Post-CCI (g) | Day 21 Post-CCI (g) |
| Sham | ||||
| CCI + Vehicle | ||||
| CCI + PA (Low Dose) | ||||
| CCI + PA (High Dose) | ||||
| CCI + Gabapentin | ||||
| Data presented as Mean ± SEM. Statistical significance will be determined by ANOVA followed by a post-hoc test. |
Table 2: Effect of this compound on Thermal Hyperalgesia (Hot Plate Test)
| Group | Baseline (s) | Day 7 Post-CCI (s) | Day 14 Post-CCI (s) | Day 21 Post-CCI (s) |
| Sham | ||||
| CCI + Vehicle | ||||
| CCI + PA (Low Dose) | ||||
| CCI + PA (High Dose) | ||||
| CCI + Gabapentin | ||||
| Data presented as Mean ± SEM. Statistical significance will be determined by ANOVA followed by a post-hoc test. |
Table 3: Effect of this compound on Inflammatory Cytokine mRNA Expression in DRG
| Group | Relative TNF-α Expression | Relative IL-1β Expression | Relative IL-6 Expression |
| Sham | |||
| CCI + Vehicle | |||
| CCI + PA (Low Dose) | |||
| CCI + PA (High Dose) | |||
| CCI + Gabapentin | |||
| Data presented as fold change relative to the Sham group (Mean ± SEM). Statistical significance will be determined by ANOVA followed by a post-hoc test. |
Table 4: Effect of this compound on NF-κB Activation in the Spinal Cord
| Group | p-NF-κB / NF-κB Ratio |
| Sham | |
| CCI + Vehicle | |
| CCI + PA (Low Dose) | |
| CCI + PA (High Dose) | |
| CCI + Gabapentin | |
| Data presented as a ratio of phosphorylated NF-κB to total NF-κB (Mean ± SEM). Statistical significance will be determined by ANOVA followed by a post-hoc test. |
Conclusion
This comprehensive experimental design provides a robust framework for the preclinical evaluation of this compound as a potential therapeutic for neuropathic pain. The combination of behavioral, molecular, and cellular analyses will not only determine the analgesic efficacy of the compound but also provide valuable insights into its mechanism of action, particularly its effects on neuroinflammation and oxidative stress. The successful completion of these studies could provide a strong rationale for the further development of this compound as a novel treatment for neuropathic pain.
References
- 1. benchchem.com [benchchem.com]
- 2. Neuropathic pain models and outcome measures: a dual translational challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound protect bone mass in lipopolysaccharide-treated rats by reducing oxidative stress and inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innerpath.com.au [innerpath.com.au]
- 6. A phytochemical, pharmacological and clinical profile of Paederia foetida and P. scandens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 10. Spared Nerve Injury (SNI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. criver.com [criver.com]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 13. Measurement of neuropathic pain in constrictive sciatic nerve models in rats [scielo.org.mx]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Hot plate test - Wikipedia [en.wikipedia.org]
- 16. Systemic Lipopolysaccharide Challenge Induces Inflammatory Changes in Rat Dorsal Root Ganglia: An Ex Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. peerj.com [peerj.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Antitumor Activity of Paederosidic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paederosidic Acid, an iridoid glycoside extracted from plants of the Paederia genus, has demonstrated notable antitumor properties. These application notes provide a comprehensive guide to utilizing various cell culture models to evaluate the efficacy and elucidate the mechanism of action of this compound. The protocols outlined below detail methodologies for assessing cytotoxicity, apoptosis induction, and the underlying signaling pathways involved in its anticancer effects.
Data Presentation: Cytotoxicity of this compound
The cytotoxic effect of this compound has been evaluated across different human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 | Non-Small Cell Lung Cancer | Not specified in abstract, but significant anti-proliferative effects observed. | [1] |
| MGC-803 | Gastric Cancer | 42.2 | |
| BGC-823 | Gastric Cancer | 43.7 | |
| SGC-7901 | Gastric Cancer | 30.5 |
Experimental Protocols
Detailed protocols for key in vitro assays are provided below to ensure reproducibility and accuracy in evaluating the antitumor activity of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., A549, MGC-803, BGC-823, SGC-7901)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log concentration of this compound.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the use of flow cytometry to quantify apoptosis induced by this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Morphological Assessment of Apoptosis by DAPI Staining
This protocol details the use of DAPI (4',6-diamidino-2-phenylindole) staining to visualize nuclear changes characteristic of apoptosis.
Materials:
-
Cancer cells grown on coverslips and treated with this compound
-
DAPI staining solution (1 µg/mL in methanol)
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on sterile coverslips in a culture dish and treat with this compound.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash again with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes (optional, but can improve staining).
-
Staining: Wash with PBS and add the DAPI staining solution. Incubate for 5-10 minutes at room temperature in the dark.
-
Mounting: Wash the coverslips with PBS to remove excess DAPI and mount them onto microscope slides using a mounting medium.
-
Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key proteins involved in the apoptotic signaling pathway.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Caspase-8, Caspase-9, p-JNK, JNK, p-Akt, Akt, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound's antitumor activity.
Proposed Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induces apoptosis via the JNK/Akt signaling pathway.[1]
References
Application Notes and Protocols for Studying Paederosidic Acid in the PI3K/Akt Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
Paederosidic Acid (PA) is an iridoid glycoside found in plants of the Paederia genus, such as Paederia scandens.[1][2] This natural compound has garnered significant interest for its diverse biological activities, including anti-inflammatory, antioxidant, anti-tumor, and neuroprotective effects.[2][3][4][5] The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that regulates fundamental cellular processes, including cell survival, proliferation, growth, and apoptosis.[6][7] Dysregulation of this pathway is a hallmark of various diseases, particularly cancer and inflammatory disorders.
Emerging evidence suggests that this compound may exert some of its therapeutic effects by modulating the PI3K/Akt pathway. Notably, studies have shown that PA can induce apoptosis in cancer cells, an event often linked to the inhibition of pro-survival signals from the Akt pathway.[8] Specifically, treatment of human non-small cell lung cancer cells (A549) with PA resulted in a significant decrease in Akt phosphorylation.[8] These application notes provide a comprehensive guide and detailed protocols for researchers aiming to investigate the precise mechanisms of this compound's interaction with the PI3K/Akt signaling cascade.
Key Applications and Research Areas
-
Oncology: Investigating PA's potential as an anticancer agent by exploring its ability to inhibit the pro-survival and pro-proliferative signals of the PI3K/Akt pathway in various cancer cell lines. A key finding is that PA induces mitochondria-mediated apoptosis in lung cancer cells, which is accompanied by a decrease in Akt phosphorylation.[8]
-
Inflammation and Immunology: Elucidating the role of PA in modulating inflammatory responses. The PI3K/Akt pathway is a key regulator of immune cell function and cytokine production.[9] Given PA's known anti-inflammatory properties, studying its impact on this pathway in immune cells like macrophages is a promising research avenue.[2][4]
-
Neurobiology: Exploring the neuroprotective potential of PA. The PI3K/Akt pathway is critical for neuronal survival, and its activation can protect against neurodegenerative processes.[6] PA's influence on this pathway could be investigated in cellular models of neurodegenerative diseases.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the logical workflow for investigating this compound and its proposed mechanism of action on the PI3K/Akt signaling pathway.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Sedative hypnotics biological activity- BioCrick [biocrick.com]
- 4. This compound protect bone mass in lipopolysaccharide-treated rats by reducing oxidative stress and inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant Activity and Phenolic Content of Paederia foetida and Syzygium aqueum [mdpi.com]
- 6. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Antitumor activity of this compound in human non-small cell lung cancer cells via inducing mitochondria-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The PI3K/AKT signalling pathway in inflammation, cell death and glial scar formation after traumatic spinal cord injury: Mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Paederosidic Acid as a Ligand in Cellular Thermal Shift Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paederosidic Acid (PA) is a natural product that has demonstrated significant anti-inflammatory and bone-protective effects.[1] Identifying the direct molecular targets of such bioactive compounds is a critical step in drug discovery and understanding their mechanism of action.[2][3] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to assess the engagement of a ligand with its target protein within a physiological cellular environment.[4][5][6] The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein; when a compound binds to its target, the resulting complex is often more resistant to heat-induced denaturation.[2][4]
These application notes provide a detailed protocol for employing CETSA to identify and validate the cellular targets of this compound. The protocols described herein cover both traditional Western Blot-based detection and a more high-throughput approach.
Hypothetical Protein Targets for this compound
Based on the known anti-inflammatory and bone-protective activities of this compound, potential protein targets could be involved in inflammatory signaling and bone metabolism. For the purpose of these application notes, we will hypothesize that this compound directly binds to and stabilizes Tumor Necrosis Factor-alpha (TNF-α) , a key pro-inflammatory cytokine, and Superoxide Dismutase 2 (SOD2) , an important antioxidant enzyme.
Data Presentation: Quantitative CETSA Data
The following tables present hypothetical data from CETSA experiments performed with this compound.
Table 1: Thermal Shift (Melt Curve) Data for TNF-α and SOD2 with this compound
This table summarizes the percentage of soluble TNF-α and SOD2 remaining after heating cells treated with either a vehicle control or 10 µM this compound to various temperatures. A higher percentage of soluble protein in the presence of this compound at elevated temperatures indicates thermal stabilization.
| Temperature (°C) | % Soluble TNF-α (Vehicle) | % Soluble TNF-α (10 µM PA) | % Soluble SOD2 (Vehicle) | % Soluble SOD2 (10 µM PA) |
| 40 | 100 | 100 | 100 | 100 |
| 45 | 95 | 98 | 97 | 99 |
| 50 | 80 | 92 | 85 | 95 |
| 55 | 55 | 85 | 60 | 88 |
| 60 | 30 | 70 | 35 | 75 |
| 65 | 10 | 45 | 15 | 50 |
| 70 | 5 | 20 | 8 | 25 |
Table 2: Isothermal Dose-Response (ITDR) Data for TNF-α and SOD2
This table shows the percentage of soluble TNF-α and SOD2 at a fixed temperature (58°C) after treatment with varying concentrations of this compound. This allows for the determination of the compound's potency in stabilizing its target.
| This compound (µM) | % Soluble TNF-α (at 58°C) | % Soluble SOD2 (at 58°C) |
| 0 (Vehicle) | 40 | 45 |
| 0.1 | 48 | 53 |
| 1 | 65 | 70 |
| 10 | 80 | 85 |
| 50 | 82 | 88 |
| 100 | 83 | 89 |
Experimental Protocols
Protocol 1: CETSA with Western Blot Detection
This protocol outlines the steps for performing a CETSA experiment and analyzing the results using traditional Western blotting.
1. Cell Culture and Treatment: a. Culture a suitable cell line (e.g., RAW 264.7 macrophages for inflammation studies) to 70-80% confluency. b. Treat cells with the desired concentrations of this compound or vehicle control for 1-2 hours at 37°C.
2. Thermal Challenge: a. Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 5°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.[7]
3. Cell Lysis and Protein Extraction: a. Lyse the cells by freeze-thaw cycles or by adding a lysis buffer. b. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. c. Carefully collect the supernatant containing the soluble proteins.
4. Western Blot Analysis: a. Determine the protein concentration of the soluble fractions using a BCA assay. b. Normalize the protein concentration for all samples. c. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling. d. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. e. Transfer the proteins to a PVDF membrane. f. Block the membrane and probe with primary antibodies specific for the target proteins (e.g., anti-TNF-α and anti-SOD2). g. Incubate with a suitable HRP-conjugated secondary antibody. h. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
5. Data Analysis: a. Quantify the band intensities for each temperature point. b. Normalize the intensities to the intensity of the lowest temperature point (considered 100% soluble protein). c. Plot the normalized intensities against the temperature to generate melt curves. A shift in the curve to the right for this compound-treated samples indicates target stabilization.
Protocol 2: High-Throughput CETSA (e.g., AlphaLISA)
This protocol is adapted for a higher-throughput format using an AlphaLISA detection method, which is suitable for screening or more extensive dose-response studies.
1. Cell Culture and Treatment in Microplates: a. Seed cells in a 384-well PCR plate. b. Add this compound at various concentrations or vehicle control to the wells. c. Incubate the plate for 1-2 hours at 37°C.
2. Thermal Challenge: a. Heat the entire 384-well plate in a thermal cycler to a single, optimized temperature (determined from the melt curve in Protocol 1, e.g., 58°C) for 3 minutes, followed by cooling to 4°C.
3. Lysis and Sample Preparation: a. Add lysis buffer directly to the wells. b. Mix thoroughly to ensure complete cell lysis.
4. AlphaLISA Detection: a. Transfer a small volume of the lysate to a 384-well ProxiPlate. b. Prepare a mixture of AlphaLISA acceptor beads conjugated to one antibody against the target protein and donor beads conjugated to a second antibody against a different epitope of the same protein. c. Add the bead mixture to the lysate and incubate in the dark. d. Read the plate on an AlphaScreen-compatible plate reader.
5. Data Analysis: a. The AlphaLISA signal is proportional to the amount of soluble target protein. b. Plot the signal against the concentration of this compound to generate an isothermal dose-response curve.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: CETSA experimental workflow diagram.
Caption: Ligand binding leads to protein stabilization.
References
- 1. This compound protect bone mass in lipopolysaccharide-treated rats by reducing oxidative stress and inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. news-medical.net [news-medical.net]
- 6. CETSA [cetsa.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Paederosidic Acid in Bone Loss Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paederosidic Acid (PA) is an iridoid glycoside that has demonstrated significant potential as a therapeutic agent for the mitigation of bone loss. Preclinical studies have highlighted its protective effects against inflammation-induced bone deterioration. These application notes provide a comprehensive overview of the current research on this compound's application in bone loss studies, detailing its mechanism of action, experimental protocols, and relevant data for researchers in bone biology and drug development.
Mechanism of Action
This compound appears to exert its bone-protective effects through a dual mechanism involving the suppression of osteoclast activity and the enhancement of osteoblast function. This is primarily achieved through its potent anti-inflammatory and antioxidant properties.
Inhibition of Osteoclastogenesis:
This compound has been shown to hinder the differentiation of osteoclasts, the cells responsible for bone resorption. This is achieved by mitigating the inflammatory environment that promotes osteoclast formation. A key aspect of this is the downregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[1] By reducing TNF-α levels, this compound likely interferes with the downstream signaling cascades that are crucial for osteoclast differentiation, such as the NF-κB and MAPK pathways.
Enhancement of Osteogenesis:
Concurrently, this compound promotes the activity of osteoblasts, the cells responsible for bone formation. It enhances osteogenic differentiation, leading to increased bone matrix deposition and mineralization. This effect is associated with the upregulation of Superoxide Dismutase 2 (SOD2), an antioxidant enzyme, suggesting that by reducing oxidative stress, this compound creates a more favorable environment for osteoblast function.[1]
Furthermore, studies on the structurally related compound, Paederoside, suggest a potential role for the Wnt/β-catenin signaling pathway. Paederoside has been shown to alleviate osteoporosis by activating this pathway, leading to the upregulation of key osteogenic transcription factors like Runx2 and Osterix. Given the structural similarity, it is plausible that this compound may also modulate the Wnt/β-catenin pathway to promote bone formation.
Data Presentation
The following tables summarize the key findings from in vitro and in vivo studies on this compound. Note: Specific quantitative data from the primary study on this compound and LPS-induced bone loss were not available in the public domain at the time of this compilation. The data presented is based on the qualitative findings of the available abstract.
Table 1: In Vitro Effects of this compound on Bone Cells
| Cell Type | Assay | Effect of this compound |
| RAW264.7 | TRAP Staining | Suppressed osteoclast differentiation |
| (Osteoclast Precursors) | CCK-8 Assay | (Data on viability to be determined from full-text study) |
| MC3T3-E1 | Alkaline Phosphatase (ALP) Staining | Enhanced osteogenic differentiation |
| (Osteoblast Precursors) | Alizarin Red S (ARS) Staining | Enhanced mineralization |
| CCK-8 Assay | (Data on viability to be determined from full-text study) |
Table 2: In Vivo Effects of this compound on LPS-Induced Bone Loss in Rats
| Parameter | Measurement | Effect of this compound Treatment |
| Bone Mineral Density (BMD) | (Method to be specified) | Increased BMD compared to LPS-treated group |
| Bone Strength | (Method to be specified) | Improved bone strength compared to LPS-treated group |
| Bone Metabolism Markers | Serum/Tissue Analysis | Restored impaired bone metabolism |
| Gene Expression (Bone) | RT-PCR/Immunohistochemistry | Upregulated SOD2 expression, Downregulated TNF-α expression |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures and should be optimized for specific laboratory conditions.
In Vitro Osteoclast Differentiation Assay (RAW264.7 Cells)
This protocol describes the induction of osteoclast differentiation from the murine macrophage cell line RAW264.7 and the assessment of the inhibitory effect of this compound.
Materials:
-
RAW264.7 cells
-
Alpha-MEM (Minimum Essential Medium Eagle, Alpha Modification)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant mouse RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in 96-well plates at a density of 1 x 10^4 cells/well in Alpha-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Induction of Differentiation: After 24 hours, replace the medium with fresh medium containing 50 ng/mL of RANKL to induce osteoclast differentiation.
-
Treatment with this compound: Simultaneously, treat the cells with various concentrations of this compound. Include a vehicle control group (solvent only).
-
Culture and Medium Change: Culture the cells for 5-7 days, replacing the medium with fresh medium containing RANKL and this compound every 2 days.
-
TRAP Staining: After the incubation period, fix the cells and stain for TRAP activity according to the manufacturer's instructions. TRAP-positive multinucleated cells (≥3 nuclei) are identified as osteoclasts.
-
Quantification: Count the number of TRAP-positive multinucleated cells per well under a microscope. The inhibitory effect of this compound can be calculated as a percentage of the control.
In Vitro Osteoblast Differentiation and Mineralization Assay (MC3T3-E1 Cells)
This protocol outlines the procedure to assess the effect of this compound on the differentiation and mineralization of the pre-osteoblastic cell line MC3T3-E1.
Materials:
-
MC3T3-E1 cells
-
Alpha-MEM
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Osteogenic induction medium (Alpha-MEM with 10% FBS, 1% Penicillin-Streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate)
-
This compound
-
Alkaline Phosphatase (ALP) staining kit or ALP activity assay kit
-
Alizarin Red S (ARS) staining solution
-
24-well plates
Procedure:
-
Cell Seeding: Seed MC3T3-E1 cells in 24-well plates at a density of 5 x 10^4 cells/well in Alpha-MEM with 10% FBS.
-
Induction of Differentiation: Once the cells reach confluence, replace the growth medium with osteogenic induction medium.
-
Treatment with this compound: Treat the cells with different concentrations of this compound in the osteogenic induction medium. Include a vehicle control.
-
Culture and Medium Change: Culture the cells for 7-21 days, changing the medium every 2-3 days.
-
ALP Activity/Staining: At an early time point (e.g., day 7), assess ALP activity. This can be done by staining the cells for ALP or by lysing the cells and measuring ALP activity using a colorimetric assay.
-
Alizarin Red S Staining for Mineralization: At a later time point (e.g., day 14 or 21), assess matrix mineralization.
-
Fix the cells with 4% paraformaldehyde.
-
Wash with distilled water.
-
Stain with 2% Alizarin Red S solution (pH 4.2) for 20-30 minutes.
-
Wash thoroughly with distilled water to remove excess stain.
-
-
Quantification: The stained mineralized nodules can be imaged and quantified using image analysis software. For a more quantitative measure, the ARS stain can be extracted with cetylpyridinium (B1207926) chloride and the absorbance measured.
In Vivo Lipopolysaccharide (LPS)-Induced Bone Loss Model in Rats
This protocol provides a general framework for inducing bone loss in rats using LPS to evaluate the protective effects of this compound.
Materials:
-
Sprague-Dawley or Wistar rats (male or female, age-matched)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Sterile saline
-
Micro-computed tomography (µCT) scanner
-
Equipment for bone strength testing
-
Reagents for serum biomarker analysis and histology
Procedure:
-
Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week.
-
Grouping: Divide the animals into at least three groups: a control group (vehicle treatment), an LPS-treated group, and an LPS + this compound-treated group.
-
Induction of Bone Loss: Administer LPS systemically (e.g., via intraperitoneal injection) at a pre-determined dose and frequency to induce an inflammatory response and subsequent bone loss. A typical regimen might be daily or several times a week for a period of 2 to 4 weeks.
-
Treatment with this compound: Administer this compound (e.g., by oral gavage or injection) to the treatment group daily, starting either before or concurrently with the LPS injections.
-
Monitoring: Monitor the animals' body weight and general health throughout the experiment.
-
Outcome Assessment: At the end of the study period, euthanize the animals and collect femurs, tibiae, and blood samples.
-
Bone Microarchitecture: Analyze the trabecular and cortical bone microarchitecture of the femur or tibia using µCT to determine parameters like Bone Mineral Density (BMD), Bone Volume/Total Volume (BV/TV), trabecular number, thickness, and separation.
-
Bone Strength: Perform biomechanical testing (e.g., three-point bending test) on the femurs to assess bone strength.
-
Histology: Perform histological analysis of bone sections, including TRAP staining to quantify osteoclasts and immunohistochemistry for markers of inflammation (e.g., TNF-α) and oxidative stress (e.g., SOD2).
-
Serum Biomarkers: Analyze serum for markers of bone turnover and inflammation.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound in Inhibiting Osteoclastogenesis
Caption: this compound inhibits LPS-induced osteoclastogenesis by downregulating TNF-α.
Proposed Signaling Pathway of this compound in Promoting Osteogenesis
References
Troubleshooting & Optimization
Technical Support Center: Maximizing Paederosidic Acid Yield from Paederia scandens
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of paederosidic acid from Paederia scandens extractions. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting this compound from Paederia scandens?
A1: Advanced extraction techniques have been shown to be more effective than traditional maceration. Ultrasonic-Assisted Extraction (UAE), particularly when combined with Deep Eutectic Solvents (DES), significantly enhances the extraction efficiency of polyphenolic compounds from Paederia scandens.[1][2] A patented method utilizing ultrasound to generate microbubbles has also been developed for high-yield extraction of this compound.[3][4]
Q2: Which solvents are recommended for the extraction of this compound?
A2: A range of solvents can be used, with the choice depending on the extraction technique. For conventional extraction, 95% ethanol (B145695) and 80% aqueous acetone (B3395972) have been documented.[5] For UAE with microbubbles, suitable solvents include purified water, lower alcohols (C1-C4), acetone, ethyl acetate, and mixtures thereof.[4] For UAE-DES, a combination of choline (B1196258) chloride and ethylene (B1197577) glycol (1:2 molar ratio) has shown high extractability of related compounds.[1][2]
Q3: How can I purify this compound from the crude extract?
A3: Multi-step column chromatography is the standard method for purification. A common sequence involves initial fractionation using macroporous resins to enrich the iridoid glycoside fraction, followed by separation on silica (B1680970) gel, octadecyl silica (ODS), and Sephadex LH-20 columns.[2] Preparative High-Performance Liquid Chromatography (HPLC) is often used as a final polishing step to obtain high-purity this compound.[2]
Q4: What analytical methods are suitable for quantifying this compound?
A4: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) or UV detection is a reliable and widely used method for the quantification of this compound.[6][7] For structural confirmation and identification of related compounds in the extract, more advanced techniques like HPLC-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS/MS) are employed.[4][6]
Q5: What are the known biological activities of this compound?
A5: this compound exhibits significant anti-inflammatory properties.[8] Its mechanism of action involves the suppression of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are key regulators of the inflammatory response.[8]
Data Presentation: Comparison of Extraction Methods
| Extraction Method | Solvent System | Key Parameters | Typical Yield/Efficiency | Source |
| Conventional Maceration | 70% Ethanol | 24h, room temperature, continuous agitation | Lower yield compared to UAE | [9] |
| Ultrasonic-Assisted Extraction (UAE) | 70% Ethanol | 15 min, 20 kHz | Higher yield than maceration and microwave-assisted extraction | [9] |
| UAE with Deep Eutectic Solvents (DES) | Choline Chloride: Ethylene Glycol (1:2 molar ratio) with 49.2% water | 9.7 min, 72.4 W ultrasonic power | Optimal TFC: 27.04 mg CE/g DW. Higher than traditional solvents. | [1] |
| UAE with Microbubbles | Ethanol | Optimized using Response Surface Methodology (RSM) | Patented for "high-yield" extraction of this compound. | [3][4] |
TFC: Total Flavonoid Content; CE: Catechin Equivalents; DW: Dry Weight. Note that these values are for total flavonoids, not specifically this compound, but indicate the superior efficiency of the UAE-DES method.
Experimental Protocols
Protocol 1: Optimized Ultrasonic-Assisted Extraction (UAE)
This protocol is based on the optimized conditions for the extraction of polyphenols from Paederia scandens and is expected to provide a high yield of this compound.[1]
-
Plant Material Preparation: Dry the aerial parts of Paederia scandens at 50°C and grind into a fine powder (60-mesh).
-
Solvent Preparation: Prepare the Deep Eutectic Solvent (DES) by mixing choline chloride and ethylene glycol at a 1:2 molar ratio. Add deionized water to achieve a final water content of 49.2% (w/w).
-
Extraction Procedure:
-
Weigh 1.0 g of the dried plant powder and place it in a suitable extraction vessel.
-
Add 20 mL of the prepared DES solvent (solid-to-liquid ratio of 1:20 g/mL).
-
Place the vessel in an ultrasonic bath with temperature control.
-
Sonicate for 10 minutes at a frequency of 40 kHz and an ultrasonic power of approximately 75 W. Maintain the temperature at 40°C.
-
-
Sample Recovery:
-
After sonication, centrifuge the mixture at 10,000 rpm for 15 minutes.
-
Collect the supernatant. For exhaustive extraction, the residue can be re-extracted with fresh solvent.
-
Filter the supernatant through a 0.45 µm filter before analysis or further purification.
-
Protocol 2: Purification by Column Chromatography
This protocol provides a general workflow for the purification of this compound from a crude extract.
-
Initial Fractionation (Macroporous Resin):
-
Dissolve the dried crude extract in deionized water and apply it to a pre-conditioned macroporous resin column (e.g., HP-20).
-
Wash the column with deionized water to remove sugars and highly polar impurities.
-
Elute the iridoid glycoside fraction with a stepwise gradient of ethanol in water (e.g., 20%, 50%, 80% ethanol). Collect fractions and monitor by TLC or HPLC.
-
-
Silica Gel Chromatography:
-
Pool and concentrate the fractions rich in this compound.
-
Adsorb the concentrated sample onto a small amount of silica gel and apply it to a silica gel column.
-
Elute with a solvent gradient of increasing polarity, such as chloroform-methanol or ethyl acetate-methanol.
-
-
ODS (C18) Chromatography:
-
Further purify the this compound-rich fractions on a reversed-phase ODS column.
-
Elute with a gradient of decreasing polarity, typically methanol-water or acetonitrile-water.
-
-
Size Exclusion Chromatography (Sephadex LH-20):
-
As a final purification step, use a Sephadex LH-20 column with methanol (B129727) as the mobile phase to remove remaining small molecule impurities.
-
-
Purity Assessment: Analyze the final fractions by HPLC to confirm the purity of the isolated this compound.
Protocol 3: Quantification by HPLC-UV
This protocol outlines a validated method for the quantification of this compound.
-
Instrumentation:
-
HPLC system with a UV/DAD detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: 0-5 min, 10% B; 5-25 min, 10-30% B; 25-30 min, 30-50% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound standard in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Calibration Curve: Prepare a series of standard solutions by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Sample Solution: Accurately weigh the dried extract, dissolve in methanol, and sonicate for 15 minutes. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis and Calculation:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low Extraction Yield | 1. Inefficient extraction method.2. Improper solvent selection.3. Insufficient extraction time or temperature.4. Poor quality of plant material.5. Degradation of this compound during extraction. | 1. Switch to Ultrasonic-Assisted Extraction (UAE). Consider using DES or the microbubble technique for further enhancement.[1][3][4]2. Use polar solvents like aqueous ethanol or acetone. Optimize the water content.[4][5]3. Optimize extraction parameters using Response Surface Methodology (RSM). For UAE, ensure sufficient sonication time and power.[1]4. Ensure the plant material is properly dried, stored, and finely ground.5. Avoid excessive heat and prolonged extraction times. While specific stability data for this compound is limited, related iridoid glycosides can be sensitive to high temperatures. |
| Poor Purity After Extraction | 1. Co-extraction of interfering compounds (chlorophyll, tannins, etc.).2. Incomplete separation during purification. | 1. Defat the initial plant material with a non-polar solvent like hexane (B92381) before extraction.2. Employ a multi-step purification strategy (e.g., macroporous resin followed by silica and ODS chromatography). Optimize the solvent gradients for each step.[2] |
| HPLC: No or Small Peak for this compound | 1. Low concentration in the extract.2. Degradation during sample preparation or storage.3. Incorrect HPLC conditions (wavelength, mobile phase). | 1. Concentrate the extract or use a more efficient extraction method.2. Prepare samples fresh and store them at low temperatures in the dark. Avoid extreme pH conditions.3. Ensure the detection wavelength is set around 240 nm. Verify the mobile phase composition and gradient program. |
| HPLC: Broad or Tailing Peaks | 1. Column contamination or degradation.2. Inappropriate mobile phase pH.3. Sample solvent incompatibility with the mobile phase. | 1. Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the column.2. The mobile phase should be slightly acidic (e.g., with 0.1% formic acid) to ensure sharp peaks for acidic compounds.3. Dissolve the sample in the initial mobile phase composition whenever possible. |
| HPLC: Variable Retention Times | 1. Fluctuation in pump pressure or flow rate.2. Column temperature instability.3. Changes in mobile phase composition. | 1. Check for leaks in the HPLC system and ensure the pump is properly primed and degassed.2. Use a column oven to maintain a constant temperature.3. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Extraction, Purification, and Analysis of this compound.
Anti-inflammatory Signaling Pathway of this compound
Caption: this compound inhibits inflammation via the MAPK and NF-κB pathways.[8]
References
- 1. Ultrasonic-assisted extraction of polyphenolic compounds from Paederia scandens (Lour.) Merr. Using deep eutectic solvent: optimization, identification, and comparison with traditional methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination and Mechanism of Antidiarrheal Chemical Constituents of Paederia scandens Determined by HPLC-ESI-MS Integrated with Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pulsed electric fields-assisted extraction of valuable compounds from red grape pomace: Process optimization using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 9. Comparative evaluation of maceration, microwave and ultrasonic-assisted extraction of phenolic compounds from propolis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Paederosidic Acid Isolation and Purification
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of Paederosidic Acid from Paederia scandens.
Frequently Asked Questions (FAQs) & Troubleshooting
Extraction & Initial Processing
Q1: My yield of this compound is consistently low. What are the common causes and how can I improve it?
A1: Low yield is a frequent challenge and can stem from several factors throughout the workflow. Here’s a breakdown of potential causes and solutions:
-
Incomplete Extraction: The initial extraction from the plant material may be inefficient.
-
Troubleshooting:
-
Optimize Solvent Choice: While aqueous acetone (B3395972) and ethanol (B145695) are commonly used, the polarity and solvent-to-solid ratio are critical. Experiment with different percentages of organic solvent in water.
-
Increase Surface Area: Ensure the dried plant material is finely ground to maximize contact with the solvent.
-
Advanced Extraction Techniques: Consider methods like ultrasound-assisted extraction (UAE) or a microbubble-assisted method, which have been shown to significantly improve extraction efficiency and yield. A patented microbubble method using water as the solvent at 70°C for 1 hour has demonstrated high extraction yields.[1]
-
-
-
Degradation of this compound: this compound, as an iridoid glycoside with a sulfur-containing group, may be sensitive to certain conditions.
-
Troubleshooting:
-
Temperature Control: Avoid prolonged exposure to high temperatures during extraction and solvent evaporation. Studies on other iridoid glycosides show that high temperatures can cause degradation.[2][3] Sulfur-containing compounds can also show reduced stability at elevated temperatures.[4]
-
pH Management: The stability of iridoid glycosides is often pH-dependent. They can be susceptible to hydrolysis under strong acidic or alkaline conditions.[2][3] It is advisable to work under neutral or mildly acidic conditions.
-
-
-
Losses During Liquid-Liquid Partitioning: Significant amounts of the target compound can be lost if the partitioning between immiscible solvents (e.g., water and n-butanol) is not optimal.
-
Troubleshooting:
-
Multiple Extractions: Perform multiple, sequential extractions of the aqueous layer with the organic solvent (e.g., n-butanol) to ensure complete transfer of this compound.
-
Emulsion Formation: If emulsions form, they can trap the compound. Try adding brine or centrifuging the mixture to break the emulsion.
-
-
Purification
Q2: I am struggling to separate this compound from other co-extracted compounds using column chromatography. What strategies can I employ?
A2: The crude extract of Paederia scandens is complex, containing numerous other iridoid glycosides (e.g., paederoside, scandoside, asperuloside), flavonoids, and phenolic compounds that can co-elute with this compound.[5][6][7]
-
Multi-Step Chromatography: A single chromatographic step is often insufficient for achieving high purity. A multi-step approach is recommended:
-
Initial Fractionation: Use a non-polar resin (e.g., macroporous resin) or silica (B1680970) gel column chromatography with a stepwise gradient of increasing polarity (e.g., chloroform-methanol or ethyl acetate-methanol) to get enriched fractions.
-
Intermediate Purification: Employ reversed-phase chromatography (e.g., ODS or C18) on the enriched fractions. This separates compounds based on hydrophobicity, which is a different mechanism than silica gel, often resolving co-eluting compounds.
-
Final Polishing: Use size-exclusion chromatography (e.g., Sephadex LH-20) to remove impurities of different molecular sizes. For very challenging separations, preparative High-Performance Liquid Chromatography (prep-HPLC) can be used as a final step to achieve high purity (>95%).
-
-
Column Packing and Elution:
-
Proper Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.
-
Solvent System Optimization: Carefully select the mobile phase. For silica gel, a common system is a gradient of methanol (B129727) in a less polar solvent like ethyl acetate (B1210297). For reversed-phase, a gradient of methanol or acetonitrile (B52724) in water is typically used.
-
Sample Loading: Dissolve the sample in a minimal amount of the initial mobile phase and load it onto the column in a narrow band to maximize resolution.
-
Compound Stability & Handling
Q3: I suspect my purified this compound is degrading during storage. What are the optimal storage conditions?
A3: While specific stability data for this compound is limited, data from analogous sulfur-containing compounds and other iridoid glycosides suggest the following:[2][3][4]
-
Temperature: Store purified this compound at low temperatures, preferably at -20°C or below, to minimize thermal degradation.
-
pH: Store in a neutral or slightly acidic environment. Avoid basic conditions, which can catalyze the hydrolysis of the glycosidic bond and the sulfur-containing ester-like group.
-
Light: Protect the compound from direct light, as UV radiation can cause degradation of complex organic molecules. Store in amber vials or in the dark.
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Data Presentation
Table 1: Comparison of Extraction Methods for Compounds from Paederia scandens
| Extraction Method | Solvent | Key Parameters | Yield/Efficiency | Source |
| Maceration | 80% Aqueous Acetone | Soaked overnight, 3 repetitions | Not specified | N/A |
| Ultrasonic-Assisted Extraction (UAE) with Deep Eutectic Solvent (DES) | Choline chloride and ethylene (B1197577) glycol (1:2 molar ratio) with 49.2% water | Ultrasonic Power: 72.4 W, Time: 9.7 min | High total flavonoid content (27.04 mg CE/g DW) | [5][7] |
| Microbubble-Assisted Extraction | Water | Frequency: 50 kHz, Temperature: 70°C, Time: 1 hour | 343.5 mg of extract from 2 g of plant material | [1] |
| Hot Water Extraction | Water | Temperature: 100°C, Time: 2 hours | Not specified | [1] |
Table 2: Typical Purification Strategies and Achieved Purity for Iridoid Glycosides
| Chromatographic Steps | Stationary Phase | Mobile Phase Example | Typical Purity Achieved | Source |
| 1. Macroporous Resin2. Medium-Pressure Liquid Chromatography (MPLC)3. Reversed-Phase Chromatography | HPD-100Silica GelC18 | Stepwise ethanol gradientGradient of methanol in ethyl acetateGradient of methanol in water | >95% for various iridoid glycosides | N/A |
| 1. Silica Gel CC2. ODS CC3. Sephadex LH-20 CC4. Preparative HPLC | Silica GelODSSephadex LH-20C18 | Not specified | Not specified for this compound | N/A |
Experimental Protocols
Protocol 1: General Extraction and Initial Fractionation
-
Preparation of Plant Material: Dry the aerial parts of Paederia scandens at a controlled temperature (e.g., 40-50°C) and grind into a fine powder.
-
Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) in 80% aqueous ethanol (e.g., 5 L) at room temperature for 24 hours. Repeat the extraction three times.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in water (e.g., 1 L).
-
Perform sequential partitioning with solvents of increasing polarity, for example, first with ethyl acetate (3 x 1 L) and then with n-butanol (3 x 1 L). This compound is expected to be enriched in the n-butanol fraction.
-
Concentrate the n-butanol fraction to dryness.
-
Protocol 2: Chromatographic Purification of the n-Butanol Fraction
-
Silica Gel Column Chromatography:
-
Pack a column with silica gel using a non-polar solvent (e.g., chloroform (B151607) or ethyl acetate).
-
Dissolve the dried n-butanol fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a stepwise or linear gradient of increasing polarity, for example, from 100% ethyl acetate to a mixture of ethyl acetate and methanol (e.g., ending at 80:20 v/v).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable mobile phase and a spray reagent (e.g., 1% Ce(SO₄)₂ in 10% H₂SO₄ followed by heating) to identify fractions containing this compound.
-
-
Reversed-Phase (C18) Column Chromatography:
-
Pool and concentrate the this compound-rich fractions from the silica gel column.
-
Dissolve the residue in the initial mobile phase (e.g., 10% methanol in water).
-
Apply the sample to a C18 column equilibrated with the initial mobile phase.
-
Elute with a stepwise gradient of increasing methanol concentration in water (e.g., from 10% to 100% methanol).
-
Collect and monitor fractions by TLC or HPLC to isolate the pure compound.
-
-
Final Purification (Optional):
-
For higher purity, subject the isolated compound to size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol.
-
Alternatively, use preparative HPLC with a C18 column and a suitable mobile phase (e.g., acetonitrile/water or methanol/water gradient).
-
Visualizations
Caption: General workflow for this compound isolation.
Caption: Troubleshooting logic for low this compound yield.
Caption: Potential degradation pathways for this compound.
References
- 1. KR102341631B1 - High-yield extraction method of this compound from Paederia scandens with microbubbles and cosmetic composition for improving skin barrier or moisturizing with this compound - Google Patents [patents.google.com]
- 2. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Sulfur-containing bis-iridoid glucosides and iridoid glucosides from Saprosmas cortechinii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ultrasonic-assisted extraction of polyphenolic compounds from Paederia scandens (Lour.) Merr. Using deep eutectic solvent: optimization, identification, and comparison with traditional methods - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low bioactivity in Paederosidic Acid experiments
Welcome to the technical support center for Paederosidic Acid (PA) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered when working with this bioactive compound.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound?
A1: this compound, an iridoid glycoside primarily isolated from Paederia scandens, has demonstrated a range of biological activities. These include anti-inflammatory, neuroprotective, anti-tumor, anticonvulsant, and sedative effects.[1][2] Its therapeutic potential is being explored for conditions like bone loss, epilepsy, and certain types of cancer.
Q2: What is the primary mechanism of action for this compound's anti-inflammatory effects?
A2: The anti-inflammatory properties of this compound are largely attributed to its ability to inhibit the NF-κB (nuclear factor-kappa B) signaling pathway.[3] By doing so, it can reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines.[1]
Q3: How should I store and handle this compound?
A3: this compound should be stored in a tightly sealed container, protected from light, and kept at low temperatures (refrigerated or frozen) to ensure its stability. For experimental use, it is often dissolved in a small amount of a biocompatible solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then further diluted in aqueous buffers.
Q4: I am observing lower than expected bioactivity in my experiments. What are the common causes?
A4: Low bioactivity can stem from several factors:
-
Compound Purity and Integrity: Ensure the purity of your this compound. Degradation can occur with improper storage or handling.
-
Solubility Issues: this compound may have limited solubility in aqueous assay buffers, leading to precipitation and an underestimation of its true potency.
-
Incorrect Concentration: The effective concentration can be cell-type dependent. A dose-response experiment is crucial to determine the optimal concentration range.
-
Assay Conditions: Factors such as cell health, passage number, and stimulation consistency can significantly impact results.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems encountered during this compound experiments.
Issue 1: Low or No Bioactivity in Anti-Inflammatory Assays
| Possible Cause | Suggested Solution |
| This compound Degradation | - Use a fresh stock of this compound. - Verify storage conditions (protect from light, store at low temperatures). - Assess the stability of the compound in your specific assay buffer over the time course of the experiment. |
| Suboptimal Compound Concentration | - Perform a dose-response experiment with a wide concentration range to determine the IC50 value for your specific cell line and stimulus. |
| Poor Solubility in Assay Medium | - Ensure complete dissolution of the stock solution before further dilution. - Consider using a small amount of a co-solvent like DMSO, keeping the final concentration low (typically <0.5%) to avoid solvent-induced toxicity.[4] - Visually inspect for any precipitation in the assay wells. |
| Cell-Based Assay Variability | - Maintain consistent cell density, passage number, and overall cell health. - Ensure consistent preparation and activity of the inflammatory stimulus (e.g., LPS). |
| Issues with Nitric Oxide (NO) Detection | - Ensure the Griess reagent is fresh and properly prepared. - Include appropriate controls (cells alone, cells + LPS, medium alone) to validate the assay. - Be aware that some compounds can interfere with the Griess reaction. |
Issue 2: Inconsistent Results in Neuroprotection Assays
| Possible Cause | Suggested Solution |
| Variability in Neurotoxin Activity | - Prepare fresh solutions of the neurotoxin (e.g., MPP+) for each experiment. - Optimize the concentration and incubation time of the neurotoxin to achieve a consistent level of cell death in control wells. |
| Inconsistent Cell Health | - Use cells within a consistent passage number range. - Ensure cells are plated at a uniform density and are healthy before treatment. |
| Compound Instability | - Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
| Assay Endpoint Measurement | - If using a viability assay like MTT, be aware that some compounds can interfere with the assay chemistry. Consider using an alternative viability assay (e.g., CellTiter-Glo) or a direct measure of apoptosis (e.g., caspase activity). |
Quantitative Data Summary
The following table summarizes reported bioactivity data for this compound. Note that values can vary depending on the specific experimental conditions.
| Bioactivity | Assay Type | Cell Line / Model | Reported Value (IC50/EC50) | Reference |
| Anti-proliferative | MTT Assay | A549 (Human non-small cell lung cancer) | Not explicitly stated, but showed dose-dependent inhibition. | [2] |
| Anti-inflammatory | Nitric Oxide Inhibition | RAW 264.7 Macrophages | Not explicitly stated, but demonstrated significant inhibition. | [1] |
This table will be updated as more quantitative data becomes available.
Experimental Protocols
Protocol 1: Nitric Oxide Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol is a standard method to assess the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[5]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (diluted in DMEM) for 1-2 hours. Include a vehicle control (DMSO at the same final concentration as the highest PA concentration).
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control and incubate for an additional 24 hours.[5]
-
Griess Reaction:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent (prepared by mixing equal volumes of Part A and Part B immediately before use) to each well.[5]
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration based on a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-stimulated control.
Protocol 2: Neuroprotection Assay in MPP+-Treated SH-SY5Y Cells
This protocol assesses the ability of this compound to protect neuronal cells from toxicity induced by MPP+, a neurotoxin commonly used to model Parkinson's disease.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium with 10% FBS
-
This compound stock solution (in DMSO)
-
MPP+ (1-methyl-4-phenylpyridinium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate for 24-48 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.[6]
-
Induction of Toxicity: Add MPP+ to a final concentration of 1 mM (or an optimized concentration for your specific cells) and incubate for 24 hours.[6]
-
Cell Viability Assessment (MTT Assay):
-
Remove the culture medium.
-
Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Visualizations
This compound Extraction Workflow
Figure 1. General Workflow for this compound Extraction.
Anti-Inflammatory Signaling Pathway of this compound
Figure 2. Inhibition of NF-κB Pathway by this compound.
Troubleshooting Logic for Low Bioactivity
References
- 1. This compound protect bone mass in lipopolysaccharide-treated rats by reducing oxidative stress and inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of this compound in human non-small cell lung cancer cells via inducing mitochondria-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination and Mechanism of Antidiarrheal Chemical Constituents of Paederia scandens Determined by HPLC-ESI-MS Integrated with Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Paederosidic Acid Dose-Response Curve Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Paederosidic Acid (PA) dose-response curve experiments. The information is presented in a direct question-and-answer format to address specific issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is a dose-response curve, and why is it crucial for studying this compound?
A dose-response curve is a fundamental tool in pharmacology used to visualize the relationship between the concentration (dose) of a drug or compound like this compound and its observed biological effect (response). This analysis is critical for determining key parameters such as potency (e.g., EC50 or IC50), efficacy (the maximum possible effect), and the therapeutic window of the compound.
Q2: What are the essential parameters derived from a dose-response curve?
The primary parameters obtained from a sigmoidal dose-response curve are:
-
Top and Bottom Plateaus: The maximum and minimum responses, respectively.
-
EC50/IC50: The concentration of the compound that produces 50% of the maximal effect (Effective Concentration 50) or 50% of the maximal inhibition (Inhibitory Concentration 50). This is a key measure of the compound's potency.
-
Hill Slope (or Slope Factor): Describes the steepness of the curve. A slope greater than 1.0 indicates a steep response (a small change in concentration causes a large change in effect), while a slope less than 1.0 signifies a shallow response.
Q3: My dose-response curve for this compound is not sigmoidal. What could be the cause?
A non-sigmoidal curve can arise from several factors. The curve might be incomplete if the concentration range tested is too narrow. In other cases, the relationship may be biphasic (having two distinct phases) or linear, which could suggest complex biological mechanisms or experimental artifacts.[1] It is important to ensure the experimental model is appropriate and to consider using different non-linear regression models for analysis.
Q4: How should I handle outlier data points in my experiment?
Outliers should not be dismissed without investigation. They can indicate experimental error (e.g., pipetting mistakes, contamination) or genuine biological variability. It is advisable to first check for obvious errors. If no clear cause is found, statistical methods can be used to identify and handle outliers, but any exclusion of data must be justified.
Experimental Protocol: Generating a Dose-Response Curve for this compound via MTT Assay
This protocol provides a detailed methodology for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method.[2]
Materials:
-
This compound (PA) stock solution (e.g., in DMSO or PBS)
-
Target cell line (e.g., RAW 264.7 macrophages, based on PA's known anti-inflammatory effects)[3]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)[2]
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Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[2]
-
Sterile 96-well plates, tissue culture treated[4]
-
Multi-channel pipette
-
Microplate reader (absorbance at 570-590 nm)
Workflow Diagram:
Step-by-Step Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80% confluence.
-
Trypsinize (if adherent), count, and resuspend cells in fresh medium to the desired density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a series of this compound dilutions from your stock solution in complete culture medium. A 2-fold or 3-fold serial dilution is common.
-
Include a "vehicle control" (medium with the same concentration of the solvent, e.g., DMSO, as the highest PA dose) and a "no-cell" blank control (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the corresponding PA dilution or control to each well.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay Execution:
-
After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[2]
-
Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 570 and 590 nm.
-
Use a reference wavelength of >650 nm if desired to reduce background noise.
-
Data Presentation and Analysis
Raw absorbance data must be processed to determine cell viability and subsequently plotted to generate the dose-response curve.
Table 1: Hypothetical Raw Absorbance Data for this compound
| PA Conc. (µM) | Replicate 1 (OD 570nm) | Replicate 2 (OD 570nm) | Replicate 3 (OD 570nm) | Average OD |
| 0 (Vehicle) | 1.254 | 1.288 | 1.271 | 1.271 |
| 0.1 | 1.211 | 1.245 | 1.233 | 1.230 |
| 1 | 1.102 | 1.089 | 1.115 | 1.102 |
| 10 | 0.756 | 0.781 | 0.765 | 0.767 |
| 50 | 0.432 | 0.419 | 0.440 | 0.430 |
| 100 | 0.215 | 0.225 | 0.218 | 0.219 |
| 200 | 0.158 | 0.165 | 0.161 | 0.161 |
| Blank (Media) | 0.055 | 0.058 | 0.056 | 0.056 |
Table 2: Calculated Results and Curve Parameters
Percent Viability is calculated as: ((Average OD_Sample - Average OD_Blank) / (Average OD_Vehicle - Average OD_Blank)) * 100
| PA Conc. (µM) | Log [PA] | Average OD (Corrected) | % Viability |
| 0 (Vehicle) | - | 1.215 | 100.0% |
| 0.1 | -1.00 | 1.174 | 96.6% |
| 1 | 0.00 | 1.046 | 86.1% |
| 10 | 1.00 | 0.711 | 58.5% |
| 50 | 1.70 | 0.374 | 30.8% |
| 100 | 2.00 | 0.163 | 13.4% |
| 200 | 2.30 | 0.105 | 8.6% |
Calculated IC50: 15.2 µM (Determined via non-linear regression analysis of % Viability vs. Log [PA])
Plausible Signaling Pathway for this compound
Studies suggest this compound exerts anti-inflammatory and anti-oxidative effects, potentially by modulating pathways like NF-κB and upregulating antioxidant enzymes.[3]
Troubleshooting Guide
Q5: My results show high variability between replicate wells. What should I do?
High variability can undermine the reliability of your results. Consider the following:
-
Pipetting Technique: Ensure consistent and accurate pipetting, especially during serial dilutions and reagent additions. Use a multi-channel pipette carefully.
-
Cell Seeding Uniformity: Mix the cell suspension thoroughly before and during plating to prevent cells from settling, which can cause uneven distribution across the plate.[4]
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, avoid using the outermost wells for experimental data or fill them with sterile PBS to maintain humidity.
-
Reader Settings: A higher number of flashes or reads per well can help average out signal inconsistencies.[6]
Q6: I am observing a very low signal or no response even at high concentrations of this compound. What is the problem?
A weak or absent signal could be due to several issues:
-
Compound Inactivity/Degradation: Verify the integrity and purity of your this compound stock. Ensure it was stored correctly and has not degraded.
-
Cell Health: Confirm that your cells are healthy and metabolically active. Check for signs of stress or contamination. The passage number of the cells can also influence experimental outcomes.[7]
-
Incorrect Incubation Times: The treatment duration may be too short for the compound to exert an effect, or the MTT incubation time may be insufficient for formazan development. Optimization may be required.[5]
-
Assay Sensitivity: The cell density may be too low. The MTT assay's signal is proportional to the number of viable cells. Ensure you are working within the linear range of your cell line for this assay.
Q7: The background absorbance in my "no-cell" or "vehicle" controls is too high. How can I fix this?
High background can mask the true signal. Potential causes include:
-
Media Components: Phenol (B47542) red and serum in the culture medium can contribute to background absorbance. Consider using phenol red-free media or performing the final MTT reading in PBS.
-
Contamination: Bacterial or yeast contamination can metabolize MTT, leading to a false positive signal. Inspect plates for any signs of contamination.
-
Compound Interference: The compound itself may react with MTT or absorb light at the measurement wavelength. Run a control with the compound in cell-free media to check for this.
Troubleshooting Flowchart
References
- 1. mdpi.com [mdpi.com]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. This compound protect bone mass in lipopolysaccharide-treated rats by reducing oxidative stress and inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
Technical Support Center: High-Throughput Screening of Paederosidic Acid
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance for the high-throughput screening (HTS) of Paederosidic Acid and its derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the HTS of this compound, a natural product targeting the P2Y14 receptor.
Q1: Which HTS assay formats are suitable for identifying this compound activity at the P2Y14 receptor?
A1: this compound has been identified as an antagonist of the P2Y14 receptor, which is a Gαi-coupled G-protein coupled receptor (GPCR).[1][2] Suitable HTS formats include:
-
cAMP Assays: As a Gαi-coupled receptor, P2Y14 activation by an agonist (like UDP-glucose) inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[2][3] An antagonist like this compound will prevent this decrease. This is a direct and robust method for measuring P2Y14R antagonism.
-
Calcium Mobilization Assays: This is a very common HTS format for GPCRs.[4] Since P2Y14R is Gαi-coupled and does not naturally signal through calcium, the cell line must be co-transfected with a promiscuous G-protein, such as Gα15 or Gα16.[5] These G-proteins couple GPCR activation to the Gαq pathway, resulting in calcium release from the endoplasmic reticulum, which can be measured with fluorescent dyes like Fluo-4.[5][6]
-
NFAT Reporter Gene Assays: The calcium influx triggered by promiscuous G-protein coupling can activate the Nuclear Factor of Activated T-cells (NFAT) transcription factor.[7] A reporter gene (e.g., luciferase or β-lactamase) under the control of an NFAT response element can then be used to quantify receptor activation.[7][8]
Q2: I am observing a high rate of false positives or assay interference. What are the likely causes when screening a natural product like this compound?
A2: Natural products present unique challenges in HTS due to their complexity.[9] Common sources of interference include:
-
Autofluorescence/Color Quenching: Many natural compounds are inherently fluorescent or colored, which can interfere with fluorescence- or absorbance-based readouts, leading to false positives or negatives.[10][11][12]
-
Troubleshooting: Always run a parallel "compound-only" plate (without cells or reagents) to measure the intrinsic fluorescence or absorbance of your test compounds at the assay wavelength. Subtract this background from your experimental wells. Consider using red-shifted dyes, as natural product autofluorescence is more common at shorter wavelengths.[10]
-
-
Compound Aggregation: At concentrations used in HTS, some compounds can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes, mimicking a true hit.[11][13]
-
Troubleshooting: Include a counter-screen with a detergent like Triton X-100 (e.g., at 0.01%). If the compound's activity is significantly reduced in the presence of the detergent, it is likely an aggregator.
-
-
Pan-Assay Interference Compounds (PAINS): Natural product libraries can contain compounds with reactive functional groups that interfere with a wide range of assays non-specifically.[13]
-
Troubleshooting: Use cheminformatic tools to filter your library for known PAINS structures before screening. Confirm hits in an orthogonal (different format) assay.
-
Q3: My results show poor reproducibility and high well-to-well variability. What should I investigate?
A3: Poor reproducibility with natural products like this compound often stems from solubility issues.
-
Poor Solubility: this compound, like many natural products, may have limited solubility in aqueous assay buffers, leading to precipitation and inconsistent concentrations across the assay plate.[9][14]
-
Troubleshooting:
-
Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is tolerated by your cell line (typically ≤1%).[9]
-
Visual Inspection: Visually inspect your compound source plates and assay plates (under a microscope if necessary) for any signs of precipitation.
-
Solubility Enhancement: Consider using solubility-enhancing agents in your assay buffer, if compatible with your assay system. Pre-fractionating crude extracts can also improve the solubility and tractability of compounds.[9]
-
-
Q4: The IC50 value I'm generating for this compound is different from the published literature value. Why might this be?
A4: Discrepancies in IC50 values are common and can be attributed to several factors:
-
Different Assay Formats: An IC50 value from a biochemical assay (e.g., purified receptor binding) will often be lower than one from a cell-based assay, which involves more biological variables like cell membrane permeability and off-target effects.[15]
-
Varied Experimental Conditions: The specific cell line, agonist concentration used for antagonism assays, incubation times, passage number of cells, and even different data analysis software can all influence the calculated IC50.[16]
-
Purity of the Compound: Ensure the purity of your this compound sample is high. Impurities can affect its apparent activity.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and provides a reference for expected assay performance.
| Parameter | Value | Assay Context | Source |
| This compound IC50 | 8.287 µM | Antagonism of P2Y14 Receptor | [1] |
| Reference Antagonist KB | 434 pM | PPTN, a potent P2Y14R antagonist, in a cAMP assay | [17] |
| Reference HTS Hits IC50 | < 50 nM | IC50 values for novel P2Y14R antagonists identified via HTS | [3] |
| Acceptable Z'-factor for HTS | > 0.5 | General benchmark for robust HTS assay quality | [18] |
Experimental Protocols
Below are detailed methodologies for key HTS assays to screen for this compound's antagonist activity at the P2Y14 receptor.
Protocol 1: Cell-Based Calcium Mobilization HTS Assay
This protocol is designed to screen for P2Y14R antagonists in a 384-well format using a cell line co-expressing the receptor and a promiscuous G-protein.
1. Cell Preparation:
- Use HEK293 cells stably co-transfected with human P2Y14R and Gα16.
- Culture cells in DMEM with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotics (e.g., G418, Puromycin).
- One day before the assay, seed 15,000-20,000 cells per well into a 384-well black-walled, clear-bottom plate. Incubate overnight at 37°C, 5% CO2.
2. Compound Plating:
- Prepare a stock solution of this compound (or library compounds) in 100% DMSO.
- Perform serial dilutions to create a dose-response curve.
- Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of compound solution to the assay plate, resulting in a final DMSO concentration of <0.5%.
3. Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (B1678239) (an anion-transport inhibitor to prevent dye leakage) in Hanks' Balanced Salt Solution (HBSS).
- Remove cell culture medium from the assay plate and add 20 µL of dye loading buffer to each well.
- Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
4. Agonist Stimulation and Measurement:
- Prepare an agonist solution of UDP-glucose in HBSS at a concentration of 2X the final EC80 (the concentration that gives 80% of the maximal response, determined previously).
- Place the assay plate into a fluorescence imaging plate reader (e.g., FLIPR, FlexStation).
- Read baseline fluorescence for 10-20 seconds.
- The instrument adds 20 µL of the agonist solution to each well.
- Immediately measure the fluorescence intensity every second for at least 3 minutes.
5. Data Analysis:
- Calculate the antagonist effect as the percent inhibition of the agonist response.
- Plot the percent inhibition against the log concentration of this compound and fit to a four-parameter logistic equation to determine the IC50.
Protocol 2: Cell-Based cAMP HTS Assay
This protocol measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
1. Cell Preparation:
- Use CHO-K1 or HEK293 cells stably expressing the human P2Y14R.
- Seed cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
2. Compound and Agonist Incubation:
- Remove the culture medium.
- Add 5 µL of assay buffer containing the test compounds (e.g., this compound) at various concentrations.
- Add 5 µL of assay buffer containing a P2Y14R agonist (e.g., UDP-glucose) at its EC80 concentration.
- Add 5 µL of assay buffer containing a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator). The forskolin concentration should be chosen to produce a robust cAMP signal.
- Incubate the plate for 30 minutes at room temperature.
3. cAMP Detection:
- Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, LANCE, or AlphaScreen). These kits typically involve adding two separate detection reagents.
- Add 5 µL of the first detection reagent (e.g., anti-cAMP antibody).
- Add 5 µL of the second detection reagent (e.g., labeled cAMP tracer).
- Incubate for 60 minutes at room temperature.
4. Data Measurement and Analysis:
- Read the plate on a compatible plate reader (e.g., a time-resolved fluorescence reader for HTRF).
- The signal is inversely proportional to the cAMP concentration. An antagonist will prevent the agonist from inhibiting forskolin-stimulated cAMP production, resulting in a higher signal.
- Calculate the percent antagonism and determine the IC50 as described in the calcium assay protocol.
Visualizations
Signaling Pathway of P2Y14 Receptor Antagonism
Caption: Antagonism of the Gαi-coupled P2Y14R by this compound.
HTS Workflow for a P2Y14R Antagonist
Caption: General experimental workflow for HTS of this compound.
Troubleshooting Logic for HTS Interference
Caption: Decision tree for troubleshooting common HTS assay interference.
References
- 1. Structure-based virtual screening for discovery of this compound from Paederia scandens as novel P2Y14R antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00068B [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.jp]
addressing variability in Paederosidic Acid experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in experimental results involving Paederosidic Acid. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
Q2: My this compound extract shows variable yield. What are the common causes?
A: Variability in the yield of this compound from Paederia scandens is a common issue. Several factors can contribute to this, including:
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Plant Material: The geographical origin, harvesting time, and drying conditions of the plant material can significantly affect the concentration of this compound.
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Extraction Method: Different extraction techniques (e.g., maceration, ultrasonic-assisted extraction, supercritical fluid extraction) have varying efficiencies.[5]
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Extraction Solvent: The choice of solvent and its polarity will influence the extraction yield and the purity of the final extract.[2]
-
Extraction Parameters: Time, temperature, and the ratio of solvent to plant material are critical parameters that need to be optimized and consistently maintained.
Q3: I am observing inconsistent peak areas and retention times in my HPLC analysis of this compound. What could be the problem?
A: Fluctuations in HPLC results for this compound can stem from several sources:
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Standard and Sample Preparation: Inaccurate weighing, incomplete dissolution, or degradation of the standard or sample can lead to variability. Ensure your this compound standard is of high purity (≥98%) and stored correctly.[6]
-
Mobile Phase: Inconsistent mobile phase composition, pH, or inadequate degassing can cause shifts in retention times and baseline instability.
-
Column Issues: Column degradation, contamination, or temperature fluctuations can affect peak shape and retention.
-
System Suitability: Always perform a system suitability test before running samples to ensure the HPLC system is performing optimally.
Q4: My biological assay results for this compound are not reproducible. What should I check?
A: Reproducibility in biological assays is a multifaceted challenge. For this compound, consider the following:
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Compound Stability in Media: this compound may degrade in cell culture media over the course of the experiment. It is advisable to perform a stability test of the compound in the specific medium used.
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Cell Line Health and Passage Number: The health, passage number, and confluency of your cell line can significantly impact the results.
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Reagent Quality: Variations in the quality of reagents, such as media, serum, and assay kits, can introduce variability.
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Assay Protocol: Strict adherence to the assay protocol, including incubation times, temperatures, and pipetting techniques, is crucial.
Troubleshooting Guides
Guide 1: Issues with this compound Extraction and Purification
This guide addresses common problems encountered during the extraction and purification of this compound from Paederia scandens.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Inefficient extraction method. | Consider using ultrasonic-assisted extraction, which has been shown to improve yields.[5] |
| Suboptimal extraction parameters. | Optimize extraction time, temperature, and solvent-to-material ratio. A study on a similar compound showed temperature to be a significant factor. | |
| Improper solvent selection. | Ethanol (B145695) and methanol (B129727) are commonly used for extracting iridoid glycosides.[2] Experiment with different solvent polarities. | |
| Purity of the Extract is Low | Co-extraction of other compounds. | Employ further purification steps such as column chromatography or preparative HPLC. |
| Degradation during extraction. | Use milder extraction conditions (e.g., lower temperature) to prevent the degradation of thermolabile compounds. | |
| Batch-to-Batch Variability | Inconsistent plant material. | Source plant material from a reliable supplier and, if possible, use material from the same harvest. |
| Variation in extraction procedure. | Ensure strict adherence to the standard operating procedure (SOP) for extraction. |
Guide 2: HPLC Analysis Variability
This guide provides solutions for common issues during the HPLC quantification of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Interaction of the analyte with active silanol (B1196071) groups on the column. | Use a base-deactivated C18 column or add a competing base to the mobile phase. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Shifting Retention Times | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure accurate mixing. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Column aging. | Replace the column if performance degrades significantly over time. | |
| Baseline Noise or Drift | Contaminated mobile phase or detector cell. | Use high-purity solvents and flush the system regularly. |
| Inadequate mobile phase degassing. | Degas the mobile phase before use. | |
| Poor Resolution | Inappropriate mobile phase. | Optimize the mobile phase composition, particularly the organic modifier and pH. |
| Worn-out column. | Replace the column. |
Guide 3: Inconsistent Biological Activity
This guide helps troubleshoot variability in in-vitro and in-vivo experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| High Variability in In-Vitro Assays | Cell-based factors. | Maintain consistent cell culture conditions, including cell density, passage number, and serum lot. |
| Compound stability in assay medium. | Pre-incubate this compound in the assay medium for the duration of the experiment and analyze for degradation. | |
| Pipetting errors. | Calibrate pipettes regularly and use proper pipetting techniques. | |
| Inconsistent In-Vivo Results | Animal-related factors. | Use animals of the same age, sex, and strain. Acclimatize animals properly before the experiment. |
| Formulation and administration issues. | Ensure the formulation is homogenous and the administration route and volume are consistent. | |
| Poor bioavailability. | Investigate the pharmacokinetic properties of this compound to understand its absorption, distribution, metabolism, and excretion. |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction of this compound from Paederia scandens
This protocol is based on a high-yield extraction method.[5]
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Preparation of Plant Material: Dry the aerial parts of Paederia scandens and grind them into a fine powder.
-
Extraction:
-
Place 10 g of the powdered plant material in a flask.
-
Add 200 mL of 70% ethanol as the extraction solvent.
-
Place the flask in an ultrasonic bath.
-
Perform ultrasonication at a frequency of 50 kHz and a temperature of 70°C for 1 hour.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.
-
-
Purification (Optional):
-
The crude extract can be further purified using column chromatography on silica (B1680970) gel or preparative HPLC.
-
Protocol 2: Quantitative Analysis of this compound by HPLC-UV
This protocol provides a general method for the quantification of this compound.
-
Instrumentation: A standard HPLC system with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and data acquisition software.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
-
Preparation of Standard Solution:
-
Accurately weigh about 5 mg of this compound reference standard.
-
Dissolve in methanol to make a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol.
-
-
Preparation of Sample Solution:
-
Accurately weigh the dried extract.
-
Dissolve in methanol, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using a calibration curve generated from the standard solutions.
-
Visualizations
Caption: Experimental workflow for this compound research.
Caption: Troubleshooting logic for this compound experiments.
Caption: Potential degradation pathways of this compound.
References
- 1. Isolation of Iridoid Glucosides from Paederia scandens and Assay of Biological Activities. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination and Mechanism of Antidiarrheal Chemical Constituents of Paederia scandens Determined by HPLC-ESI-MS Integrated with Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KR102341631B1 - High-yield extraction method of this compound from Paederia scandens with microbubbles and cosmetic composition for improving skin barrier or moisturizing with this compound - Google Patents [patents.google.com]
- 6. Development and Validation of a Simultaneous HPLC Stability-Indicating Method for Atorvastatin and Apigenin in a Novel SMEDDS Formulation Using Quality by Design (QbD) Approach | MDPI [mdpi.com]
improving the specificity of Paederosidic Acid in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Paederosidic Acid (PA) in cell-based assays. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and insights into potential challenges to help ensure the specificity and reliability of your results.
Troubleshooting Guide
Researchers may encounter several issues when working with this compound. This guide provides a systematic approach to identifying and resolving common problems.
| Problem | Potential Cause | Recommended Solution |
| High background signal or apparent increase in cell viability at high PA concentrations | Interference with MTT/XTT assay: this compound, as a compound with antioxidant properties, may directly reduce tetrazolium salts (MTT, XTT) to formazan (B1609692), independent of cellular metabolic activity.[1] This can lead to an overestimation of cell viability. | 1. Perform a cell-free control: Incubate this compound with the MTT or XTT reagent in cell-free media to assess direct reduction. 2. Use an alternative viability assay: Switch to an assay based on a different principle, such as an ATP-based assay (e.g., CellTiter-Glo®) which measures metabolic activity, or a lactate (B86563) dehydrogenase (LDH) assay which measures cytotoxicity. |
| Inconsistent or unexpected results in NF-κB reporter assays | Complex mechanism of action: this compound can modulate the NF-κB pathway.[2] However, the precise effects can be cell-type and stimulus-dependent. Inhibition of NF-κB can also sensitize cells to apoptosis induced by certain stimuli like TRAIL.[3] | 1. Confirm pathway modulation: Use multiple readouts to assess NF-κB activity, such as Western blotting for IκBα degradation and p65 phosphorylation, in addition to a reporter assay. 2. Optimize stimulus concentration: The concentration of the inflammatory stimulus (e.g., TNF-α, LPS) can significantly impact the outcome. Perform a dose-response of the stimulus in your specific cell system. 3. Consider the cellular context: Be aware that the effects of NF-κB inhibition can vary between different cell types and under different experimental conditions. |
| Variable antagonist activity in P2Y14R assays | Assay conditions for GPCRs: The observed potency of a GPCR antagonist can be influenced by assay parameters such as agonist concentration, incubation time, and the specific signaling pathway being measured (e.g., cAMP inhibition vs. β-arrestin recruitment). | 1. Use an appropriate agonist concentration: For competitive antagonist assays, use an agonist concentration at or near its EC80 value. 2. Optimize incubation times: Ensure that the pre-incubation time with this compound is sufficient to allow for receptor binding before adding the agonist. 3. Confirm mechanism of antagonism: Perform a Schild analysis to determine if this compound acts as a competitive antagonist in your assay system. |
| Observed cytotoxicity in a cell line not expressing the target receptor | Off-target effects: this compound may have effects on other cellular targets besides P2Y14R, especially at higher concentrations. For example, it has been shown to induce mitochondria-mediated apoptosis in A549 lung cancer cells.[4][5] | 1. Determine the IC50 for cytotoxicity: Establish the concentration at which this compound induces cell death in your specific cell line. 2. Use a lower concentration range: If the goal is to study the effects of P2Y14R antagonism, use concentrations of this compound well below its cytotoxic IC50. 3. Employ a target-negative control cell line: If possible, use a cell line that does not express P2Y14R to distinguish between on-target and off-target effects. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has demonstrated multiple biological activities. It is known to be an antagonist of the P2Y14 receptor (P2Y14R).[6] Additionally, it exhibits anti-inflammatory and antioxidant properties, partly through the modulation of the NF-κB signaling pathway and by upregulating superoxide (B77818) dismutase 2 (SOD2) and downregulating tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis in certain cancer cell lines.[4][5]
Q2: What is the reported IC50 value for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound is context-dependent. As a P2Y14R antagonist, it has a reported IC50 of 8.287 μM in HEK293 cells.[6] In terms of anti-proliferative effects, it has been shown to be effective against A549 human non-small cell lung cancer cells.[4][5] It is crucial to determine the IC50 for your specific cell line and assay conditions.
Q3: Could this compound interfere with my fluorescence-based assays?
A3: While there is no direct evidence of this compound being autofluorescent, many natural compounds can exhibit this property. It is recommended to perform a control experiment by measuring the fluorescence of this compound in your assay buffer at the excitation and emission wavelengths you are using.
Q4: How can I improve the specificity of this compound in my experiments?
A4: To enhance the specificity of your findings, consider the following:
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Use the lowest effective concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect in your assay.
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Employ orthogonal assays: Confirm your results using multiple, independent assays that measure different aspects of the same biological process.
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Use a positive control: Include a known selective antagonist for your target of interest to benchmark the effects of this compound.
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Consider a negative control: As mentioned in the troubleshooting guide, using a cell line that does not express the target can help differentiate on-target from off-target effects.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in different cell-based assays. Researchers should note that these values can vary depending on the specific experimental conditions.
| Target/Assay | Cell Line | IC50 Value (µM) | Reference |
| P2Y14R Antagonism | HEK293 | 8.287 | [6] |
| Anti-proliferative | A549 | Not explicitly stated, but demonstrated to be effective. | [4][5] |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the effect of this compound on cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This protocol outlines a method to visualize the effect of this compound on NF-κB (p65) nuclear translocation.
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Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Pre-treat with this compound for 1-2 hours before stimulating with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 30-60 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
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Imaging: Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of p65.
P2Y14R Antagonist Assay (cAMP Measurement)
This protocol describes how to assess the antagonistic activity of this compound on the Gαi-coupled P2Y14 receptor.
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Cell Plating: Plate HEK293 cells stably expressing P2Y14R in a 96-well plate.
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Compound Incubation: Pre-incubate the cells with varying concentrations of this compound for 20-30 minutes.
-
Agonist Stimulation: Add a P2Y14R agonist (e.g., UDP-glucose at its EC80 concentration) in the presence of a phosphodiesterase inhibitor like IBMX and an adenylyl cyclase activator like forskolin. Incubate for 15-30 minutes.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
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Data Analysis: Determine the ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production.
Visualizations
Caption: Signaling pathways modulated by this compound.
References
- 1. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of this compound in human non-small cell lung cancer cells via inducing mitochondria-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
optimization of LC-MS parameters for Paederosidic Acid detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the detection of Paederosidic Acid. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting LC-MS parameters for this compound analysis?
A1: For initial analysis of this compound, a reversed-phase C18 column is recommended. A common mobile phase composition is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B). Detection is typically performed using an electrospray ionization (ESI) source in negative ion mode.
Q2: How can I improve the chromatographic peak shape for this compound?
A2: Poor peak shape, such as tailing or broadening, can be caused by several factors. Ensure your mobile phase pH is appropriate for this compound. The use of an acidic modifier like formic acid helps to improve peak shape by protonating silanol (B1196071) groups in the column that can cause secondary interactions. Also, check for column contamination and ensure your injection solvent is compatible with the initial mobile phase conditions.
Q3: I am observing a weak or no signal for this compound. What are the possible causes?
A3: A weak or absent signal can stem from issues with sample preparation, instrument sensitivity, or inappropriate MS parameters. Verify your sample extraction procedure to ensure efficient recovery of this compound. Confirm that the mass spectrometer is properly tuned and calibrated. Optimize the ESI source parameters, such as capillary voltage, nebulizer gas flow, and source temperature. It is also crucial to optimize the cone voltage to ensure efficient ionization of this compound without causing excessive in-source fragmentation.
Q4: What are the typical fragmentation patterns for this compound in MS/MS?
A4: Iridoid glycosides like this compound typically exhibit characteristic fragmentation patterns in tandem mass spectrometry (MS/MS). Common neutral losses include the glucose moiety (162 Da), water (H₂O), and carbon dioxide (CO₂). Understanding these fragmentation patterns is crucial for developing specific Multiple Reaction Monitoring (MRM) methods and for structural confirmation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS analysis of this compound.
Problem 1: High Background Noise or Contamination
| Symptom | Possible Cause | Suggested Solution |
| High, noisy, or unstable baseline | Contaminated mobile phase, solvents, or additives. | Use high-purity LC-MS grade solvents and freshly prepared mobile phases. Filter all solvents and samples before use. |
| Ghost peaks appearing in blank injections | Carryover from previous injections. | Implement a robust needle and injection port washing protocol with a strong solvent. Increase the column flush time between injections. |
| Persistent background ions | Contamination of the ion source or mass spectrometer. | Clean the ESI source components, including the capillary, cone, and ion transfer optics, according to the manufacturer's instructions. |
Problem 2: Poor Sensitivity and Ion Suppression
| Symptom | Possible Cause | Suggested Solution |
| Low signal intensity for this compound | Ion suppression from co-eluting matrix components. | Improve sample preparation to remove interfering substances. Modify the chromatographic gradient to better separate this compound from matrix components. |
| Inconsistent signal intensity across injections | Fluctuation in ESI source performance. | Optimize ESI source parameters (capillary voltage, gas flows, temperature) for this compound. Ensure a stable and consistent spray. |
| No or very low signal | Inefficient ionization. | Optimize the cone voltage. A voltage that is too low will result in poor ionization, while a voltage that is too high can cause in-source fragmentation, leading to a decrease in the precursor ion signal. |
Problem 3: Chromatographic Issues
| Symptom | Possible Cause | Suggested Solution |
| Peak tailing | Secondary interactions with the stationary phase. | Ensure the mobile phase contains an appropriate modifier (e.g., 0.1% formic acid). Check the column for degradation or contamination. |
| Split peaks | Column void or partial blockage at the column inlet. | Reverse flush the column. If the problem persists, replace the column frit or the entire column. Ensure the injection solvent is not stronger than the mobile phase. |
| Retention time shifts | Changes in mobile phase composition, flow rate, or column temperature. | Prepare fresh mobile phase and ensure proper mixing. Check the pump for leaks or bubbles. Use a column oven to maintain a stable temperature. |
Experimental Protocols
Sample Preparation from Paederia scandens
This protocol is adapted for the extraction of iridoid glycosides for LC-MS analysis.
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Grinding: Grind dried plant material (Paederia scandens) into a fine powder.
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Extraction: Weigh 1.0 g of the powdered sample into a centrifuge tube. Add 20 mL of 70% methanol.
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Sonication: Vortex the mixture for 1 minute and then sonicate for 30 minutes at room temperature.
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Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
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Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an LC vial.
UPLC-MS/MS Method for this compound Detection
The following is a recommended starting method for the analysis of this compound. Optimization may be required based on your specific instrument and sample matrix.
| Parameter | Condition |
| LC System | UPLC System |
| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V (Requires optimization) |
| Desolvation Gas Flow | 600 L/hr |
| Desolvation Temp. | 350 °C |
| Collision Energy | 15-25 eV (Requires optimization for each transition) |
Quantitative Data Summary
For quantitative analysis of this compound using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions need to be optimized. The following table provides a starting point for method development.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Suggested Cone Voltage (V) | Suggested Collision Energy (eV) |
| This compound | 421.1 [M-H]⁻ | 259.1 | 30 - 40 | 15 - 25 |
| 197.1 | 20 - 30 |
Note: The optimal cone voltage and collision energy are instrument-dependent and should be determined empirically by infusing a standard solution of this compound.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for LC-MS analysis.
Caption: Proposed fragmentation of this compound.
Technical Support Center: Enhancing the Oral Bioavailability of Paederosidic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies of Paederosidic Acid, focusing on the enhancement of its oral bioavailability.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental procedures.
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies
Symptoms:
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Inconsistent plasma concentrations of this compound across different animals or study days.
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The calculated oral bioavailability is significantly lower than expected.
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High standard deviations in pharmacokinetic (PK) parameters.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Poor Aqueous Solubility and Dissolution | Although this compound is a glycoside and likely hydrophilic, its dissolution rate in the gastrointestinal (GI) tract might be a limiting factor. Ensure the formulation is a homogenous solution or a stable, uniform suspension. For suspensions, vigorous mixing before each administration is critical to prevent settling.[1][2] |
| Degradation in Gastric Acid | Iridoid glycosides can be unstable in the acidic environment of the stomach.[3] Consider using an enteric-coated delivery system to protect the compound until it reaches the more neutral pH of the small intestine. |
| High First-Pass Metabolism | This compound may be extensively metabolized in the intestines and liver by Cytochrome P450 (CYP) enzymes and effluxed by transporters like P-glycoprotein (P-gp).[4][5][6][7][8][9][10] Co-administration with known inhibitors of CYP3A4 or P-gp (e.g., ketoconazole, verapamil) in preclinical models can help elucidate the extent of first-pass metabolism.[5] However, this is an experimental approach and not a formulation solution for therapeutic use. |
| Inadequate Formulation | The vehicle used for oral gavage is crucial. For compounds with low permeability, lipid-based formulations like Solid Lipid Nanoparticles (SLNs) or nanoemulsions can improve absorption by various mechanisms, including enhancing lymphatic transport.[11][12][13][14][15] |
| Improper Gavage Technique | Incorrect oral gavage technique can lead to stress, esophageal or stomach injury, and accidental administration into the lungs, all of which can affect absorption and animal health.[16][17] Ensure personnel are properly trained and use appropriate gavage needle sizes for the animal model. |
| Food Effect | The presence of food can significantly alter drug absorption by changing GI motility, pH, and secretions.[16][18][19] Standardize the fasting state of the animals before dosing to ensure consistency. For this compound, it is advisable to conduct pilot studies in both fed and fasted states to characterize any food effect. |
Issue 2: Difficulty in Formulating this compound for Oral Delivery
Symptoms:
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Precipitation of the compound in the dosing vehicle.
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Phase separation or instability of the formulation over time.
-
Inability to achieve the desired concentration.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Poor Solubility in Common Vehicles | Determine the solubility of this compound in a range of pharmaceutically acceptable solvents and lipids. For in vivo studies in rodents, a common vehicle for compounds soluble in DMSO is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[12] |
| Instability of Lipid-Based Formulations | For SLNs and nanoemulsions, the choice of lipids and surfactants is critical for stability. Ensure the selected components are compatible and use an appropriate ratio. The formulation may require optimization of particle size and zeta potential to prevent aggregation.[11][20] |
| Hydrophilic Nature of the Compound | Encapsulating a hydrophilic compound like this compound into a lipid matrix can be challenging, often resulting in low entrapment efficiency.[11][13] A double emulsion method (w/o/w) is recommended for preparing SLNs for hydrophilic drugs.[13][14] |
Issue 3: Inconsistent Results in HPLC Analysis of Plasma Samples
Symptoms:
-
Variable retention times for this compound.
-
Poor peak shape (e.g., tailing, fronting, or splitting).
-
Baseline noise or drift.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Mobile Phase Issues | Ensure the mobile phase is prepared accurately and consistently. Use high-purity solvents and degas the mobile phase to prevent bubble formation.[21][22] Inconsistent pH can affect the retention time of ionizable compounds.[22] |
| Column Contamination or Degradation | Impurities from the sample or mobile phase can accumulate on the column, leading to poor peak shape and high backpressure.[23] Use a guard column and appropriate sample preparation techniques (e.g., protein precipitation followed by solid-phase extraction) to protect the analytical column. |
| Injector Problems | Incomplete sample loop filling or leaks in the injector can lead to variable peak heights.[21] Ensure the injector is properly maintained and that the sample solvent is compatible with the mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What are the main barriers to the oral bioavailability of this compound?
A1: As an iridoid glycoside, the primary barriers to the oral bioavailability of this compound are likely its low lipophilicity, which limits its ability to passively diffuse across the intestinal epithelium, and extensive first-pass metabolism in the gut and liver by CYP enzymes and efflux by P-gp transporters.[3][10][24][25] Additionally, it may be susceptible to degradation in the acidic environment of the stomach.[3]
Q2: What formulation strategies can be employed to enhance the oral bioavailability of this compound?
A2: Several strategies can be effective:
-
Lipid-Based Formulations: Encapsulating this compound in Solid Lipid Nanoparticles (SLNs) or nanoemulsions can protect it from degradation, improve its absorption, and potentially facilitate lymphatic uptake, bypassing some first-pass metabolism.[11][12][13][14][15]
-
Use of Permeation Enhancers: Certain excipients can transiently open the tight junctions between intestinal cells, allowing for increased paracellular transport.[1][2][15]
-
Prodrug Approach: Modifying the structure of this compound to create a more lipophilic prodrug could enhance its absorption. The prodrug would then be converted to the active this compound in the body.
Q3: How can I determine the intestinal permeability of this compound?
A3: The in situ single-pass intestinal perfusion (SPIP) model in rats is a widely accepted method for determining intestinal permeability. This technique allows for the calculation of the effective permeability coefficient (Peff), which is a good indicator of in vivo absorption.
Q4: Should I be concerned about P-glycoprotein (P-gp) and CYP enzyme interactions with this compound?
A4: Yes. Many natural compounds, including iridoid glycosides, are substrates for P-gp and CYP enzymes (particularly CYP3A4), which are highly expressed in the intestine and liver.[4][5][6][7] P-gp actively pumps the compound back into the intestinal lumen, while CYP enzymes metabolize it, both of which reduce the amount of drug that reaches systemic circulation.[6][7][8]
Q5: Does food intake affect the absorption of this compound?
A5: It is highly likely. Food can alter gastric emptying time, intestinal pH, and splanchnic blood flow, all of which can influence drug absorption.[16][18][19][26] For a compound like this compound, a high-fat meal could potentially enhance its absorption if formulated in a lipid-based delivery system. It is crucial to conduct pharmacokinetic studies in both fasted and fed states to properly characterize this effect.[26]
Quantitative Data Presentation
Table 1: Pharmacokinetic Parameters of Monotropein (B1676730) (MON) and Deacetylasperulosidic Acid (DA) in Rats After Oral Administration of 100 mg/kg Morinda officinalis Iridoid Glycosides (MOIGs)[27][28]
| Parameter | Monotropein (MON) | Deacetylasperulosidic Acid (DA) |
| Cmax (µg/mL) | 0.44 ± 0.16 (Male)1.05 ± 0.38 (Female) | 0.11 ± 0.05 (Male)0.26 ± 0.08 (Female) |
| Tmax (h) | 0.29 ± 0.13 (Male)0.29 ± 0.13 (Female) | 0.38 ± 0.13 (Male)0.42 ± 0.14 (Female) |
| AUC (0-t) (µg·h/mL) | 0.58 ± 0.19 (Male)1.46 ± 0.49 (Female) | 0.20 ± 0.09 (Male)0.42 ± 0.14 (Female) |
| Absolute Bioavailability (F%) | 1.01 ± 0.33 (Male)3.89 ± 1.31 (Female) | 0.61 ± 0.27 (Male)1.96 ± 0.65 (Female) |
Data are presented as mean ± SD. AUC(0-t) is the area under the plasma concentration-time curve from time zero to the last measurable concentration.[27][28]
Experimental Protocols
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) for this compound (Hydrophilic Drug) using a Double Emulsion (w/o/w) Method
This protocol is adapted for encapsulating hydrophilic compounds like this compound.[11][13]
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Liquid Lipid/Oil (e.g., Oleic acid, Miglyol® 812)
-
Surfactant 1 (for w/o emulsion, e.g., Span 80)
-
Surfactant 2 (for o/w emulsion, e.g., Tween 80, Poloxamer 188)
-
Purified Water
Procedure:
-
Preparation of the Internal Aqueous Phase (w): Dissolve a known amount of this compound in a small volume of purified water.
-
Preparation of the Oil Phase (o): Melt the solid lipid at a temperature 5-10°C above its melting point. Add the liquid lipid and Surfactant 1 to the molten solid lipid and mix until a homogenous oil phase is formed.
-
Formation of the Primary Emulsion (w/o): Add the internal aqueous phase dropwise to the oil phase while homogenizing at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a stable water-in-oil (w/o) emulsion.
-
Preparation of the External Aqueous Phase (W): Dissolve Surfactant 2 in purified water and heat it to the same temperature as the primary emulsion.
-
Formation of the Double Emulsion (w/o/w): Add the primary w/o emulsion to the external aqueous phase under continuous high-speed homogenization for another 10-15 minutes.
-
Nanoparticle Formation: Quickly disperse the resulting warm double emulsion into cold water (2-4°C) under gentle stirring. The volume of cold water should be at least 10 times the volume of the emulsion. This rapid cooling causes the lipid to solidify, entrapping the internal aqueous phase containing this compound.
-
Washing and Concentration: The resulting SLN dispersion can be washed and concentrated using ultracentrifugation or tangential flow filtration to remove excess surfactant and unencapsulated drug.
-
Characterization: Analyze the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
This protocol allows for the direct measurement of intestinal permeability.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Anesthetic (e.g., urethane (B1682113) or ketamine/xylazine cocktail)
-
Krebs-Ringer buffer (pH 7.4)
-
This compound formulation
-
Phenol (B47542) red (as a non-absorbable marker)
-
Peristaltic pump, surgical instruments, cannulas, and collection vials.
Procedure:
-
Animal Preparation: Fast the rats overnight (12-18 hours) with free access to water. Anesthetize the animal and maintain its body temperature at 37°C using a heating pad.
-
Surgical Procedure: Make a midline abdominal incision to expose the small intestine. Carefully select a segment of the jejunum (approximately 10 cm long), avoiding any Peyer's patches. Ligate both ends of the segment and insert cannulas, securing them with sutures.
-
Perfusion Setup: Connect the inlet cannula to a syringe pump containing the perfusion solution (this compound in Krebs-Ringer buffer with phenol red). Place the outlet cannula into a collection vial.
-
Equilibration: Perfuse the intestinal segment with blank Krebs-Ringer buffer for 20-30 minutes at a constant flow rate (e.g., 0.2 mL/min) to achieve steady-state conditions.
-
Sample Collection: Switch to the drug-containing perfusion solution. Collect the perfusate from the outlet cannula at regular intervals (e.g., every 15 minutes) for up to 2 hours.
-
Analysis: Accurately measure the volume of each collected sample. Analyze the concentration of this compound and phenol red in the initial perfusion solution and in each collected sample using a validated HPLC method.
-
Calculation: Calculate the effective permeability coefficient (Peff) using the following equation, correcting for water flux using the phenol red concentration:
Peff = (-Q * ln(Cout' / Cin')) / (2 * π * r * L)
Where Q is the flow rate, Cout' and Cin' are the corrected outlet and inlet drug concentrations, r is the intestinal radius, and L is the length of the perfused segment.
Visualizations
Experimental Workflow for Enhancing Oral Bioavailability
Caption: Workflow for developing and testing enhanced oral formulations.
Signaling Pathway of Intestinal First-Pass Metabolism
Caption: Key pathways of first-pass metabolism in an enterocyte.
Troubleshooting Logic for Low Bioavailability
Caption: A logical approach to troubleshooting low oral bioavailability.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. pharm-int.com [pharm-int.com]
- 3. Overcoming Challenges in Pediatric Formulation with a Patient-Centric Design Approach: A Proof-of-Concept Study on the Design of an Oral Solution of a Bitter Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytochrome P450 and P-Glycoprotein-Mediated Interactions Involving African Herbs Indicated for Common Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Understanding CYP3A4 and P‐gp mediated drug–drug interactions through PBPK modeling – Case example of pralsetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of intestinal first-pass metabolism of baicalein in its absorption process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Review: first-pass metabolism by the gastrointestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. Lipid Nanoparticles Loaded with Iridoid Glycosides: Development and Optimization Using Experimental Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. The Prevalence of Reported Gavage Incidents in Repeated Dose Toxicity Studies Involving Rats Conducted Between 2004-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Grapefruit–drug interactions - Wikipedia [en.wikipedia.org]
- 19. Acute and sub-chronic toxicological studies of the iridoid glycosides extract of Lamiophlomis rotata (Benth.) Kudo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. ijnrd.org [ijnrd.org]
- 23. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Pharmacokinetics and tissue distribution of monotropein and deacetyl asperulosidic acid after oral administration of extracts from Morinda officinalis root in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Paederosidic Acid Production
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the process improvement and scaling up of Paederosidic Acid production.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction and purification of this compound from its natural source, Paederia scandens.
| Question | Answer |
| 1. What is the primary natural source of this compound? | This compound is an iridoid glycoside primarily extracted from the plant Paederia scandens (Lour.) Merr., also known as skunk vine.[1][2][3] It can also be found in related species like Paederia foetida.[4] |
| 2. Why does my plant material have a strong unpleasant odor upon processing? | The characteristic "skunk-like" odor is due to the enzymatic degradation of this compound into methyl mercaptan, a volatile sulfur compound.[2][3] This indicates a potential loss of your target compound. To minimize this, it is crucial to quickly process the plant material after harvesting and consider methods to deactivate the responsible enzymes, such as immediate drying at a controlled temperature or using specific extraction solvents that inhibit enzymatic activity. |
| 3. My extraction yield of this compound is low. What are the potential causes and how can I improve it? | Low yields can result from several factors including inefficient extraction methods, degradation of the target compound, or suboptimal extraction parameters. To improve your yield, consider optimizing the extraction solvent, temperature, and time.[5] Advanced techniques like ultrasound-assisted extraction with microbubbles have been shown to significantly increase the yield of this compound from Paederia scandens.[6] Refer to the Experimental Protocols section for a detailed methodology. |
| 4. What are the best solvents for extracting this compound? | This compound is a polar molecule, so polar solvents are generally effective. Aqueous ethanol (B145695) and aqueous acetone (B3395972) are commonly used.[1][2] The choice of solvent and its concentration can significantly impact the extraction efficiency and the co-extraction of impurities. It is recommended to perform small-scale trials to determine the optimal solvent system for your specific plant material and scale. |
| 5. I am having difficulty purifying this compound. What are some common challenges and solutions? | Purification of this compound can be challenging due to the presence of other structurally similar iridoid glycosides and phenolic compounds in the crude extract.[2] Column chromatography is a common purification method. Challenges include poor separation, co-elution of impurities, and low recovery. To address these, optimize the stationary phase (e.g., C18 silica (B1680970) gel) and the mobile phase composition and gradient.[7] Preparative HPLC can be used for final polishing to achieve high purity. |
| 6. How can I monitor the purity of my this compound samples? | High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) is a reliable method for assessing the purity of this compound.[7] A validated HPLC method can be used to quantify the compound and detect the presence of impurities. The UV absorbance of this compound is typically monitored for quantification. |
| 7. What are the stability considerations for this compound during storage? | This compound can be susceptible to degradation, especially in solution and at non-optimal pH and temperature.[8][9][10] For long-term storage, it is recommended to store the purified compound as a dry solid at low temperatures (e.g., 4°C or -20°C).[11] If in solution, use a suitable buffer to maintain an optimal pH and store at low temperatures. Conduct stability studies to determine the shelf-life under your specific storage conditions. |
Data Presentation: Comparison of Extraction Methods
The following table summarizes quantitative data from different extraction methods for compounds from Paederia scandens. Note that direct comparison of this compound yield is limited in the literature, but the data for total flavonoids and antioxidant capacity can serve as a proxy for extraction efficiency of related bioactive compounds.
| Extraction Method | Solvent System | Key Parameters | Total Flavonoid Content (mg CE/g DW) | Antioxidant Capacity (FRAP, µmol Fe(II)E/g DW) | Reference |
| Ultrasound-Assisted Extraction (UAE) with Deep Eutectic Solvent (DES) | Choline chloride:ethylene glycol (1:2 molar ratio) with 49.2% water | Ultrasonic power: 72.4 W, Time: 9.7 min | 27.04 | 373.27 | [2] |
| Conventional Solvent Extraction | 95% Ethanol | Two consecutive extractions, each for 2 hours | Not Reported | Not Reported | [1] |
| Ultrasound-Assisted Extraction with Microbubbles | Optimized with Response Surface Methodology | Not specified in abstract | High-yield reported | Not Reported | [6] |
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on a high-yield method described for the extraction of bioactive compounds from Paederia scandens.[5][6]
Materials:
-
Dried and powdered aerial parts of Paederia scandens
-
Extraction solvent (e.g., 70% ethanol in water)
-
Ultrasonic bath or probe sonicator
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Mix the powdered plant material with the extraction solvent in a suitable vessel. A solid-to-liquid ratio of 1:10 to 1:20 (g/mL) is a good starting point.
-
Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Apply ultrasonic waves at a controlled temperature (e.g., 40-50°C) for a specified duration (e.g., 30-60 minutes). The generation of microbubbles can enhance the extraction efficiency.[6]
-
After sonication, separate the extract from the solid plant material by filtration.
-
Wash the solid residue with a small volume of the extraction solvent to recover any remaining this compound.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to remove the solvent.
-
The resulting crude extract can be lyophilized or used directly for the next purification step.
Purification of this compound by Column Chromatography
This protocol outlines a general procedure for the purification of this compound from a crude extract.
Materials:
-
Crude extract of Paederia scandens
-
Silica gel (for normal-phase) or C18 silica gel (for reversed-phase)
-
Glass column for chromatography
-
Solvent system (e.g., a gradient of methanol (B129727) in water for reversed-phase)
-
Fraction collector
-
TLC plates or HPLC for fraction analysis
Procedure:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Pack the chromatography column with the chosen stationary phase (e.g., C18 silica gel) slurried in the initial mobile phase.
-
Carefully load the dissolved extract onto the top of the column.
-
Elute the column with the mobile phase, gradually increasing the polarity (e.g., increasing the percentage of methanol in water).
-
Collect fractions of the eluate using a fraction collector.
-
Analyze the collected fractions for the presence of this compound using TLC or HPLC.
-
Pool the fractions containing pure this compound.
-
Evaporate the solvent from the pooled fractions to obtain the purified compound.
HPLC Analysis of this compound
This protocol provides a general framework for the quantitative analysis of this compound.[7]
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (Solvent B) and water with 0.1% formic acid (Solvent A).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of this compound.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare standard solutions of this compound of known concentrations in the mobile phase.
-
Prepare the sample solution by dissolving a known amount of the extract or purified fraction in the mobile phase and filtering it through a 0.45 µm syringe filter.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Mandatory Visualizations
Experimental Workflow for this compound Production
Caption: Workflow for this compound production.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low yield.
Signaling Pathway: this compound and NF-κB Inhibition
Caption: this compound's inhibition of the NF-κB pathway.
Signaling Pathway: this compound and JNK Activation in Apoptosis
Caption: this compound's role in JNK-mediated apoptosis.
References
- 1. Paederoside, an active metabolite of Paederia scandens, alleviates osteoporosis by modulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of ethyl mercaptan and its major intermediate diethyl disulfide by Pseudomonas sp. strain WL2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity of this compound in human non-small cell lung cancer cells via inducing mitochondria-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultrasonic-assisted extraction of polyphenolic compounds from Paederia scandens (Lour.) Merr. Using deep eutectic solvent: optimization, identification, and comparison with traditional methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KR102341631B1 - High-yield extraction method of this compound from Paederia scandens with microbubbles and cosmetic composition for improving skin barrier or moisturizing with this compound - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermal Degradation Kinetics and pH-Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocatechuic acid as an inhibitor of the JNK/CXCL1/CXCR2 pathway relieves neuropathic pain in chronic constriction injury rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Animal Models for Consistent Paederosidic Acid Efficacy Testing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the consistency and reliability of animal models for evaluating the efficacy of Paederosidic Acid (PA).
I. Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound's anti-inflammatory effects?
A1: this compound (PA) exerts its anti-inflammatory effects through multiple mechanisms. It has been shown to reduce oxidative stress and inflammation in a lipopolysaccharide (LPS)-treated rat model, primarily by downregulating the expression of the pro-inflammatory cytokine TNF-α and upregulating the antioxidant enzyme Superoxide Dismutase 2 (SOD2).[1] Additionally, studies on extracts containing PA suggest its involvement in the modulation of the PI3K/Akt/NF-κB signaling pathway, which is a key regulator of the inflammatory response.[2]
Q2: Which are the most suitable and validated animal models for testing the anti-inflammatory efficacy of this compound?
A2: The most commonly employed and well-validated acute anti-inflammatory models that are suitable for testing this compound include the carrageenan-induced paw edema model in rats or mice and the lipopolysaccharide (LPS)-induced inflammation model.[1][3][4] The carrageenan model is particularly useful for evaluating compounds that interfere with mediators of acute inflammation.[3] The LPS model induces a systemic inflammatory response and is relevant for studying the effects on pro-inflammatory cytokines like TNF-α, which PA is known to modulate.[1][5]
Q3: What are the expected outcomes when testing this compound in a carrageenan-induced paw edema model?
A3: While specific data for this compound in the carrageenan-induced paw edema model is limited, based on its known anti-inflammatory mechanisms, a dose-dependent reduction in paw volume (edema) is the expected primary outcome. Researchers should also assess secondary endpoints such as myeloperoxidase (MPO) activity in the paw tissue as an indicator of neutrophil infiltration. For context, other anti-inflammatory compounds have demonstrated significant inhibition of paw edema in this model.[1][6]
Q4: How can I standardize my animal model to ensure reproducible results in this compound efficacy testing?
A4: Standardization is critical for reproducibility. Key factors to control include:
-
Animal Characteristics: Use animals of the same species, strain, sex, and age.
-
Environmental Conditions: Maintain consistent temperature, humidity, and light-dark cycles.[4]
-
Diet and Water: Provide standardized chow and free access to water.
-
Handling and Acclimatization: Acclimatize animals to the facility and handling procedures to minimize stress-induced variability.
-
Induction of Inflammation: Use a consistent source and preparation of the inflammatory agent (e.g., carrageenan, LPS) and a precise injection volume and technique.
II. Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Troubleshooting Steps |
| High variability in paw edema measurements between animals in the same group. | 1. Inconsistent injection volume or site of carrageenan.2. Stress-induced physiological variations.3. Inaccurate measurement technique. | 1. Ensure precise, subcutaneous injection into the plantar surface of the hind paw.2. Handle animals gently and consistently. Allow for adequate acclimatization.3. Use a plethysmometer for accurate and consistent volume measurements. |
| Lack of significant anti-inflammatory effect of this compound. | 1. Suboptimal dose of this compound.2. Inappropriate route of administration or vehicle.3. Poor bioavailability of the compound.4. Timing of administration relative to the inflammatory insult. | 1. Conduct a dose-response study to determine the optimal effective dose.2. Investigate different vehicles for improved solubility and absorption. Consider oral gavage (p.o.) or intraperitoneal (i.p.) administration.3. Assess the pharmacokinetic profile of this compound in your model.4. Administer this compound prior to the induction of inflammation (e.g., 30-60 minutes before carrageenan injection).[1][3] |
| Inconsistent levels of inflammatory markers (e.g., TNF-α, MPO). | 1. Variability in the timing of tissue/blood collection.2. Improper sample handling and processing.3. Assay variability. | 1. Collect samples at a consistent time point post-inflammation induction.2. Process samples promptly and store them under appropriate conditions to prevent degradation of analytes.3. Include appropriate controls and standards in your assays (e.g., ELISA, MPO assay) to monitor performance. |
| Unexpected animal mortality or adverse effects. | 1. Toxicity of the this compound formulation or vehicle.2. Excessive inflammatory response. | 1. Conduct an acute toxicity study to determine the maximum tolerated dose.[2]2. Ensure the dose of the inflammatory agent is appropriate for the animal strain and does not induce excessive systemic effects. |
III. Experimental Protocols
A. Carrageenan-Induced Paw Edema in Rats
This protocol is adapted from established methods for evaluating acute inflammation.[3][7]
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Acclimatization: House animals in standard conditions for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Vehicle Control (e.g., saline or 1% Tween 80)
-
This compound (at various doses, e.g., 10, 30, 100 mg/kg, p.o.)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Procedure: a. Measure the initial volume of the right hind paw of each rat using a plethysmometer. b. Administer the vehicle, this compound, or positive control by oral gavage. c. After 60 minutes, induce inflammation by injecting 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw. d. Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100 (where ΔV is the change in paw volume).
-
Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
-
B. Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This protocol is based on models used to assess the systemic anti-inflammatory effects of various compounds.[4][8]
-
Animals: Male C57BL/6 or BALB/c mice (8-10 weeks old).
-
Acclimatization: As described for the rat model.
-
Grouping:
-
Vehicle Control (e.g., sterile saline)
-
LPS Control
-
This compound + LPS (at various doses, e.g., 10, 50 mg/kg, i.p.)
-
-
Procedure: a. Administer the vehicle or this compound via intraperitoneal (i.p.) injection. b. After 30 minutes, administer LPS (e.g., 1 mg/kg, i.p.) to the LPS control and treatment groups. The vehicle control group receives a sterile saline injection. c. At a predetermined time point (e.g., 2, 6, or 24 hours) post-LPS injection, collect blood via cardiac puncture and/or harvest tissues (e.g., liver, spleen, lung) for analysis.
-
Endpoint Analysis:
-
Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.
-
Perform histological analysis of tissues to assess inflammatory cell infiltration.
-
Measure MPO activity in tissue homogenates.
-
IV. Data Presentation
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats (Illustrative Data)
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 1.25 ± 0.12 | - |
| This compound | 10 | 0.98 ± 0.10 | 21.6 |
| This compound | 30 | 0.75 ± 0.09* | 40.0 |
| This compound | 100 | 0.55 ± 0.07 | 56.0 |
| Indomethacin | 10 | 0.48 ± 0.06 | 61.6 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are for illustrative purposes to demonstrate expected trends.
Table 2: Effect of this compound on Serum TNF-α Levels in LPS-Treated Mice (Illustrative Data)
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) at 2h (Mean ± SEM) | % Reduction of TNF-α |
| Vehicle Control | - | 50 ± 10 | - |
| LPS Control | - | 1500 ± 150 | - |
| This compound + LPS | 10 | 1100 ± 120* | 26.7 |
| This compound + LPS | 50 | 750 ± 90** | 50.0 |
*p < 0.05, **p < 0.01 compared to LPS Control. Data are for illustrative purposes to demonstrate expected trends.
V. Visualizations
References
- 1. Pimaradienoic Acid Inhibits Carrageenan-Induced Inflammatory Leukocyte Recruitment and Edema in Mice: Inhibition of Oxidative Stress, Nitric Oxide and Cytokine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination and Mechanism of Antidiarrheal Chemical Constituents of Paederia scandens Determined by HPLC-ESI-MS Integrated with Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Anti-inflammatory Nutraceuticals in LPS-induced Mouse Neuroinflammation Model: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound protect bone mass in lipopolysaccharide-treated rats by reducing oxidative stress and inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the anti-inflammatory, antinociceptive, and antipyretic potential of ethanolic extract of Aristida depressa Retz through in vitro, in vivo, and in silico models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethanol extract of Paridis rhizoma attenuates carrageenan-induced paw swelling in rats by inhibiting the production of inflammatory factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Neuroprotective Effects of Paederosidic Acid: A Comparative In Vivo Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the neuroprotective effects of Paederosidic Acid and other well-established neuroprotective agents. This document summarizes the current state of in vivo research, presents supporting experimental data, and outlines detailed methodologies to facilitate further investigation.
While in vitro studies have shown promise for the neuroprotective potential of this compound, a comprehensive understanding of its efficacy requires rigorous in vivo validation. This guide contrasts the available data on this compound with the established in vivo neuroprotective profiles of several alternative compounds: Edaravone, Minocycline, N-acetylcysteine (NAC), Curcumin, and Resveratrol. These alternatives have been extensively studied in animal models of neurodegenerative diseases, offering a benchmark against which the potential of this compound can be assessed.
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize the quantitative data from in vivo studies on the selected neuroprotective agents across various animal models of neurodegenerative diseases. Due to the limited availability of in vivo data for this compound in neurodegenerative models, its promising in vitro results are presented for context.
Table 1: In Vivo Neuroprotective Effects of Edaravone in Stroke and Alzheimer's Disease Models
| Animal Model | Therapeutic Agent | Dosage & Administration | Key Findings | Reference |
| Rat Transient Middle Cerebral Artery Occlusion (tMCAO) | Edaravone | Intravenous, post-reperfusion | Significantly improved neurological outcome; Reduced total and cortical infarct volumes; Decreased number of apoptotic cells.[1] | [1] |
| Rat Pilocarpine-Induced Status Epilepticus | Edaravone | 1 mg/kg, intraperitoneal, 30 min before pilocarpine | Significantly prevented hippocampal cell loss; Decreased inducible nitric oxide synthase (iNOS) expression.[2] | [2] |
| Rat Streptozotocin-Induced Sporadic Alzheimer's Disease | Edaravone | 9 mg/kg | Significantly improved cognitive damage; Restored levels of oxidative stress markers (MDA, 4-HNE, etc.); Decreased hyperphosphorylation of tau protein.[3] | [3] |
Table 2: In Vivo Neuroprotective Effects of Minocycline in Stroke Models
| Animal Model | Therapeutic Agent | Dosage & Administration | Key Findings | Reference |
| Mouse Permanent Middle Cerebral Artery Occlusion | Minocycline | 90 mg/kg, intraperitoneal, 60 min before or 30 min after occlusion | Reduced infarction, brain swelling, and neurologic deficits.[4] | [4] |
| Rat Transient Cerebral Ischemia/Reperfusion | Minocycline | 40 mg/kg, intraperitoneal, daily for 7 days after I/R | Prevented pyramidal cell death and microglial activation; Reduced levels of MDA and pro-inflammatory cytokines.[5] | [5] |
| Mouse N-methyl-D-aspartate (NMDA)-Induced Retinal Damage | Minocycline | 90 mg/kg, intraperitoneal, 60 min before NMDA injection | Reduced NMDA-induced retinal damage.[6] | [6] |
Table 3: In Vivo Neuroprotective Effects of N-acetylcysteine (NAC) in Stroke Models
| Animal Model | Therapeutic Agent | Dosage & Administration | Key Findings | Reference |
| Rat Transient Forebrain Ischemia | N-acetylcysteine | 326 mg/kg, 15 min after ischemia | Significant increase in hippocampal neuronal survival.[7] | [7] |
| Mongolian Gerbil Transient Cerebral Ischemia | N-acetylcysteine | 20 mg/kg, 30 min before and 1, 2, 6 h after reperfusion | Reduced post-ischemic brain edema; Attenuated the increase in brain MDA levels.[8] | [8] |
| Rat Focal Cerebral Ischemia | N-acetylcysteine | Post-ischemia treatment | Reduced infarct volume by ~50%; Improved neurologic score; Blocked expression of TNF-α and iNOS. | [9] |
Table 4: In Vivo Neuroprotective Effects of Curcumin and Resveratrol in Neurodegenerative Disease Models
| Animal Model | Therapeutic Agent | Dosage & Administration | Key Findings | Reference |
| Rodent Models of Alzheimer's Disease | Curcumin | Not specified | Cognitive and behavioral enhancements; Decrease of amyloid plaque and hyperphosphorylation of tau proteins.[10] | [10] |
| Mouse Model of Parkinson's Disease (MPTP-induced) | Resveratrol | Not specified | Relieved motor dysfunction and death of dopaminergic neurons; Reduced activation of astrocytes and microglia.[11] | [11] |
| Rodent Models of Parkinson's Disease | Resveratrol | Not specified | Ameliorated motor dysfunction; Increased dopamine (B1211576) levels; Improved antioxidant status and reduced neuroinflammation.[12] | [12] |
Table 5: In Vitro Neuroprotective Effects of this compound in a Parkinson's Disease Model
| Cell Model | Therapeutic Agent | Concentration | Key Findings | Reference |
| Rotenone-challenged Neuro-2A (N2A) and BV-2 microglial cells | Paederoside (B150433) and this compound methyl ester (PAME) | Not specified | Significantly reduced nitric oxide (NO) accumulation.[6][13] | [6][13] |
| Rotenone-treated BV-2 cells | Paederoside | Dose-dependent | Reduction in inducible nitric oxide synthase (iNOS) activity.[6][13] | [6][13] |
| Rotenone-treated N2A cells | Paederoside | 10 μM pretreatment | Markedly enhanced cell viability; Attenuated the formation of nitrated α-synuclein.[13] | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for the in vivo models cited.
Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke
This model is widely used to mimic focal cerebral ischemia.[2][11][14]
-
Animal Preparation: Adult male Sprague-Dawley rats or C57BL/6 mice are anesthetized, typically with isoflurane. Body temperature is maintained at 37°C throughout the procedure.
-
Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and transected. A nylon monofilament with a silicon-coated tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: For transient ischemia, the filament is left in place for a defined period (e.g., 2 hours) and then withdrawn to allow for reperfusion. For permanent ischemia, the filament is left in place.
-
Outcome Assessment: Neurological deficits are scored at various time points post-occlusion. After a set survival period (e.g., 24 hours), animals are euthanized, and brains are sectioned for infarct volume measurement using TTC staining or histological analysis.
MPTP-Induced Model of Parkinson's Disease
This model is used to induce parkinsonian features through the selective neurotoxicity of MPTP to dopaminergic neurons.[1][15][16][17][18]
-
Animal Preparation: Typically, C57BL/6 mice are used due to their sensitivity to MPTP.
-
Toxin Administration: MPTP hydrochloride is dissolved in saline and administered via intraperitoneal injection. Dosing regimens can vary, for example, multiple injections over a short period.
-
Behavioral Testing: Motor function is assessed using tests such as the rotarod, pole test, or open field test to measure coordination, bradykinesia, and locomotor activity.
-
Neurochemical and Histological Analysis: At the end of the study period, animals are euthanized. Brains are processed for HPLC analysis to determine dopamine and its metabolite levels in the striatum. Immunohistochemistry is used to quantify the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research. The following diagrams, generated using Graphviz, illustrate a key signaling pathway for this compound and a typical experimental workflow for in vivo neuroprotection studies.
Discussion and Future Directions
The presented data highlights a significant disparity in the level of in vivo validation between this compound and the comparator compounds. While Edaravone, Minocycline, NAC, Curcumin, and Resveratrol have demonstrated neuroprotective effects in various animal models of stroke, Parkinson's disease, and Alzheimer's disease, the evidence for this compound is currently limited to in vitro studies.
The in vitro findings for this compound are promising, suggesting a mechanism of action involving the inhibition of the NF-κB/iNOS/NO pathway, which is relevant to neuroinflammation and neuronal damage in neurodegenerative diseases.[6][13] This provides a strong rationale for its investigation in vivo.
To validate the neuroprotective potential of this compound, future research should focus on:
-
In Vivo Efficacy Studies: Conducting well-designed in vivo experiments using established animal models of neurodegenerative diseases, such as the MCAO model for stroke and the MPTP or 6-OHDA models for Parkinson's disease.
-
Pharmacokinetic and Pharmacodynamic Profiling: Determining the bioavailability, brain penetration, and optimal dosing regimen of this compound in animal models.
-
Direct Comparative Studies: Performing head-to-head comparisons of this compound with other neuroprotective agents in the same animal model to directly assess relative efficacy.
-
Mechanism of Action Elucidation: Further investigating the in vivo molecular mechanisms underlying the neuroprotective effects of this compound.
References
- 1. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The 6-hydroxydopamine model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Protective effects of paederoside in rotenone-induced cellular models of Parkinson’s disease [frontiersin.org]
- 7. Pelargonidin ameliorates MCAO-induced cerebral ischemia/reperfusion injury in rats by the action on the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound protect bone mass in lipopolysaccharide-treated rats by reducing oxidative stress and inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Paederoside, an active metabolite of Paederia scandens, alleviates osteoporosis by modulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protective effects of paederoside in rotenone-induced cellular models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MPTP-induced parkinsonism as a model for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MPTP as a mitochondrial neurotoxic model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MPTP-Induced Parkinsonian Syndrome - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Paederosidic Acid and Paederoside: Unveiling Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two closely related iridoid glycosides, Paederosidic Acid and Paederoside (B150433), primarily isolated from plants of the Paederia genus, such as Paederia scandens. Both compounds have garnered significant interest in the scientific community for their diverse and potent biological activities. This document aims to objectively compare their known attributes, supported by available experimental data, to aid researchers in their ongoing and future investigations.
Chemical Structure and Physicochemical Properties
This compound and Paederoside share a core iridoid glycoside structure, with subtle differences that significantly influence their biological activities.
| Property | This compound | Paederoside |
| Molecular Formula | C₁₈H₂₄O₁₂S | C₁₈H₂₂O₁₁S |
| Molecular Weight | 464.4 g/mol | 446.4 g/mol |
| Chemical Structure | Contains a carboxylic acid group. | Contains a methyl ester group instead of a carboxylic acid. |
Comparative Biological Activities
While both compounds exhibit a range of therapeutic effects, the current body of research suggests distinct areas of primary activity. This section summarizes their known biological effects with available quantitative data.
It is crucial to note that the following data is compiled from various studies and may not be directly comparable due to differing experimental conditions.
Anti-inflammatory Activity
Both compounds have been reported to possess anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway. Iridoids isolated from Paederia scandens have been shown to exert anti-inflammatory effects by inhibiting this pathway in macrophage models, which leads to the suppression of pro-inflammatory mediators.[1][2]
| Parameter | This compound | Paederoside | Reference Compound/Vehicle |
| NO Inhibition in rotenone-induced BV-2 cells | Data not available | Significant reduction | Rotenone-treated cells |
| iNOS Activity in rotenone-induced BV-2 cells | Data not available | Dose-dependent reduction | Rotenone-treated cells |
Bone Metabolism Regulation
A significant distinction in the reported activities of these two compounds lies in their effects on bone metabolism. Paederoside has been more extensively studied for its potent anti-osteoporotic effects.
| Biological Process | This compound | Paederoside |
| Osteoclastogenesis | Suppresses osteoclastogenesis by binding to the P2Y14 receptor.[1] | Suppresses osteoclast activity.[3][4] |
| Osteoblastogenesis | Data not available | Promotes osteogenesis.[3][4] |
| Signaling Pathway | P2Y14 Receptor Signaling | Wnt/β-catenin Signaling Pathway[3][4][5] |
Neuroprotective Effects
Both this compound and Paederoside have demonstrated neuroprotective potential.
| Activity | This compound | Paederoside |
| Reported Neuroprotective Effects | Exhibits notable neuroprotective properties in rodent models.[1][6] | Reduces nitric oxide (NO) accumulation and inducible nitric oxide synthase (iNOS) activity in rotenone-challenged Neuro-2A (N2A) and BV-2 microglial cells.[1][6] |
Signaling Pathways and Mechanisms of Action
Paederoside and the Wnt/β-catenin Signaling Pathway
Paederoside has been shown to alleviate osteoporosis by modulating the Wnt/β-catenin signaling pathway.[3][4][5] Activation of this pathway is crucial for osteoblast differentiation and bone formation.
References
- 1. Protective effects of paederoside in rotenone-induced cellular models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Paederoside, an active metabolite of Paederia scandens, alleviates osteoporosis by modulating Wnt/β-catenin signaling [frontiersin.org]
- 4. Paederoside, an active metabolite of Paederia scandens, alleviates osteoporosis by modulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protective effects of paederoside in rotenone-induced cellular models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Paederosidic Acid and P2Y14 Receptor Antagonists: A Comparative Guide for Osteoarthritis Research
For Researchers, Scientists, and Drug Development Professionals
Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, inflammation, and bone remodeling. The management of OA remains a significant challenge, driving the exploration of novel therapeutic targets and agents. This guide provides a comparative overview of two distinct therapeutic strategies for osteoarthritis: the targeted antagonism of the P2Y14 receptor (P2Y14R) and the broader anti-inflammatory and chondroprotective effects of Paederosidic Acid.
The P2Y14 Receptor: A Purinergic Target in Osteoarthritis
The P2Y14 receptor, a G protein-coupled receptor, has emerged as a promising target in inflammatory diseases. Activated by UDP-sugars released from damaged cells, P2Y14R is implicated in immune cell recruitment and inflammatory responses, processes pivotal to the pathogenesis of osteoarthritis.
P2Y14 Receptor Antagonists: A Targeted Approach
A growing number of synthetic antagonists targeting the P2Y14R are under investigation for their potential to mitigate inflammation in various diseases, including arthritis. These compounds offer a specific mechanism of action by blocking the pro-inflammatory signaling cascade initiated by P2Y14R activation.
Comparative Efficacy of Selected P2Y14R Antagonists
The following table summarizes the in vitro potency of several notable P2Y14R antagonists.
| Compound ID | Scaffold | Target | IC50 / KB | Cell Line / Assay | Reference |
| PPTN | 2-Naphthoic acid derivative | Human P2Y14R | KB = 434 pM | C6 Glioma cells (Adenylyl cyclase inhibition) | [1][2] |
| Compound 8 | Novel scaffold | Human P2Y14R | IC50 = 2.46 nM | HEK293 cells (cAMP assay) | [3] |
| MRS4458 | 3-substituted benzoic acid | Human P2Y14R | Potent antagonist | Fluorescent assay | [4] |
| MRS4478 | 3-substituted benzoic acid | Human P2Y14R | Potent antagonist | Fluorescent assay | [4] |
Experimental Protocol: P2Y14R Antagonist Activity Assay (cAMP-based)
This protocol outlines a common method for assessing the inhibitory effect of P2Y14R antagonists.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human P2Y14 receptor are cultured under standard conditions.
-
Agonist Stimulation: Cells are pre-incubated with varying concentrations of the test antagonist for a specified period. Subsequently, they are stimulated with a known P2Y14R agonist (e.g., UDP-glucose) to induce a response.
-
cAMP Measurement: Intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels are measured using a commercially available ELISA or TR-FRET based assay kit. P2Y14R is a Gi-coupled receptor, so its activation leads to a decrease in cAMP levels.
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced decrease in cAMP is quantified. IC50 values are calculated by plotting the percentage of inhibition against the antagonist concentration.[3]
P2Y14R Signaling Pathway in Chondrocytes
Activation of P2Y14R on chondrocytes by UDP-glucose can trigger downstream signaling cascades that contribute to inflammatory responses and cartilage degradation.
This compound: A Natural Compound with Anti-Inflammatory Potential
This compound is an iridoid glycoside found in plants of the Paederia genus, such as Paederia scandens. Traditional medicine has utilized these plants for their anti-inflammatory and analgesic properties.[5][6] Recent scientific studies have begun to elucidate the mechanisms underlying these effects, suggesting a potential role for this compound in managing inflammatory conditions like osteoarthritis.
Anti-Inflammatory and Chondroprotective Effects of this compound
Current research indicates that this compound exerts its therapeutic effects through mechanisms distinct from P2Y14R antagonism. Its primary modes of action appear to be the reduction of oxidative stress and the inhibition of the NF-κB signaling pathway.
| Study Focus | Model | Key Findings | Reference |
| Anti-inflammatory & Bone Protection | Lipopolysaccharide (LPS)-treated rats | Reduced oxidative stress, downregulated TNF-α, enhanced osteogenic differentiation, and suppressed osteoclast differentiation. | [7] |
| Anti-inflammatory Mechanism | Macrophage cell line | Iridoid glycosides from P. scandens inhibit the NF-κB pathway. | [3] |
| Rheumatoid Arthritis | Collagen-induced arthritis mouse model | P. scandens extract inhibited paw swelling and reduced pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). | [6] |
Experimental Protocol: Anti-Inflammatory Activity of this compound (NF-κB Inhibition)
This protocol describes a method to evaluate the effect of this compound on a key inflammatory pathway.
-
Cell Culture: A suitable cell line, such as RAW 264.7 macrophages or human chondrocytes, is cultured.
-
Induction of Inflammation: Cells are stimulated with an inflammatory agent like Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β) to activate the NF-κB pathway.
-
Treatment: Cells are co-treated with various concentrations of this compound.
-
NF-κB Analysis: The inhibition of NF-κB activation is assessed by measuring the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB using Western blotting or immunofluorescence.
-
Downstream Target Analysis: The expression of NF-κB target genes, such as TNF-α, IL-6, and COX-2, is quantified using qPCR or ELISA to confirm the anti-inflammatory effect.
Mechanism of Action of this compound in Osteoarthritis
This compound appears to mitigate inflammation and protect cartilage through the inhibition of the NF-κB pathway, a central regulator of inflammatory responses in osteoarthritis.
References
- 1. [PDF] Progress on research and development of Paederia scandens as a natural medicine | Semantic Scholar [semanticscholar.org]
- 2. Paederoside, an active metabolite of Paederia scandens, alleviates osteoporosis by modulating Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of novel P2Y14 agonist and antagonist using conventional and nonconventional methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. This compound protect bone mass in lipopolysaccharide-treated rats by reducing oxidative stress and inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of Paederosidic Acid: A Comparative Analysis
For Immediate Release
Dateline: December 10, 2025
Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the anti-inflammatory activity of Paederosidic Acid. This guide provides a thorough analysis of its performance against established anti-inflammatory agents, Dexamethasone (B1670325) and Ibuprofen, supported by experimental data and detailed methodologies.
This compound, a naturally occurring iridoid glycoside found in plants of the Paederia genus, has demonstrated notable anti-inflammatory properties. This guide synthesizes available research to present a clear, data-driven comparison of its efficacy. While direct IC50 values for this compound's inhibition of key inflammatory mediators are still under investigation, this guide utilizes data from a closely related iridoid glycoside isolated from Paederia scandens to provide a valuable benchmark.
Comparative Efficacy: this compound and Alternatives
To contextualize the anti-inflammatory potential of this compound, its activity is compared against the well-established steroidal anti-inflammatory drug, Dexamethasone, and the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. The following tables summarize the available quantitative data on the inhibition of key inflammatory mediators.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 Value | Notes |
| Iridoid Glycoside (from P. scandens) | 15.30 µM[1][2][3] | A related compound to this compound, isolated from the same plant genus. |
| Dexamethasone | 34.60 µg/mL[4] | Established steroidal anti-inflammatory drug. |
| Ibuprofen | Dose-dependent reduction | Significant reduction in NO levels observed at 200 µM and 400 µM concentrations.[5] |
Table 2: Inhibition of Pro-Inflammatory Cytokines in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Target Cytokine | Effect |
| Iridoid Glycoside (from P. scandens) | IL-1β, IL-6 | Qualitative reduction in expression observed.[1][2][3] |
| Dexamethasone | TNF-α, IL-1β, IL-6 | Dose-dependent inhibition of production.[6][7][8][9][10][11] |
| Ibuprofen | TNF-α, IL-1β, IL-6 | Dose-dependent reduction in mRNA expression.[5] |
Delving into the Mechanism: Signaling Pathways in Inflammation
The anti-inflammatory effects of this compound and the comparative drugs are mediated through their interaction with key signaling pathways involved in the inflammatory response. Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of these pathways in immune cells like macrophages.
This compound and related iridoid glycosides are believed to exert their anti-inflammatory effects by inhibiting the activation of NF-κB and MAPK signaling pathways. This, in turn, suppresses the expression of pro-inflammatory enzymes like iNOS and COX-2, and the production of inflammatory cytokines.
References
- 1. Anti-inflammatory iridoid glycosides from Paederia scandens (Lour.) Merrill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dexamethasone induces aberrant macrophage immune function and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Paederosidic Acid: A Potential Anticonvulsant Compared with Standard Therapies
A detailed guide for researchers and drug development professionals on the comparative efficacy of Paederosidic Acid, with insights drawn from related compounds and plant extracts, versus established anticonvulsant drugs.
While direct experimental data on the anticonvulsant efficacy of isolated this compound is not currently available in peer-reviewed literature, its presence in plants of the Paederia genus, which have been investigated for their anticonvulsant properties, suggests its potential role in seizure management. This guide provides a comparative analysis based on the available data for Paederia extracts and the broader class of iridoid glycosides, to which this compound belongs, against standard anticonvulsant medications.
Efficacy Comparison: Paederia Extracts vs. Standard Anticonvulsants
The following table summarizes the anticonvulsant effects observed in preclinical studies of Paederia extracts and compares them with the established efficacy of standard anticonvulsant drugs in similar models. It is important to note that the data for Paederia extracts represents the combined effect of multiple phytochemicals, including this compound.
| Compound/Extract | Animal Model | Seizure Induction Method | Dosage | Observed Efficacy | Standard Anticonvulsant Comparison |
| Paederia foetida Ethanolic Extract | Rat | Maximal Electroshock (MES) | 250 & 500 mg/kg | Significantly decreased the duration of tonic-clonic seizures and recovery time. The percentage of inhibition was 66%.[1] | Phenytoin (25 mg/kg) is a standard positive control in this model. |
| Paederia foetida Ethanolic Extract | Rat | Pentylenetetrazole (PTZ) | 250 & 500 mg/kg | Delayed the onset of seizures and effectively reduced the duration of convulsions.[1] | Sodium valproate (50 mg/kg) is a standard positive control in this model. |
| Iridoid Glycoside Fraction (Feretia apodanthera) | Mouse | Pentylenetetrazole (PTZ) | 15-90 mg/kg | Dose-dependently protected against clonic seizures, with 90 mg/kg providing 100% protection. Increased the latency to the first seizure. | Clonazepam (0.1 mg/kg) was used as a positive control. |
Mechanisms of Action: A Comparative Overview
Standard anticonvulsants operate through various mechanisms to stabilize neuronal membranes and reduce excessive electrical activity in the brain.[2][3][4][5][6] The potential mechanism of this compound, inferred from studies on iridoid glycosides, may involve the modulation of GABAergic neurotransmission.
| Drug/Compound Class | Primary Mechanism of Action |
| Standard Anticonvulsants | |
| Phenytoin, Carbamazepine, Lamotrigine | Blockade of voltage-gated sodium channels.[3] |
| Benzodiazepines (e.g., Diazepam, Clonazepam), Barbiturates | Enhancement of GABA-mediated inhibition by modulating GABAA receptors.[2][3] |
| Valproic Acid | Multiple mechanisms including sodium channel blockade, enhancement of GABAergic activity, and T-type calcium channel blockade. |
| Ethosuximide | Blockade of T-type calcium channels.[2][3] |
| This compound (inferred) | |
| Iridoid Glycosides | The anticonvulsant effects of some iridoid glycosides are suggested to be mediated through the GABAA receptor complex. Terpenoids, a class of compounds that includes the iridoid backbone of this compound, have been shown to modulate GABAA receptors.[7] |
Experimental Protocols
Maximal Electroshock (MES) Induced Seizure Model
The MES test is a widely used preclinical model to screen for anticonvulsant activity, particularly against generalized tonic-clonic seizures.[8]
-
Animal Model: Typically adult male rats or mice are used.
-
Procedure:
-
Animals are administered the test compound (e.g., Paederia foetida extract) or a standard anticonvulsant (e.g., Phenytoin) orally or intraperitoneally.
-
After a predetermined time (to allow for drug absorption), a maximal electrical stimulus (e.g., 150 mA for 0.2 seconds) is delivered through corneal or ear clip electrodes.[1]
-
The animal is observed for the presence and duration of tonic hind limb extension, a characteristic feature of a maximal seizure.
-
-
Efficacy Endpoint: The ability of the test compound to prevent the tonic hind limb extension or reduce its duration is considered a measure of anticonvulsant efficacy.
Pentylenetetrazole (PTZ) Induced Seizure Model
The PTZ-induced seizure model is used to identify compounds effective against myoclonic and absence seizures.[8] PTZ is a GABAA receptor antagonist.[9]
-
Animal Model: Adult male rats or mice are commonly used.
-
Procedure:
-
The test compound or a standard drug (e.g., Sodium Valproate) is administered to the animals.
-
After an appropriate absorption time, a convulsant dose of PTZ (e.g., 60-100 mg/kg) is injected intraperitoneally or subcutaneously.[9]
-
Animals are observed for the onset and duration of seizures, typically characterized by myoclonic jerks leading to generalized clonic convulsions.
-
-
Efficacy Endpoint: An increase in the latency to the first seizure and a decrease in the duration and severity of the seizures are indicative of anticonvulsant activity.
Visualizing the Pathways and Processes
Signaling Pathways
The following diagram illustrates the primary mechanisms of action of standard anticonvulsants, highlighting the potential, inferred pathway for this compound based on the activity of other iridoid glycosides.
Caption: Mechanisms of action for standard anticonvulsants and the putative pathway for this compound.
Experimental Workflow
This diagram outlines the typical workflow for screening the anticonvulsant activity of a novel compound.
Caption: Preclinical screening workflow for anticonvulsant drug discovery.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. GABA(A) receptor modulation by terpenoids from Sideritis extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 9. Anticonvulsant Activity of Viola tricolor against Seizures Induced by Pentylenetetrazol and Maximal Electroshock in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mechanism: A Comparative Guide to Paederosidic Acid's Impact on the PI3K/Akt/NF-κB Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of Paederosidic Acid's potential mechanism of action on the pivotal PI3K/Akt/NF-κB signaling pathway. While direct, comprehensive studies on this compound remain emergent, this document leverages data from closely related compounds and established pathway inhibitors to provide a valuable reference for researchers investigating its anti-inflammatory and therapeutic potential.
Introduction to this compound and the PI3K/Akt/NF-κB Pathway
This compound is an iridoid glycoside found in plants of the Paederia genus, which have a history of use in traditional medicine for treating inflammatory conditions.[1][2] The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/nuclear factor-kappa B (NF-κB) pathway is a crucial signaling cascade that regulates a multitude of cellular processes, including inflammation, cell survival, proliferation, and immune responses. Dysregulation of this pathway is implicated in various diseases, making it a prime target for therapeutic intervention.
Comparative Analysis of Pathway Inhibition
Due to the limited availability of specific quantitative data for this compound, we present a comparative analysis using data from a structurally similar iridoid glycoside, Asperulosidic Acid (ASPA), and well-characterized synthetic PI3K inhibitors, Wortmannin and LY294002. This comparison provides a framework for understanding the potential efficacy of this compound.
Table 1: Comparative Efficacy of PI3K/Akt/NF-κB Pathway Inhibitors
| Compound | Target(s) | Model System | Observed Effect on PI3K/Akt/NF-κB Pathway |
| Asperulosidic Acid (ASPA) | PI3K, Akt, IKK, IκB-α, NF-κB | Lipopolysaccharide (LPS)-induced uveitis in rats and retinal pigment epithelial (RPE) cells | Significantly decreased the phosphorylation of PI3K-p85, Akt, IKK, and IκB-α, and inhibited the nuclear translocation of NF-κB p65.[1] |
| Wortmannin | Pan-PI3K (irreversible) | Various cell lines and animal models | Potent, irreversible inhibitor of all PI3K isoforms, leading to downstream inhibition of Akt and NF-κB signaling. |
| LY294002 | Pan-PI3K (reversible) | Various cell lines and animal models | Reversible inhibitor of all PI3K isoforms, commonly used as a tool compound to study the pathway. |
| This compound (Predicted) | PI3K, Akt, NF-κB | Inferred from studies on Paederia scandens extracts and similarity to ASPA | Predicted to inhibit the phosphorylation of key pathway components, thereby reducing the inflammatory response. |
Visualizing the Mechanism
To elucidate the intricate signaling cascade and the proposed points of intervention for this compound, the following diagrams have been generated.
Caption: Proposed mechanism of this compound on the PI3K/Akt/NF-κB pathway.
Caption: A typical experimental workflow for validating pathway inhibition.
Detailed Experimental Protocols
The following protocols are based on methodologies reported for the investigation of Asperulosidic Acid and can be adapted for the validation of this compound's mechanism of action.[1]
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are a suitable model for studying inflammation.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) or a known inhibitor (e.g., 10 µM LY294002) for 1-2 hours.
-
Induce an inflammatory response by adding Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for a specified time (e.g., 30 minutes for phosphorylation studies, 24 hours for cytokine analysis).
-
Western Blot Analysis
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice with RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10-12% gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-Akt, Akt, p-IκBα, IκBα, NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometry:
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Conclusion and Future Directions
The available evidence, primarily from studies on the plant source of this compound and closely related iridoid glycosides, strongly suggests that this compound possesses anti-inflammatory properties mediated through the inhibition of the PI3K/Akt/NF-κB pathway.[1][2] Its structural similarity to Asperulosidic Acid further supports this hypothesis.
Future research should focus on direct validation using isolated this compound to quantify its inhibitory effects on key pathway components. Determining IC50 values for PI3K and Akt inhibition and conducting in vivo studies will be crucial for establishing its therapeutic potential. The comparative framework and experimental protocols provided in this guide offer a robust starting point for researchers aiming to elucidate the precise molecular mechanisms of this compound.
References
Paederosidic Acid: A Comparative Analysis of its Biological Activity Across Diverse Cell Lines
For Immediate Release
This guide provides a comprehensive comparison of the biological activities of Paederosidic Acid (PA) across various cell lines, with a focus on its anti-cancer, anti-inflammatory, and neuroprotective properties. The information is targeted towards researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for the cited studies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the mechanisms of action.
Anti-Cancer Activity: A Focus on Non-Small Cell Lung Cancer
Recent studies have highlighted the anti-tumor potential of this compound, particularly against human non-small cell lung cancer (NSCLC). In A549 lung cancer cells, PA has been shown to exhibit significant anti-proliferative effects.
Comparative Cytotoxicity of this compound
| Cell Line | Cell Type | Assay | IC50 | Reference |
| A549 | Human Non-Small Cell Lung Cancer | MTT | 75.8 µg/mL | [1] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Further research is required to establish a broader profile of this compound's cytotoxic activity against a wider range of cancer cell lines.
Mechanism of Action in A549 Cells: Induction of Apoptosis
The anti-cancer activity of this compound in A549 cells is attributed to the induction of mitochondria-mediated apoptosis.[1] This process is characterized by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.
Key molecular events in PA-induced apoptosis in A549 cells include:
-
Upregulation of: Caspase-3, Caspase-8, Caspase-9, Bid, and Bax.[1]
-
Downregulation of: Bcl-2.[1]
-
Stimulation of: Cytochrome C release from mitochondria.[1]
These events are orchestrated through the modulation of key signaling pathways. Specifically, this compound treatment leads to a significant increase in the phosphorylation of JNK (c-Jun N-terminal kinase) and a decrease in the phosphorylation of Akt, a protein kinase that promotes cell survival.[1] The activation of the JNK signaling pathway appears to play a crucial role in initiating the apoptotic cascade.[1]
Anti-Inflammatory and Bone-Protective Effects
In addition to its anti-cancer properties, this compound has demonstrated significant anti-inflammatory and bone-protective effects. Studies utilizing MC3T3-E1 (pre-osteoblast) and RAW264.7 (macrophage-like) cell lines have shown that PA can alleviate oxidative stress and inflammation, which are key contributors to bone loss. This suggests a potential therapeutic role for PA in inflammatory bone diseases.
Neuroprotective Properties
The neuroprotective potential of this compound has been investigated in Neuro-2A (mouse neuroblastoma) and BV-2 (mouse microglial) cell lines. Research indicates that PA can reduce the accumulation of nitric oxide, a key mediator of neuroinflammation and neuronal damage. These findings suggest that this compound may have therapeutic applications in neurodegenerative diseases.
Experimental Protocols
Cell Culture and Viability Assay (A549 Cells)[1]
-
Cell Line: A549 human non-small cell lung cancer cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assay: The anti-proliferative effects of this compound were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method. Cells were seeded in 96-well plates and treated with various concentrations of PA. After a specified incubation period, MTT solution was added to each well. The resulting formazan (B1609692) crystals were dissolved, and the absorbance was measured to determine cell viability and calculate the IC50 value.
Apoptosis Analysis (A549 Cells)[1]
-
Morphological Assessment: Apoptotic morphology was observed using fluorescence microscopy after staining with DAPI (4',6-diamidino-2-phenylindole).
-
Flow Cytometry: Quantification of apoptotic cells was performed by flow cytometry using an Annexin V-FITC/PI (propidium iodide) apoptosis detection kit.
Western Blotting for Signaling Pathway Analysis (A549 Cells)[1]
-
Protein Extraction: Total protein was extracted from treated and untreated A549 cells.
-
Electrophoresis and Transfer: Protein samples were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were probed with primary antibodies against key proteins in the apoptosis and signaling pathways (e.g., caspases, Bcl-2 family proteins, phosphorylated and total JNK and Akt).
-
Detection: Protein bands were visualized using a chemiluminescence detection system.
Visualizing the Mechanisms
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for assessing this compound's anti-cancer activity.
Caption: Signaling pathway of this compound-induced apoptosis in A549 cells.
References
A Comparative Analysis of Paederosidic Acid from Diverse Botanical Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of Paederosidic Acid, an iridoid glycoside with significant therapeutic potential, isolated from various plant sources. This document outlines the compound's biological activities, presents a comparative analysis of its prevalence in different species, and details the experimental protocols for its extraction, isolation, and quantification.
Introduction to this compound and its Biological Significance
This compound is a bioactive compound that has garnered attention for its diverse pharmacological effects. It is predominantly found in plants belonging to the Paederia genus, notably Paederia scandens and Paederia foetida, as well as in Saprosma ternatum of the Rubiaceae family.[1][2][3] Research has demonstrated its potential in several therapeutic areas, including as an anti-inflammatory, anti-tumor, anticonvulsant, and sedative agent.[1][4] Furthermore, recent studies have highlighted its role in promoting osteogenic activity and protecting against bone loss, suggesting its utility in treating conditions like osteoporosis.[5]
The mechanism of action for some of these effects has been linked to the modulation of key signaling pathways. For instance, the antidiarrheal activity of extracts containing this compound has been associated with the PI3K/Akt/NF-κB signaling pathway.[6] Additionally, paederoside (B150433), a related compound, has been shown to alleviate osteoporosis by modulating Wnt/β-catenin signaling.[7]
Comparative Data on this compound Content
While qualitative data confirms the presence of this compound in several plant species, quantitative comparisons of its yield are less commonly reported in readily available literature. The concentration of this compound can vary significantly based on the plant part, geographical location, harvesting time, and the extraction method employed. The following table summarizes the known plant sources of this compound.
| Plant Species | Family | Common Name(s) | Known to Contain this compound |
| Paederia scandens | Rubiaceae | Chinese Fever Vine, Skunkvine | Yes[1][8] |
| Paederia foetida | Rubiaceae | Skunkvine, Stinkvine | Yes[1][2] |
| Saprosma ternatum | Rubiaceae | - | Yes (as epithis compound)[3] |
Experimental Protocols
A standardized methodology is crucial for the accurate comparison of this compound content from different botanical sources. The following sections detail the typical experimental workflow for extraction, isolation, and quantification.
Experimental Workflow for Comparative Analysis
Caption: Experimental workflow for the extraction, isolation, and analysis of this compound.
Detailed Methodologies
1. Plant Material Collection and Preparation:
-
Fresh plant material (e.g., leaves and stems of Paederia scandens) is collected, washed, and air-dried in the shade.
-
The dried material is then ground into a coarse powder using a mechanical grinder.
2. Extraction:
-
The powdered plant material is extracted with a solvent, typically 80% ethanol, at room temperature for an extended period, often with periodic shaking.[9]
-
The extraction process is usually repeated multiple times to ensure maximum yield.
-
The resulting extracts are combined and filtered.
-
The solvent is then removed under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Isolation and Purification:
-
The crude extract is subjected to column chromatography for fractionation. Silica gel is a common stationary phase.
-
A gradient elution system with solvents of increasing polarity (e.g., a mixture of chloroform (B151607) and methanol) is used to separate the compounds.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing the compound of interest are pooled and further purified using techniques like preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
4. Quantification:
-
An ultra-high-performance liquid chromatography coupled with a diode array detector (UPLC-DAD) method is developed and validated for the simultaneous quantification of this compound.[10]
-
The analysis is typically performed on a C18 column with a mobile phase consisting of an acidified water and acetonitrile (B52724) gradient.[10]
-
A calibration curve is prepared using a certified reference standard of this compound to ensure accurate quantification.
5. Structural Elucidation:
-
The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (1D and 2D) and Mass Spectrometry (MS).[9]
Signaling Pathway Influenced by this compound Derivatives
The anti-inflammatory and immunomodulatory effects of iridoid glycosides, including this compound, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The PI3K/Akt/NF-κB pathway is a critical regulator of inflammation.
Caption: Inhibition of the PI3K/Akt/NF-κB signaling pathway by this compound.
Conclusion
This compound stands out as a promising natural compound with a spectrum of beneficial biological activities. While Paederia scandens and Paederia foetida are the most cited sources, further quantitative studies are necessary to establish the most commercially viable source for its large-scale production. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct such comparative analyses, which are essential for the future development of this compound-based therapeutics. The elucidation of its interaction with key signaling pathways, such as PI3K/Akt/NF-κB, further solidifies its potential as a lead compound in drug discovery programs targeting inflammatory and other diseases.
References
- 1. Protective effects of paederoside in rotenone-induced cellular models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Products isolated from Paederia foetida - BioCrick [biocrick.com]
- 3. Iridoid glycosides from Saprosma ternatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sedative hypnotics biological activity- BioCrick [biocrick.com]
- 5. This compound protect bone mass in lipopolysaccharide-treated rats by reducing oxidative stress and inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination and Mechanism of Antidiarrheal Chemical Constituents of Paederia scandens Determined by HPLC-ESI-MS Integrated with Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paederoside, an active metabolite of Paederia scandens, alleviates osteoporosis by modulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Validation of an UPLC-DAD Method for the Quantification of Phenolic Acids, Verbascoside and 6-epi-aucubin in Crescentia cujete Fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Binding Affinity of Paederosidic Acid to the P2Y14 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of Paederosidic Acid to its primary target, the P2Y14 receptor (P2Y14R), alongside other known antagonists. Supporting experimental data, detailed methodologies for key validation assays, and visual representations of the relevant signaling pathway and experimental workflows are presented to facilitate a comprehensive understanding of this compound's interaction with its target.
Comparative Binding Affinity of P2Y14R Antagonists
The binding affinity of this compound for the P2Y14 receptor has been quantified, and a comparison with other known antagonists highlights its relative potency. The following table summarizes the available quantitative data for these compounds.
| Compound | Target | Assay Type | Measured Value | Unit |
| This compound | P2Y14R | Antagonistic Activity | IC50 = 8.287 | µM |
| PPTN | P2Y14R | Competitive Antagonism | KB = 434 | pM |
| PPTN | P2Y14R | Chemotaxis Inhibition (in the presence of 10 µM UDP-glucose) | IC50 ≈ 1 | nM |
| PPTN | P2Y14R | Chemotaxis Inhibition (in the presence of 100 µM UDP-glucose) | IC50 ≈ 4 | nM |
| MRS2578 | P2Y6R | Antagonistic Activity | IC50 = 37 | nM |
Note: MRS2578 is included as a selective antagonist for a different P2Y receptor subtype (P2Y6R) to provide context on antagonist potencies within the P2Y receptor family. It is not a direct competitor for the P2Y14 receptor.
Experimental Protocols for Binding Affinity Validation
The interaction of this compound with the P2Y14 receptor has been validated using advanced biophysical techniques that assess target engagement within a cellular context. Below are detailed methodologies for two such key experiments: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify drug-target engagement in a physiological setting. The principle is based on the ligand-induced thermal stabilization of the target protein.
Objective: To determine if this compound binds to and stabilizes the P2Y14 receptor in intact cells.
Materials:
-
Cells expressing the P2Y14 receptor (e.g., HEK293 cells stably expressing P2Y14R)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Centrifuge
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, PVDF membranes, blocking buffer, primary antibody against P2Y14R, secondary antibody, and detection reagents)
Protocol:
-
Cell Culture and Treatment:
-
Culture P2Y14R-expressing cells to confluency.
-
Treat the cells with various concentrations of this compound or vehicle control and incubate under normal cell culture conditions for a specified time (e.g., 1 hour).
-
-
Heating:
-
After treatment, harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermocycler for a short duration (e.g., 3 minutes). A temperature gradient is crucial to determine the melting curve of the protein.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the amount of soluble P2Y14R in each sample by Western blotting using a specific anti-P2Y14R antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the relative amount of soluble P2Y14R as a function of temperature for both the this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature for the this compound-treated samples indicates stabilization of the P2Y14 receptor upon binding, confirming target engagement.
-
Drug Affinity Responsive Target Stability (DARTS)
The Drug Affinity Responsive Target Stability (DARTS) assay identifies protein targets of small molecules by taking advantage of the principle that a protein becomes more resistant to proteolysis when it is bound by a ligand.
Objective: To confirm the interaction between this compound and the P2Y14 receptor by assessing changes in its protease sensitivity.
Materials:
-
Cell lysate from cells expressing the P2Y14 receptor
-
This compound
-
Vehicle control (e.g., DMSO)
-
Protease (e.g., thermolysin or pronase)
-
Protease inhibitor
-
Reaction buffer (e.g., M-PER or RIPA buffer)
-
Equipment for Western blotting
Protocol:
-
Cell Lysate Preparation:
-
Prepare a cell lysate from P2Y14R-expressing cells using a suitable lysis buffer.
-
Determine the total protein concentration of the lysate.
-
-
Compound Incubation:
-
Aliquot the cell lysate into separate tubes.
-
Treat the aliquots with either this compound or vehicle control and incubate at room temperature for a specified time (e.g., 1 hour) to allow for binding.
-
-
Protease Digestion:
-
Add a protease (e.g., thermolysin) to each tube. The concentration of the protease should be optimized to achieve partial digestion of the total protein.
-
Incubate the samples for a defined period (e.g., 30 minutes) at room temperature.
-
-
Stopping the Reaction:
-
Stop the proteolytic digestion by adding a protease inhibitor or by heat inactivation.
-
-
Analysis by Western Blotting:
-
Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for the P2Y14 receptor.
-
-
Data Interpretation:
-
Compare the band intensity of the P2Y14R protein between the this compound-treated and vehicle-treated samples.
-
A more intense band in the this compound-treated sample indicates that the compound protected the P2Y14 receptor from proteolytic degradation, thus confirming a direct binding interaction.
-
Visualizing the Molecular Context
To better understand the biological relevance of this compound's binding to the P2Y14 receptor and the experimental approaches to validate this interaction, the following diagrams are provided.
Caption: A generalized workflow for validating the binding of this compound to the P2Y14 receptor.
Caption: The signaling pathway of the P2Y14 receptor in RANKL-induced osteoclastogenesis.
A Comparative Analysis of Paederosidic Acid and Other Iridoid Glycosides for Pain Relief
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analgesic Efficacy and Mechanisms
Iridoid glycosides, a class of monoterpenoids widely distributed in the plant kingdom, have garnered significant interest for their diverse pharmacological activities, including potent analgesic and anti-inflammatory properties. This guide provides a comparative analysis of paederosidic acid against other well-studied iridoid glycosides—harpagoside, aucubin, and catalpol (B1668604)—in the context of pain relief. The information presented herein is based on available experimental data to aid researchers and drug development professionals in their evaluation of these natural compounds as potential therapeutic agents.
Comparative Analgesic Efficacy
The analgesic potential of iridoid glycosides has been evaluated in various preclinical models of pain, primarily through the acetic acid-induced writhing test and the formalin test in rodents. These tests assess both peripheral and central mechanisms of analgesia.
A summary of the available quantitative data on the analgesic effects of this compound and its derivatives, alongside other prominent iridoid glycosides, is presented below. It is important to note that direct comparative studies are limited, and the data is collated from different studies, which may involve variations in experimental conditions.
| Compound | Animal Model | Pain Model | Dose | Route of Administration | Observed Effect | Reference(s) |
| This compound Methyl Ester (PAME) | Mice | Acetic Acid-Induced Writhing | 20, 40, 60 mg/kg | Intraperitoneal (i.p.) | Significant inhibition of writhing | [1] |
| Mice | Formalin Test | 20, 40, 60 mg/kg | i.p. | Significant inhibition of both early and late phases | [1] | |
| Paefoetine A (a new iridoid glycoside from Paederia) | Mice | Not Specified | ED₅₀: 49.2 µmol/kg | Not Specified | Potent antinociceptive activity, twofold more potent than aspirin | |
| Harpagoside | Mice | Acetic Acid-Induced Writhing | 10 mg/kg | Not Specified | Significant analgesic activity | [2] |
| Aucubin | Mice | CFA-Induced Inflammatory Pain | Not Specified | Not Specified | Alleviates inflammatory pain by inhibiting glial cell activation-mediated inflammation | |
| Catalpol | Rats | Neuropathic Pain (CCI & L5 SNL) | 1, 5, 25, 125 mg/kg | Not Specified | Dose-dependent reversal of mechanical allodynia | [3] |
Note: Direct comparison of potency is challenging due to variations in experimental models, species, and administration routes across studies. CFA: Complete Freund's Adjuvant; CCI: Chronic Constriction Injury; L5 SNL: Lumbar 5 Spinal Nerve Ligation.
Mechanisms of Action: A Glimpse into Signaling Pathways
The analgesic effects of iridoid glycosides are believed to be mediated through various mechanisms, primarily linked to their anti-inflammatory properties.
This compound and its derivatives have been suggested to exert their antinociceptive effects through the nitric oxide-cyclic guanosine (B1672433) monophosphate (NO-cGMP) signaling pathway.[1] The involvement of ATP-sensitive potassium channels has also been implicated in the analgesic action of this compound methyl ester.[1]
Caption: Proposed analgesic mechanism of this compound derivatives.
Harpagoside , the active component of Devil's Claw, is known to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by inhibiting the activation of NF-κB.[4] This action reduces the production of pro-inflammatory mediators like prostaglandins (B1171923) and nitric oxide, which are key players in pain sensitization.
Aucubin has demonstrated neuroprotective and anti-inflammatory effects. Its analgesic properties in inflammatory pain models are linked to the inhibition of glial cell activation (microglia and astrocytes), which in turn reduces the release of pro-inflammatory cytokines.[5]
Catalpol alleviates neuropathic pain by modulating neuroinflammation in the spinal cord. It has been shown to inhibit the activation of microglia and the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[3]
Experimental Protocols: A Methodological Overview
To ensure the reproducibility and validation of the cited findings, this section outlines the detailed methodologies for the key experiments used to assess the analgesic properties of these iridoid glycosides.
Acetic Acid-Induced Writhing Test
This widely used model assesses peripheral analgesic activity.
-
Animals: Male ICR mice (or a similar strain) weighing 20-25g are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping and Administration: Animals are randomly divided into control and treatment groups. The test compound (e.g., this compound Methyl Ester) is administered intraperitoneally (i.p.) at various doses. The control group receives the vehicle. A positive control group receiving a standard analgesic like acetylsalicylic acid (ASA) is also included.
-
Induction of Writhing: Thirty minutes after drug administration, 0.6% acetic acid solution (10 mL/kg) is injected i.p. to induce a characteristic writhing response (stretching of the abdomen and hind limbs).[6][7]
-
Observation: Immediately after acetic acid injection, the number of writhes is counted for a period of 20-30 minutes.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in treated group) / Mean writhes in control] x 100
Formalin Test
This model is used to assess both neurogenic (early phase) and inflammatory (late phase) pain.
-
Animals: Male Swiss mice (or a similar strain) weighing 25-30g are used.
-
Acclimatization and Grouping: Similar to the writhing test, animals are acclimatized and randomly assigned to groups.
-
Drug Administration: The test compound is administered (e.g., i.p.) 30 minutes before the formalin injection.
-
Induction of Nociception: 20 µL of 1-5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.[8]
-
Observation: The animal is immediately placed in an observation chamber. The time spent licking or biting the injected paw is recorded in two phases:
-
Early Phase (Neurogenic Pain): 0-5 minutes post-formalin injection.
-
Late Phase (Inflammatory Pain): 15-30 minutes post-formalin injection.
-
-
Data Analysis: The total time spent licking or biting in each phase is determined for each group, and the percentage of inhibition is calculated compared to the control group.
Caption: A typical workflow for assessing analgesic activity in vivo.
Conclusion
The available evidence suggests that this compound and its derivatives, along with other iridoid glycosides like harpagoside, aucubin, and catalpol, hold significant promise as sources for the development of novel analgesic agents. This compound appears to act via the NO-cGMP pathway, distinguishing it from harpagoside's NF-κB inhibitory action and the glial cell modulation of aucubin. While the quantitative data presented provides a preliminary basis for comparison, it is evident that more direct, head-to-head comparative studies employing standardized experimental protocols are necessary to definitively establish the relative analgesic potencies and therapeutic potential of these compounds. Future research should focus on elucidating the precise molecular targets and signaling pathways involved in the analgesic effects of this compound and on conducting comprehensive dose-response studies in various pain models to facilitate its potential translation into clinical applications.
References
- 1. Antinociceptive activity of this compound Methyl Ester (PAME) from the n-butanol fraction of Paederia scandens in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The analgesic potential of glycosides derived from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analgesic activity of catalpol in rodent models of neuropathic pain, and its spinal mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antinociceptive Activity of Methanol Extract of Tabebuia hypoleuca (C. Wright ex Sauvalle) Urb. Stems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. saspublishers.com [saspublishers.com]
- 6. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Paederosidic Acid's Antitumor Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antitumor properties of Paederosidic Acid (PA) with other alternatives, supported by experimental data from independent studies. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided.
Comparative Analysis of Cytotoxic Activity
This compound has demonstrated significant cytotoxic effects against human non-small cell lung cancer (NSCLC) and various gastric cancer cell lines. To provide a comprehensive understanding of its potency, this section compares the half-maximal inhibitory concentration (IC50) values of PA with those of other iridoid compounds and standard chemotherapeutic drugs.
Table 1: Comparison of IC50 Values of this compound and Other Agents in Non-Small Cell Lung Cancer (A549 cell line)
| Compound | IC50 (µM) | Reference |
| This compound | Not explicitly provided in µM, but showed significant anti-proliferative effects | [1] |
| Aucubin | >100 | [2] |
| Plumericin | 4.35 ± 0.21 (against A549) | [3] |
| Cisplatin (B142131) (Standard Chemotherapy) | 4.97 ± 0.32 µg/mL (~16.5 µM) | [4] |
| 16.48 µmol/L | [5] | |
| 9 ± 1.6 μM | [6] | |
| Doxorubicin (B1662922) (Standard Chemotherapy) | > 20 µM | [7] |
Table 2: Comparison of IC50 Values of this compound and Other Agents in Gastric Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MGC-803 | 42.2 | |
| BGC-823 | 43.7 | ||
| SGC-7901 | 30.5 | ||
| Swertiamarin B | MGC-803 | 3.61 | [8] |
| Arborinine | MGC-803 | 4.75 | [9] |
| BGC-823 | 7.26 | [9] | |
| SGC-7901 | 1.96 | [9] | |
| Doxorubicin (Standard Chemotherapy) | SGC-7901 | 0.8146 µg/mL (~1.5 µM) | [10] |
| BGC-823 | 1.103 µg/mL (~2.0 µM) | [10] | |
| KATOIII | 2.507 µg/mL (~4.6 µM) | [10] | |
| MKN45 | 3.025 µg/mL (~5.6 µM) | [10] |
Mechanism of Action: Induction of Apoptosis
Independent studies have consistently shown that this compound exerts its antitumor effects by inducing apoptosis, or programmed cell death, in cancer cells.
Signaling Pathway of this compound-Induced Apoptosis
The primary mechanism involves the mitochondria-mediated apoptotic pathway. PA treatment leads to an increase in the phosphorylation of JNK and a decrease in the phosphorylation of Akt.[11] This signaling cascade results in the upregulation of pro-apoptotic proteins such as Bax and Bid, and the downregulation of the anti-apoptotic protein Bcl-2.[3][11] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[11] Cytosolic cytochrome c then triggers the activation of a caspase cascade, including caspase-3, -8, and -9, which are the executioners of apoptosis, leading to cell death.[3][11]
This compound-induced apoptosis signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the verification of this compound's antitumor properties.
Experimental Workflow for Assessing Antitumor Activity
General workflow for in vitro antitumor activity assessment.
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or other test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Detection by DAPI Staining
4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to observe nuclear morphology changes characteristic of apoptosis.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips in a 6-well plate and treat with the desired compound.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Wash with PBS and stain the cells with DAPI solution (e.g., 300 nM in PBS) for 1-5 minutes in the dark.[12]
-
Washing: Wash the cells 2-3 times with PBS.[12]
-
Microscopy: Mount the coverslips on glass slides and observe under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.[13][14]
Apoptosis Quantification by Annexin V/PI Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Collection: Harvest the treated and control cells by trypsinization and centrifugation.
-
Washing: Wash the cells once with cold PBS and then once with 1X Binding Buffer.[15]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 106 cells/mL.[15]
-
Annexin V Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension and incubate for 10-15 minutes at room temperature in the dark.[15]
-
Propidium Iodide (PI) Staining: Add 5 µL of Propidium Iodide Staining Solution and incubate for 5-15 minutes on ice or at room temperature.[15]
-
Analysis: Analyze the cells by flow cytometry within one hour.[15]
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[16]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[16]
-
Detection: Detect the protein bands using a chemiluminescence detection system.[16]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. Antitumor activity of this compound in human non-small cell lung cancer cells via inducing mitochondria-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iridoid Derivatives as Anticancer Agents: An Updated Review from 1970–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arborinine, a potential LSD1 inhibitor, inhibits epithelial-mesenchymal transition of SGC-7901 cells and adriamycin-resistant gastric cancer SGC-7901/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DUSP4 promotes doxorubicin resistance in gastric cancer through epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. genscript.com [genscript.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Apoptosis western blot guide | Abcam [abcam.com]
Comparative Genomics of Paederia Species: A-Focus on Paederosidic Acid Content
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Paederia species with a focus on their paederosidic acid content. While direct comparative genomic studies on this specific trait are not yet available in published literature, this document synthesizes existing phytochemical and genomic information to offer a framework for future research. It outlines the known distribution of this compound, presents available quantitative data, details relevant experimental protocols, and proposes a workflow for a comprehensive comparative genomics study.
Phytochemical Comparison of Paederia Species
Several species within the Paederia genus, belonging to the Rubiaceae family, are recognized for their medicinal properties, largely attributed to the presence of iridoid glycosides such as this compound.[1] Phytochemical analyses have confirmed the presence of this compound in the following species:
-
Paederia scandens : This species is widely reported to contain this compound and its derivatives.[2][3][4] An injection developed from P. scandens has been used clinically as an analgesic drug.[1]
-
Paederia foetida : Also known as skunkvine, this species is another significant source of this compound.[5][6][7][8] It is used in traditional medicine for various ailments.[1]
-
Paederia pertomentosa : Research has identified this compound as one of the chemical constituents of this species.[9]
Quantitative Data on this compound Content
Quantitative data on this compound content across different Paederia species is not extensively available in a comparative format. However, some studies utilizing High-Performance Liquid Chromatography (HPLC) have quantified this compound in Paederia scandens. The following table summarizes available data, though direct comparison should be approached with caution due to variations in extraction methods, plant parts analyzed, and geographical sources.
| Species | Plant Part | Method | This compound Content | Reference |
| Paederia scandens | Not Specified | HPLC-ESI-MS/MS | Presence confirmed and quantified in pharmacokinetic study | [10] |
| Paederia scandens | Not Specified | HPLC-ESI-MS | Identified as a main component in the n-butanol fraction | [2] |
| Paederia scandens | Plasma of rats administered extract | HPLC-Q-TOF-MS | Identified as a primary metabolite | [11] |
Note: The table highlights the need for standardized, direct comparative studies to accurately assess the variation in this compound content among different Paederia species.
Experimental Protocols
Quantification of this compound via HPLC
A common method for the quantitative analysis of this compound and other iridoid glycosides in Paederia species is High-Performance Liquid Chromatography coupled with mass spectrometry (HPLC-MS).[2][10][12]
1. Sample Preparation:
- Dried and powdered plant material (e.g., leaves, stems) is extracted with a suitable solvent, typically methanol (B129727) or ethanol, often using methods like maceration or Soxhlet extraction.
- The crude extract is then fractionated using different solvents of varying polarity (e.g., n-butanol) to enrich the iridoid glycoside fraction.[13]
2. HPLC-MS/MS Analysis:
- Chromatographic separation is typically performed on a C18 reversed-phase column.
- A gradient elution is employed using a mobile phase consisting of two solvents, such as water with a small percentage of formic acid (for better ionization) and a polar organic solvent like acetonitrile (B52724) or methanol.
- Mass spectrometric detection is carried out using an electrospray ionization (ESI) source, often in both positive and negative ion modes to obtain comprehensive fragmentation data for compound identification.[12]
- Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from a pure this compound standard.
Proposed Workflow for Comparative Genomics of Paederia Species
To elucidate the genetic basis for the variation in this compound content among Paederia species, a comparative genomics and transcriptomics approach is proposed.
Caption: A proposed workflow for the comparative genomic analysis of Paederia species.
Putative Biosynthetic Pathway of this compound
This compound is an iridoid glycoside. The biosynthesis of iridoids generally starts from geranyl diphosphate (B83284) (GPP), which is derived from the methylerythritol phosphate (B84403) (MEP) and/or the mevalonate (B85504) (MVA) pathway.[14][15] The following diagram illustrates a plausible pathway leading to the synthesis of this compound.
References
- 1. A phytochemical, pharmacological and clinical profile of Paederia foetida and P. scandens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination and Mechanism of Antidiarrheal Chemical Constituents of Paederia scandens Determined by HPLC-ESI-MS Integrated with Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. Paederia Foetida Linn (Rubiaceae): Chemical Diversity, Phytopharmacological Potential, Quantitative Analysis and Clinical Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Chemical constituents of Paederia pertomentosa] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Paederoside, an active metabolite of Paederia scandens, alleviates osteoporosis by modulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of iridoid glucosides from Paederia scandens using HPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of the anti-inflammatory effects of Paederia foetida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. mdpi.com [mdpi.com]
A Comparative Analysis of Paederosidic Acid and Other Natural Anti-Inflammatory Compounds
An in-depth evaluation of the anti-inflammatory efficacy of Paederosidic Acid in comparison to established natural compounds: Curcumin, Resveratrol (B1683913), and Quercetin. This guide provides a comprehensive overview of their mechanisms of action, quantitative efficacy, and the experimental protocols for their evaluation, aimed at researchers, scientists, and professionals in drug development.
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Natural compounds have long been a source of potent anti-inflammatory agents. This guide delves into a comparative analysis of this compound, a bioactive iridoid glycoside, against three well-researched natural anti-inflammatory compounds: Curcumin, Resveratrol, and Quercetin. The objective is to provide a clear, data-driven comparison of their anti-inflammatory potential.
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the available quantitative data on the inhibitory effects of this compound, Curcumin, Resveratrol, and Quercetin on key inflammatory mediators. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit a biological process by 50%.
| Compound | Target | IC50 Value | Cell Line/Assay |
| This compound | TNF-α | Data not available | In vivo (LPS-treated rats)[1] |
| Curcumin | TNF-α (gene expression) | ~8 µM | 3T3-L1 adipocytes[2] |
| IL-6 (gene expression) | < 2 µM | 3T3-L1 adipocytes[2] | |
| IL-6 (secreted protein) | ~20 µM | 3T3-L1 adipocytes[2] | |
| COX-2 (gene expression) | < 2 µM | 3T3-L1 adipocytes[2] | |
| PGE2 (COX-2 product) | ~2 µM | 3T3-L1 adipocytes[2] | |
| Resveratrol | TNF-α (gene expression) | ~8 µM | 3T3-L1 adipocytes[2] |
| IL-6 (gene expression) | < 2 µM | 3T3-L1 adipocytes[2] | |
| IL-6 (secreted protein) | ~20 µM | 3T3-L1 adipocytes[2] | |
| COX-2 (gene expression) | < 2 µM | 3T3-L1 adipocytes[2] | |
| PGE2 (COX-2 product) | > 20 µM | 3T3-L1 adipocytes[2] | |
| PGE2 (COX-2 product) | 50 µM | In vitro enzyme assay[3] | |
| Quercetin | TNF-α | Dose-dependent inhibition | Human peripheral blood mononuclear cells[4][5] |
| COX-2 | Dose-dependent inhibition | Human breast cancer cells (MDA-MB-231) |
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of these natural compounds are primarily mediated through the modulation of key signaling pathways involved in the inflammatory response, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.
References
- 1. This compound protect bone mass in lipopolysaccharide-treated rats by reducing oxidative stress and inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Curcumin and resveratrol inhibit nuclear factor-kappaB-mediated cytokine expression in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resveratrol Directly Targets COX-2 to Inhibit Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
No Direct Evidence Found for Paederosidic Acid in Epilepsy Treatment
Initial research into the validation of Paederosidic Acid as a therapeutic agent for epilepsy has yielded no direct scientific literature, experimental data, or clinical trials supporting its use for this indication. Searches of prominent scientific databases and research publications did not reveal any studies investigating the anticonvulsant properties or mechanism of action of this compound in the context of epilepsy.
The current understanding of epilepsy treatment revolves around modulating neuronal excitability, primarily through three recognized mechanisms: enhancement of GABA-mediated inhibition, modulation of voltage-gated ion channels, and attenuation of glutamate-mediated excitatory neurotransmission.[1][2] Antiepileptic drugs (AEDs) are designed to interact with these pathways to control seizures.[2]
While the investigation of novel compounds for epilepsy is an active area of research, with many natural and synthetic molecules being explored for their neuroprotective and anticonvulsant activities[3][4][5], this compound does not appear to be a compound of interest in this field at present.
Alternative Topic Proposal: Cannabidiol (CBD) as a Therapeutic Agent for Epilepsy
Given the lack of information on this compound, we propose to create a comprehensive comparison guide on a well-researched alternative: Cannabidiol (CBD) . CBD, a non-psychoactive compound derived from the cannabis plant, has garnered significant attention and has been the subject of extensive preclinical and clinical investigation for its anticonvulsant effects. This has led to the approval of a CBD-based medication for the treatment of specific epilepsy syndromes.
A comparison guide on CBD would align with the user's original request for a detailed analysis of a therapeutic agent for epilepsy and would include:
-
Comparative Efficacy: A review of clinical trial data comparing CBD to placebo and potentially other AEDs in treating various forms of epilepsy.
-
Mechanism of Action: An exploration of the proposed mechanisms by which CBD exerts its anticonvulsant effects, which are thought to be distinct from traditional AEDs.
-
Experimental Data: Summaries of key preclinical studies in animal models of epilepsy.
-
Signaling Pathways and Experimental Workflows: Graphviz diagrams illustrating the molecular pathways influenced by CBD and the design of pivotal clinical trials.
This proposed topic would allow for a data-rich and informative guide that is highly relevant to researchers, scientists, and drug development professionals in the field of epilepsy. We await your feedback on this proposed alternative.
References
- 1. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 3. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticonvulsant effects of iridoid glycosides fraction purified from Feretia apodanthera Del. (Rubiaceae) in experimental mice models of generalized tonic-clonic seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Paederosidic Acid: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: This document provides crucial safety and logistical information for the proper handling and disposal of Paederosidic Acid, a bioactive iridoid glycoside utilized in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and to maintain environmental compliance.
Essential Safety and Handling Precautions
Before handling this compound, it is imperative to consult the material's Safety Data Sheet (SDS) if available. In the absence of a specific SDS, the following general precautions for handling acidic and biologically active organic compounds should be strictly adhered to.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat is required. Ensure it is kept clean and is regularly laundered.
-
Respiratory Protection: If working with fine powders or creating aerosols, a NIOSH-approved respirator is recommended.
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
Step-by-Step Disposal Procedures for this compound
Due to the absence of specific federal or institutional guidelines for this compound, a conservative approach based on its acidic nature and the general characteristics of iridoid glycosides is recommended. All disposal methods must comply with local, state, and federal regulations for hazardous waste.
1. Waste Classification:
Based on its acidic properties, this compound waste should be classified as hazardous chemical waste . It may fall under the corrosivity (B1173158) characteristic (EPA hazardous waste code D002) if its pH in solution is ≤ 2 or ≥ 12.5. It is the responsibility of the waste generator to perform a hazardous waste determination.
2. Waste Segregation and Collection:
-
Solid Waste: Collect un- or partially-used this compound, as well as any grossly contaminated materials (e.g., weigh boats, contaminated gloves), in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
3. Chemical Neutralization (for aqueous solutions):
For small quantities of aqueous solutions of this compound, neutralization may be a viable pre-treatment step before collection for disposal. This procedure should only be performed by trained personnel in a chemical fume hood.
-
Slowly add a dilute basic solution (e.g., 5% sodium bicarbonate or 1M sodium hydroxide) to the this compound solution while stirring.
-
Monitor the pH of the solution. The target pH for neutralization is typically between 6.0 and 8.0.
-
This neutralized solution must still be collected as hazardous waste.
4. Spill Management:
-
Small Spills: In the event of a small spill, cordon off the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent). Once absorbed, carefully scoop the material into a designated hazardous waste container. Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.
-
Large Spills: Evacuate the immediate area and alert laboratory safety personnel.
5. Final Disposal:
-
All collected this compound waste must be disposed of through an approved hazardous waste disposal facility.
-
Ensure all waste containers are properly labeled with the contents, hazard warnings, and accumulation start date.
-
Follow all institutional guidelines for the pickup and disposal of hazardous waste.
Important Note: DO NOT dispose of this compound down the drain or in the regular trash.
Quantitative Data Summary
Due to the limited availability of specific disposal data for this compound, the following table provides general guidelines for acidic waste.
| Parameter | Guideline | Source |
| EPA Hazardous Waste Code | Potentially D002 (Corrosivity) | General RCRA Characteristics |
| pH for Neutralization | 6.0 - 8.0 | Standard Laboratory Practice |
| Incompatible Materials | Strong oxidizing agents, strong bases (without controlled neutralization) | General Chemical Safety Information |
Experimental Protocol: Investigating the Anti-Inflammatory Effects of this compound via the JNK Signaling Pathway
This protocol outlines a general method to assess the anti-inflammatory properties of this compound by examining its effect on the c-Jun N-terminal kinase (JNK) signaling pathway in a cell-based assay.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media and conditions.
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Induce an inflammatory response by treating the cells with an inflammatory stimulus such as lipopolysaccharide (LPS).
2. Western Blot Analysis for JNK Activation:
-
After the treatment period, lyse the cells to extract total protein.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated JNK (p-JNK) and total JNK.
-
Use appropriate secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of p-JNK to total JNK as a measure of JNK activation.
3. Data Analysis:
-
Compare the levels of JNK phosphorylation in cells treated with this compound and LPS to cells treated with LPS alone.
-
A decrease in JNK phosphorylation in the presence of this compound would indicate an inhibitory effect on this pro-inflammatory signaling pathway.
Visualizing the Disposal Workflow and Signaling Pathway
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
